molecular formula C24H19ClN5O6PS2 B15542782 Sp-8-pCPT-PET-cGMPS

Sp-8-pCPT-PET-cGMPS

Katalognummer: B15542782
Molekulargewicht: 604.0 g/mol
InChI-Schlüssel: AYHAIQBDFVJMQL-HKJNAJKBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sp-8-pCPT-PET-cGMPS is a useful research compound. Its molecular formula is C24H19ClN5O6PS2 and its molecular weight is 604.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C24H19ClN5O6PS2

Molekulargewicht

604.0 g/mol

IUPAC-Name

3-[(4aR,6R,7S)-2,7-dihydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-(4-chlorophenyl)sulfanyl-6-phenyl-5H-imidazo[1,2-a]purin-9-one

InChI

InChI=1S/C24H19ClN5O6PS2/c25-13-6-8-14(9-7-13)39-24-27-17-20(30(24)22-18(31)19-16(35-22)11-34-37(33,38)36-19)28-23-26-15(10-29(23)21(17)32)12-4-2-1-3-5-12/h1-10,16,18-19,22,31H,11H2,(H,26,28)(H,33,38)/t16-,18+,19?,22-,37?/m1/s1

InChI-Schlüssel

AYHAIQBDFVJMQL-HKJNAJKBSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Sp-8-pCPT-PET-cGMPS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sp-8-pCPT-PET-cGMPS is a potent and selective cell-permeable activator of cGMP-dependent protein kinase (PKG), a key enzyme in various physiological processes. This technical guide provides a comprehensive overview of its mechanism of action, drawing from available data to detail its role in signaling pathways, its quantitative effects, and the experimental protocols used to elucidate its function. This document is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of modulating the cGMP signaling cascade.

Introduction

Cyclic guanosine (B1672433) monophosphate (cGMP) is a ubiquitous second messenger that mediates a wide array of physiological responses, including smooth muscle relaxation, inhibition of platelet aggregation, and regulation of cardiac function. The effects of cGMP are primarily mediated through three main targets: cGMP-dependent protein kinases (PKGs), cGMP-gated cation channels, and cGMP-regulated phosphodiesterases (PDEs). This compound is a synthetic analog of cGMP designed to be a highly specific and potent activator of PKG, offering researchers a powerful tool to investigate the downstream effects of PKG activation. Its chemical modifications, including the 8-para-chlorophenylthio (pCPT) and β-phenyl-1,N2-etheno (PET) substitutions, confer increased lipophilicity and resistance to hydrolysis by phosphodiesterases, making it an ideal probe for cellular studies.

Core Mechanism of Action: PKG Activation

The primary mechanism of action of this compound is the allosteric activation of cGMP-dependent protein kinase, with a particular emphasis on the PKG-I isoform.[1] PKG exists as a homodimer, with each monomer containing a regulatory and a catalytic domain. In its inactive state, the regulatory domain binds to and inhibits the catalytic domain. The binding of cGMP, or an analog like this compound, to the regulatory domain induces a conformational change that releases this inhibition, thereby activating the kinase function of the catalytic domain. The activated PKG can then phosphorylate a variety of downstream protein substrates on serine and threonine residues, leading to a cascade of cellular events.

The NO/sGC/cGMP/PKG Signaling Pathway

This compound is instrumental in the study of the nitric oxide (NO)/soluble guanylate cyclase (sGC)/cGMP/PKG signaling pathway. This pathway is fundamental to many physiological processes, notably vasodilation and cardiac function.

  • Upstream Activation: The pathway is typically initiated by the production of NO by nitric oxide synthase (NOS). NO diffuses into target cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.

  • cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.

  • PKG Activation: The resulting increase in intracellular cGMP concentration leads to the activation of PKG. This compound bypasses the need for NO and sGC activation by directly activating PKG.

  • Downstream Effects: Activated PKG phosphorylates various downstream targets, leading to the physiological response.

NO_sGC_cGMP_PKG_Pathway cluster_upstream Upstream Signaling cluster_intervention Pharmacological Intervention cluster_downstream Downstream Signaling NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive binds sGC_active sGC (active) sGC_inactive->sGC_active activates GTP GTP cGMP cGMP GTP->cGMP sGC (active) PKG_inactive PKG (inactive) cGMP->PKG_inactive activates Sp_compound This compound Sp_compound->PKG_inactive directly activates PKG_active PKG (active) PKG_inactive->PKG_active Substrates Protein Substrates PKG_active->Substrates phosphorylates Phosphorylated_Substrates Phosphorylated Substrates Substrates->Phosphorylated_Substrates Response Physiological Response Phosphorylated_Substrates->Response

Figure 1. The NO/sGC/cGMP/PKG signaling pathway and the point of intervention for this compound.

Quantitative Data

ParameterValue/DescriptionReference
Target cGMP-dependent protein kinase (PKG), primarily PKG-I[1]
Action Activator[1]
Key Features Membrane-permeant, Resistant to phosphodiesterases, High lipophilicity
Applications Study of the NO/sGC/cGMP/PKG signaling pathway, Cardiac differentiation research[1]

Experimental Protocols

Detailed experimental protocols for the use of this compound are often specific to the biological question being investigated. Below are generalized methodologies for key experiments where this compound is typically employed.

In Vitro PKG Activity Assay

This protocol outlines a general method to measure the kinase activity of purified PKG in the presence of this compound.

Materials:

  • Purified recombinant PKG-I

  • This compound stock solution (in DMSO or appropriate solvent)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • Fluorescent or radioactive peptide substrate for PKG (e.g., a kemptide (B1673388) analog)

  • ATP (radiolabeled [γ-³²P]ATP for radiometric assays or unlabeled for fluorescent assays)

  • Phosphocellulose paper or other separation matrix

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, the peptide substrate, and purified PKG-I.

  • Add varying concentrations of this compound to different reaction tubes to generate a dose-response curve. Include a control with no activator.

  • Pre-incubate the mixture for 5-10 minutes at 30°C.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.

  • Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

  • Separate the phosphorylated substrate from the unreacted ATP.

  • Quantify the amount of phosphorylated substrate using a scintillation counter or fluorescence plate reader.

  • Plot the kinase activity against the concentration of this compound to determine the EC50 value.

PKG_Activity_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, Substrate, PKG-I) Start->Prepare_Mixture Add_Compound Add this compound (Varying Concentrations) Prepare_Mixture->Add_Compound Pre_Incubate Pre-incubate (30°C) Add_Compound->Pre_Incubate Add_ATP Initiate with ATP Pre_Incubate->Add_ATP Incubate Incubate (30°C) Add_ATP->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Separate Separate Phosphorylated Substrate Stop_Reaction->Separate Quantify Quantify Phosphorylation Separate->Quantify Analyze Analyze Data (EC50) Quantify->Analyze End End Analyze->End

Figure 2. General workflow for an in vitro PKG activity assay.
Cellular Assay for PKG Activation (e.g., in Smooth Muscle Cells)

This protocol describes a method to assess the effect of this compound on a cellular process known to be regulated by PKG, such as smooth muscle relaxation.

Materials:

  • Cultured smooth muscle cells or isolated smooth muscle tissue strips

  • This compound stock solution

  • Appropriate cell culture medium or physiological salt solution

  • A method to measure the cellular response (e.g., measurement of cell length, muscle tension, or phosphorylation of a downstream PKG target like VASP)

  • Western blotting reagents if assessing protein phosphorylation

Procedure:

  • Culture smooth muscle cells to the desired confluency or prepare isolated tissue strips in an organ bath.

  • Treat the cells or tissues with varying concentrations of this compound. Include a vehicle control.

  • Incubate for a time sufficient to observe a cellular response.

  • Measure the response. For smooth muscle relaxation, this could involve pre-contracting the tissue with an agonist (e.g., phenylephrine) and then measuring the relaxation induced by the compound.

  • Alternatively, lyse the cells and perform Western blotting to detect the phosphorylation of a known PKG substrate (e.g., phospho-VASP at Ser239).

  • Analyze the data to determine the dose-dependent effect of this compound on the cellular response.

Contrasting Effects: PKG vs. cGMP-gated Ion Channels

It is important for researchers to be aware that while this compound is a potent activator of PKG, some cGMP analogs can have different or even opposing effects on other cGMP targets. For instance, it has been noted that some PET-modified cGMP analogs may act as inhibitors of retinal cGMP-gated ion channels. This highlights the importance of using specific controls and, where possible, complementary approaches to confirm that the observed effects are indeed mediated by PKG activation.

Applications in Research and Drug Development

The specific and potent nature of this compound makes it a valuable tool in several areas of research and development:

  • Cardiovascular Research: Investigating the role of PKG in vasodilation, cardiac hypertrophy, and ischemia-reperfusion injury.

  • Neuroscience: Elucidating the function of cGMP signaling in neuronal development, synaptic plasticity, and neuroprotection.

  • Drug Discovery: Serving as a positive control in high-throughput screens for novel modulators of the cGMP pathway and for validating the mechanism of action of new drug candidates.

  • Stem Cell Biology: As indicated by some findings, exploring the role of PKG activation in the differentiation of stem cells into specific lineages, such as cardiomyocytes.[1]

Conclusion

This compound is a powerful and specific pharmacological tool for the activation of cGMP-dependent protein kinase. Its favorable properties, including cell permeability and resistance to phosphodiesterases, make it highly suitable for in vitro and cellular studies aimed at dissecting the complex roles of the cGMP/PKG signaling pathway. A thorough understanding of its mechanism of action, as outlined in this guide, is essential for its effective use in advancing our knowledge of cGMP signaling and for the development of novel therapeutics targeting this critical pathway. Further research to establish a more comprehensive quantitative profile of this compound in various biological systems will undoubtedly enhance its utility.

References

An In-depth Technical Guide to Sp-8-pCPT-PET-cGMPS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sp-8-pCPT-PET-cGMPS is a potent, membrane-permeant cyclic guanosine (B1672433) monophosphate (cGMP) analog designed for the specific modulation of cGMP-dependent signaling pathways. Its unique chemical structure confers high lipophilicity and resistance to phosphodiesterase (PDE) degradation, making it a valuable tool for in vitro and in cell-based studies. This technical guide provides a comprehensive overview of the core properties, mechanism of action, and experimental applications of this compound.

Core Properties and Specifications

This compound, chemically known as 8-(4-Chlorophenylthio)-β-phenyl-1,N²-ethenoguanosine-3',5'-cyclic monophosphorothioate, Sp-isomer, is a synthetic derivative of cGMP. Its key chemical and physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₂₄H₁₉ClN₅O₆PS₂
Molecular Weight 603.99 g/mol (Note: Sodium salt form is 626 g/mol )[1]
CAS Number 1262749-63-2[1][2]
Appearance Crystalline solid
Purity Typically >99% by HPLC[1]
Solubility Soluble in water and DMSO
Storage Store at -20°C, protected from light[1]
Lipophilicity (LogP) 3.64[1]
Maximal UV Absorption 276 nm[1]
Molar Extinction Coeff. 40000 L·mol⁻¹·cm⁻¹ at 276 nm[1]

Mechanism of Action

This compound primarily functions as a selective activator of cGMP-dependent protein kinase (PKG), particularly the PKG-I isoform.[2] The "Sp" designation in its name refers to the stereochemistry at the phosphorus atom of the cyclic phosphorothioate (B77711) group, which is crucial for its agonist activity on PKG. The modifications at the 8-position (p-chlorophenylthio) and the etheno-linkage contribute to its increased membrane permeability and resistance to hydrolysis by PDEs.

In addition to its role as a PKG activator, this compound is also reported to be an inhibitor of the retinal cGMP-gated ion channels. This dual activity makes it a valuable pharmacological tool to differentiate between cellular effects mediated by PKG and those mediated by cGMP-gated ion channels.

The NO/sGC/PKG Signaling Pathway

This compound is instrumental in elucidating the nitric oxide (NO)/soluble guanylyl cyclase (sGC)/PKG signaling cascade. This pathway plays a critical role in numerous physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal signaling.

NO_sGC_PKG_Pathway NO Nitric Oxide (NO) sGC_inactive Soluble Guanylyl Cyclase (sGC) (Inactive) NO->sGC_inactive Binds to Heme sGC_active sGC (Active) sGC_inactive->sGC_active GTP GTP sGC_active->GTP Catalyzes cGMP cGMP GTP->cGMP PKG_inactive Protein Kinase G (PKG) (Inactive) cGMP->PKG_inactive Allosterically Activates PKG_active PKG (Active) PKG_inactive->PKG_active Substrates Cellular Substrates PKG_active->Substrates Phosphorylates Response Physiological Response Substrates->Response Sp_8_pCPT This compound Sp_8_pCPT->PKG_inactive Directly Activates

Figure 1: The NO/sGC/PKG signaling pathway and the action of this compound.

Quantitative Data

Table 1: Pharmacological Data for Related cGMP Analogs

CompoundTargetActionValue (µM)Reference
Rp-8-pCPT-cGMPS PKG IαInhibitorKᵢ = 0.5Butt et al. (1994) Eur. J. Pharmacol.
8-pCPT-cGMP PKGActivatorKₐ = 0.17Poppe et al. (2008) Nat. Methods
Sp-8-Br-cGMPS PKG IαActivatorKₐ = 0.16Schaap et al. (1993) J. Biol. Chem.

Experimental Protocols

Detailed experimental protocols for the use of this compound are often specific to the experimental system and are typically found within the methods sections of peer-reviewed publications. The following sections provide generalized workflows for common experimental applications.

In Vitro Protein Kinase G (PKG) Activity Assay

This protocol outlines a general procedure to assess the activation of PKG by this compound using a purified enzyme and a synthetic substrate.

Kinase_Assay_Workflow A Prepare Assay Buffer (e.g., Tris-HCl, MgCl₂, ATP) B Add Purified PKG Enzyme A->B C Add Fluorescent Peptide Substrate B->C D Add this compound (Varying Concentrations) C->D E Incubate at 37°C D->E F Stop Reaction (e.g., with EDTA) E->F G Measure Phosphorylation (e.g., Fluorescence Polarization) F->G H Data Analysis (EC₅₀ Determination) G->H

Figure 2: Generalized workflow for an in vitro PKG activity assay.

Methodology:

  • Assay Buffer Preparation: Prepare a suitable kinase assay buffer containing a buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl₂ (e.g., 10 mM), and ATP at a concentration near the Kₘ of the enzyme.

  • Reaction Setup: In a microplate, combine the assay buffer, purified PKG enzyme, and a fluorescently labeled peptide substrate (e.g., a derivative of VASP).

  • Compound Addition: Add this compound at a range of concentrations to the reaction wells. Include appropriate controls (no compound, no enzyme).

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution containing a chelating agent like EDTA to sequester Mg²⁺ ions.

  • Detection: Measure the extent of substrate phosphorylation. For fluorescent peptide substrates, this can be done using techniques like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or by separating phosphorylated and unphosphorylated peptides followed by fluorescence intensity measurement.

  • Data Analysis: Plot the measured signal as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Electrophysiological Recording of cGMP-Gated Ion Channels

This protocol describes a general approach for investigating the inhibitory effect of this compound on cGMP-gated ion channels using patch-clamp electrophysiology.

Electrophysiology_Workflow A Prepare Cells Expressing cGMP-Gated Channels B Establish Whole-Cell Patch-Clamp Configuration A->B C Record Baseline Current in the Presence of cGMP B->C D Perfuse with this compound (Varying Concentrations) C->D E Record Current Inhibition D->E F Washout and Record Recovery E->F G Data Analysis (IC₅₀ Determination) F->G

Figure 3: Generalized workflow for electrophysiological recording of cGMP-gated ion channels.

Methodology:

  • Cell Preparation: Use a cell line heterologously expressing the cGMP-gated ion channel of interest or primary cells known to endogenously express the channel (e.g., retinal photoreceptor cells).

  • Patch-Clamp Setup: Establish a whole-cell patch-clamp recording configuration. The intracellular pipette solution should contain a known concentration of cGMP to activate the channels, and the extracellular solution should be a physiological saline solution.

  • Baseline Recording: Record the baseline whole-cell current elicited by the intracellular cGMP.

  • Compound Application: Perfuse the cell with the extracellular solution containing increasing concentrations of this compound.

  • Current Measurement: Record the steady-state current at each concentration of the compound.

  • Washout: After application of the highest concentration, perfuse the cell with the control extracellular solution to observe the washout of the inhibitory effect.

  • Data Analysis: Plot the percentage of current inhibition as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cardiomyocyte Differentiation

This compound has been implicated in the cardiac differentiation of stem cells through the modulation of the NO/sGC/PKG pathway. A general workflow for inducing cardiomyocyte differentiation from pluripotent stem cells (PSCs) is presented below. The specific time points and concentrations for the addition of this compound would need to be empirically determined and would likely be based on the findings of Spinelli V, et al. (2016) Stem Cells Int. 2016:2868323.

Cardiac_Differentiation_Workflow A Culture Pluripotent Stem Cells (e.g., iPSCs, ESCs) B Induce Mesoderm Formation (e.g., with Activin A, BMP4) A->B C Specify Cardiac Progenitors (e.g., with Wnt inhibitors) B->C D Treat with this compound (Specific Time Window) C->D E Monitor for Beating Cardiomyocytes D->E F Characterize Differentiated Cells (e.g., Immunostaining for cTnT) E->F G Functional Analysis (e.g., Calcium Imaging) F->G

Figure 4: Generalized workflow for cardiomyocyte differentiation incorporating this compound.

Methodology:

  • PSC Culture: Maintain pluripotent stem cells in an undifferentiated state using appropriate culture conditions.

  • Mesoderm Induction: Initiate differentiation by treating the cells with growth factors such as Activin A and BMP4 to induce mesoderm formation.

  • Cardiac Progenitor Specification: Further guide the differentiation towards a cardiac lineage by modulating signaling pathways, often involving the inhibition of the Wnt pathway.

  • PKG Pathway Activation: At a specific stage of cardiac progenitor development, introduce this compound to the culture medium to activate the PKG signaling pathway. The optimal concentration and duration of treatment would need to be determined experimentally.

  • Monitoring and Maturation: Continue the culture and monitor for the appearance of spontaneously contracting cardiomyocytes.

  • Characterization: Characterize the differentiated cell population for the expression of cardiac-specific markers such as cardiac troponin T (cTnT) using techniques like immunofluorescence or flow cytometry.

  • Functional Assessment: Evaluate the functional properties of the derived cardiomyocytes, for example, by measuring calcium transients or their electrophysiological characteristics.

Conclusion

This compound is a highly valuable research tool for the investigation of cGMP-mediated signaling pathways. Its membrane permeability and resistance to PDEs allow for the reliable activation of PKG in cellular and in vitro systems. While specific quantitative pharmacological data requires consultation of primary literature, the information and generalized protocols provided in this guide serve as a foundational resource for researchers and drug development professionals seeking to utilize this potent and selective cGMP analog. As with any signaling modulator, careful experimental design and appropriate controls are essential for the robust interpretation of results.

References

Sp-8-pCPT-PET-cGMPS as a PKG-I Activator: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Sp-8-pCPT-PET-cGMPS, a potent and membrane-permeant activator of cGMP-dependent protein kinase I (PKG-I). This compound is a valuable research tool for investigating the nitric oxide (NO)/cGMP signaling pathway and its downstream physiological effects. This document details the mechanism of action of this compound, provides a summary of its key characteristics, and outlines detailed experimental protocols for its use in laboratory settings. Furthermore, this guide presents signaling pathway diagrams and experimental workflows to facilitate a comprehensive understanding of its application in research and drug development.

Introduction

Cyclic guanosine (B1672433) monophosphate (cGMP) is a critical second messenger in numerous physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal signaling.[1][2] The effects of cGMP are primarily mediated through the activation of cGMP-dependent protein kinases (PKGs).[2][3] PKG-I, the isoform predominantly found in smooth muscle and platelets, is a key therapeutic target for cardiovascular and other diseases.[2][3]

This compound is a lipophilic analog of cGMP designed for high membrane permeability and resistance to hydrolysis by phosphodiesterases (PDEs), making it a robust tool for studying PKG-I signaling in intact cells and tissues.[4][5] Its structure incorporates a p-chlorophenylthio (pCPT) group at the 8-position, a β-phenyl-1,N2-etheno (PET) modification, and a phosphorothioate (B77711) in the Sp configuration, all of which contribute to its potent and specific activation of PKG-I.[4] This guide will explore the technical details of using this compound as a selective PKG-I activator.

Mechanism of Action

This compound mimics the action of endogenous cGMP by binding to the regulatory domain of PKG-I. This binding induces a conformational change in the enzyme, leading to the activation of its catalytic domain and subsequent phosphorylation of downstream target proteins.[6] The high lipophilicity of this compound allows it to readily cross cell membranes, a significant advantage over native cGMP and many other analogs.[4][5] Furthermore, its resistance to degradation by PDEs ensures a sustained activation of PKG-I, allowing for more precise experimental control.[4]

Data Presentation

Table 1: Activation Constants (Ka) for PKG-I

CompoundKa for PKG-I (cGMP)Ka for PKG-I (cAMP)Reference
cGMP0.26 µM22.4 µM[4]

Table 2: Inhibitory Constant (Ki) for a Related PKG Inhibitor

CompoundTargetKiReference
Rp-8-pCPT-cGMPSPKG0.5 µM[3][7]

Table 3: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC24H19ClN5O6PS2[5]
Molecular Weight603.99 g/mol [2]
Purity>99% (HPLC)[8]
Lipophilicity (LogP)3.64[8]
λmax276 nm[8]
Molar Extinction Coefficient (ε)40000 L·mol⁻¹·cm⁻¹[8]

Signaling Pathways

Activation of PKG-I by this compound initiates a cascade of phosphorylation events that regulate various cellular functions. Key downstream pathways include the regulation of smooth muscle tone, inhibition of platelet aggregation, and modulation of gene expression.

PKG_I_Signaling_Pathway Sp_8_pCPT_PET_cGMPS This compound PKG_I PKG-I (inactive) Sp_8_pCPT_PET_cGMPS->PKG_I Activates PKG_I_active PKG-I (active) VASP VASP PKG_I_active->VASP Phosphorylates RhoA RhoA PKG_I_active->RhoA Phosphorylates CREB CREB PKG_I_active->CREB Phosphorylates p_VASP p-VASP (Ser239) Platelet_Inhibition Platelet Inhibition p_VASP->Platelet_Inhibition Leads to p_RhoA p-RhoA (Ser188) Smooth_Muscle_Relaxation Smooth Muscle Relaxation p_RhoA->Smooth_Muscle_Relaxation Leads to p_CREB p-CREB (Ser133) Gene_Expression Gene Expression p_CREB->Gene_Expression Modulates

Caption: PKG-I Signaling Pathway Activated by this compound.

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound. Note: Optimal concentrations and incubation times for this compound should be determined empirically for each cell type and experimental setup.

In Vitro Kinase Assay for PKG-I Activation

This protocol describes the direct measurement of PKG-I activation by this compound using a purified enzyme and a peptide substrate.

In_Vitro_Kinase_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix: - Purified PKG-I - Peptide Substrate - Kinase Buffer Start->Prepare_Reaction Add_Activator Add this compound (various concentrations) Prepare_Reaction->Add_Activator Initiate_Reaction Initiate Reaction: Add ATP [γ-³²P] Add_Activator->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Separate Separate Peptide from ATP (e.g., phosphocellulose paper) Stop_Reaction->Separate Quantify Quantify ³²P Incorporation (Scintillation Counting) Separate->Quantify End End Quantify->End

Caption: Workflow for an in vitro PKG-I kinase assay.

Methodology:

  • Prepare Kinase Reaction Buffer: 40 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, and 0.1 mg/mL BSA.

  • Prepare Reaction Mix: In a microcentrifuge tube, combine purified PKG-I (e.g., 50 nM final concentration) and a specific peptide substrate (e.g., 100 µM final concentration) in the kinase reaction buffer.

  • Add Activator: Add varying concentrations of this compound (e.g., 0.01 µM to 100 µM) to the reaction mix. Include a no-activator control.

  • Initiate Reaction: Start the phosphorylation reaction by adding ATP [γ-³²P] to a final concentration of 100 µM.

  • Incubation: Incubate the reaction mixture at 30°C for 10-30 minutes.

  • Stop Reaction: Terminate the reaction by spotting the mixture onto phosphocellulose paper and immersing it in 75 mM phosphoric acid.

  • Washing: Wash the phosphocellulose paper three times with 75 mM phosphoric acid, followed by a final wash with acetone.

  • Quantification: Measure the incorporation of ³²P into the peptide substrate using a scintillation counter.

Western Blot Analysis of VASP Phosphorylation in Cultured Cells

This protocol details the assessment of PKG-I activity in intact cells by measuring the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239, a known PKG-I substrate.[9]

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., vascular smooth muscle cells or platelets) and grow to desired confluency. Treat cells with various concentrations of this compound for a specified time (e.g., 30 minutes). Include an untreated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-VASP (Ser239) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total VASP as a loading control.

  • Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated VASP to total VASP.

Assessment of Smooth Muscle Relaxation

This protocol describes an organ bath experiment to measure the effect of this compound on the contractility of isolated vascular smooth muscle rings.

Methodology:

  • Tissue Preparation: Isolate arterial rings (e.g., rat aorta) and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

  • Equilibration: Allow the rings to equilibrate under a resting tension of 1.5 g for 60-90 minutes, replacing the buffer every 15-20 minutes.

  • Pre-contraction: Contract the arterial rings with a vasoconstrictor such as phenylephrine (B352888) (e.g., 1 µM).

  • Cumulative Concentration-Response Curve: Once the contraction has reached a stable plateau, add this compound in a cumulative manner (e.g., from 1 nM to 10 µM).

  • Data Recording: Record the changes in isometric tension using a force transducer and data acquisition system.

  • Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

Analysis of CREB Phosphorylation

This protocol outlines the investigation of this compound-induced phosphorylation of the transcription factor CREB at Ser133, a downstream target of PKG-I that is involved in gene expression.[10]

Methodology:

  • Cell Culture and Stimulation: Culture appropriate cells (e.g., neuronal cells) and treat with this compound at various concentrations and for different time points.

  • Nuclear Extraction: Prepare nuclear extracts from the treated and control cells using a nuclear extraction kit.

  • Protein Quantification: Determine the protein concentration of the nuclear extracts.

  • Western Blotting:

    • Perform SDS-PAGE and Western blotting as described in Protocol 5.2.

    • Use a primary antibody specific for phospho-CREB (Ser133).

    • After detection, strip the membrane and re-probe with an antibody for total CREB to normalize for protein loading.

  • Densitometry: Quantify the band intensities to assess the change in CREB phosphorylation.

Conclusion

This compound is a powerful and specific pharmacological tool for the activation of PKG-I in a variety of experimental settings. Its high membrane permeability and resistance to enzymatic degradation make it superior to many other cGMP analogs for cellular and tissue-based studies. The experimental protocols provided in this guide offer a framework for investigating the diverse roles of the PKG-I signaling pathway in health and disease. Researchers and drug development professionals can utilize this compound to elucidate the molecular mechanisms of cGMP signaling and to identify and validate novel therapeutic targets.

References

An In-depth Technical Guide to the Structure and Function of Sp-8-pCPT-PET-cGMPS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Sp-8-pCPT-PET-cGMPS, a potent and selective activator of cGMP-dependent protein kinase (PKG). The information is intended for researchers and professionals involved in drug discovery and the study of cyclic nucleotide signaling pathways.

Core Chemical and Physical Properties

This compound, with the full chemical name 8-(4-Chlorophenylthio)-ß-phenyl-1,N²-ethenoguanosine-3',5'-cyclic monophosphorothioate, Sp-isomer, is a highly modified cyclic guanosine (B1672433) monophosphate (cGMP) analog.[1] Its structure is engineered for high membrane permeability and resistance to hydrolysis by phosphodiesterases (PDEs), making it a valuable tool for studying cGMP signaling in intact cells and tissues.[1]

PropertyValueReference
CAS Number 1262749-63-2[1][2][3]
Molecular Formula C₂₄H₁₈ClN₅O₆PS₂ · Na[1]
Molecular Weight 626.0 g/mol [1]
Purity > 99% (HPLC)[1]
Form Sodium salt[1]
Appearance Crystalline solid or lyophilized powder[4]
Storage Temperature -20°C[1]
Light Sensitive Yes[1]
Lipophilicity (logP) 3.64[1]
λmax 276 nm[1]
Molar Extinction Coefficient (ε) 40000 L·mol⁻¹·cm⁻¹[1]

Biological Activity and Mechanism of Action

This compound is a potent agonist of cGMP-dependent protein kinase (PKG), particularly effective in activating PKG-I.[2][3] Its lipophilic nature, conferred by the p-chlorophenylthio (pCPT) and phenyl-etheno (PET) modifications, allows it to readily cross cell membranes, a significant advantage over unmodified cGMP.[1][4] Furthermore, the phosphorothioate (B77711) modification at the cyclic phosphate (B84403) ring renders the molecule resistant to degradation by most mammalian PDEs.[1] This combination of properties ensures a sustained and targeted activation of the PKG signaling pathway.

The primary mechanism of action involves the binding of this compound to the regulatory domain of PKG, inducing a conformational change that activates the catalytic domain. This leads to the phosphorylation of downstream target proteins, mediating a wide range of physiological effects. It is a valuable tool for distinguishing between effects mediated by PKG and those mediated by cGMP-gated ion channels, for which it is likely an inhibitor.[1][4]

The cGMP Signaling Pathway and the Role of this compound

The nitric oxide (NO)/cGMP signaling pathway is a crucial regulatory system in many physiological processes. This compound is instrumental in the investigation of this pathway, particularly in contexts such as cardiac differentiation.[2][3] The canonical pathway is initiated by the production of NO, which activates soluble guanylyl cyclase (sGC) to synthesize cGMP. cGMP then allosterically activates PKG.

cGMP_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular NO_source Nitric Oxide (NO) Source NO NO NO_source->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Synthesizes GTP GTP GTP->sGC Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Substrates Downstream Substrates PKG->Substrates Phosphorylates Response Physiological Response Substrates->Response Sp_8_pCPT_PET_cGMPS This compound Sp_8_pCPT_PET_cGMPS->PKG Directly Activates Experimental_Workflow Start Start Cell_Culture Prepare Cell Culture (e.g., Smooth Muscle Cells) Start->Cell_Culture Treatment Treat cells with This compound (and controls) Cell_Culture->Treatment Incubation Incubate for a defined period Treatment->Incubation Lysis Cell Lysis and Protein Extraction Incubation->Lysis Functional_Assay Functional Assay (e.g., Contraction Assay) Incubation->Functional_Assay Western_Blot Western Blot for Phosphorylated Substrates (e.g., pVASP) Lysis->Western_Blot Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Functional_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Drug_Discovery_Logic Hypothesis Hypothesis: PKG activation has a therapeutic effect. Tool_Compound Use this compound as a tool compound to test the hypothesis in vitro and in cell-based models. Hypothesis->Tool_Compound Validate_Target Validate PKG as a therapeutic target. Tool_Compound->Validate_Target HTS High-Throughput Screening (HTS) for novel PKG activators. Validate_Target->HTS Lead_Opt Lead Optimization. HTS->Lead_Opt Preclinical Preclinical Development. Lead_Opt->Preclinical Clinical Clinical Trials. Preclinical->Clinical

References

In-depth Technical Guide: Sp-8-pCPT-PET-cGMPS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Subject: Sp-8-pCPT-PET-cGMPS

This technical guide provides a comprehensive overview of 8-(4-Chlorophenylthio)-β-phenyl-1,N²-ethenoguanosine-3',5'-cyclic monophosphorothioate, Sp-isomer (this compound), a potent and membrane-permeant activator of cGMP-dependent protein kinase (PKG). This document details its molecular characteristics, its critical role in the nitric oxide (NO) signaling pathway, and its application in research, particularly in the field of stem cell differentiation.

Molecular Profile

This compound is a structurally modified analog of cyclic guanosine (B1672433) monophosphate (cGMP) designed for enhanced cell permeability and resistance to phosphodiesterases (PDEs). These properties make it a valuable tool for studying cGMP-mediated signaling pathways in intact cells and tissues.

Quantitative Data Summary

The key quantitative data for this compound and related compounds are summarized in the tables below for easy comparison.

ParameterValueReference
Molecular Formula C₂₄H₁₉ClN₅O₆PS₂[1][2][3]
Molecular Weight 603.99 g/mol [2][3]
CAS Number 1262749-63-2[1][2][3]
Form Sodium Salt also available (C₂₄H₁₈ClN₅O₆PS₂ · Na, MW: 626.0 g/mol )[4]

Table 1: Physicochemical Properties of this compound.

CompoundTargetActionKᵢ Value (µM)Reference
(Rp)-8-pCPT-cGMPScGMP-dependent protein kinaseInhibitor0.5[5]
Rp-8-Br-PET-cGMPSPKG-IInhibitor-[6]
Rp-8-pCPT-cGMPSPan-PKGInhibitor-[6]
8-Br-cGMPPKG-IActivator-[7]

Signaling Pathway

This compound is a key tool for investigating the NO/sGC/cGMP/PKG signaling pathway. This pathway is crucial in a multitude of physiological processes, including vasodilation, neurotransmission, and cell differentiation.

The NO/sGC/cGMP/PKG Signaling Cascade

The signaling cascade is initiated by the production of nitric oxide (NO), a gaseous signaling molecule.

  • NO Synthesis: NO is synthesized from L-arginine by nitric oxide synthase (NOS).

  • sGC Activation: NO diffuses across cell membranes and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.

  • cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.

  • PKG Activation: cGMP acts as a second messenger and allosterically activates cGMP-dependent protein kinase (PKG).

  • Downstream Effects: Activated PKG phosphorylates a variety of downstream protein targets, leading to diverse cellular responses.

This compound directly activates PKG, bypassing the need for NO and sGC activation, thus allowing for the specific investigation of PKG-downstream events.

NO_sGC_cGMP_PKG_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Environment Signal Signal (e.g., Shear Stress, Agonists) NOS Nitric Oxide Synthase (NOS) Signal->NOS L-Arginine L-Arginine L-Arginine->NOS NO Nitric Oxide (NO) NOS->NO sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive sGC_active sGC (Active) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP GTP GTP GTP->sGC_active PKG_inactive Protein Kinase G (PKG) (Inactive) cGMP->PKG_inactive PKG_active PKG (Active) PKG_inactive->PKG_active Activation Downstream_Targets Downstream Protein Targets PKG_active->Downstream_Targets Phosphorylation Cellular_Response Cellular Response (e.g., Vasodilation, Differentiation) Downstream_Targets->Cellular_Response This compound This compound This compound->PKG_inactive Direct Activation

NO/sGC/cGMP/PKG Signaling Pathway

Experimental Protocols

This compound is particularly useful in studies of cardiac differentiation from stem cells, where the activation of the PKG-I signaling pathway is a key step.[1][2][3][8]

General Protocol for Induction of Cardiac Differentiation

The following is a generalized protocol for using this compound in the context of inducing cardiac differentiation in pluripotent stem cells. Researchers should optimize concentrations and timing for their specific cell lines and experimental conditions.

Materials:

  • Pluripotent stem cells (e.g., mouse embryonic stem cells)

  • Standard cell culture reagents and media

  • This compound (stock solution typically prepared in DMSO or water)

  • Differentiation-inducing factors (e.g., cardiogenol C)

  • Appropriate assay reagents for detecting cardiac markers (e.g., antibodies for immunofluorescence, primers for qRT-PCR)

Methodology:

  • Cell Seeding: Plate pluripotent stem cells at an appropriate density for differentiation induction.

  • Initiation of Differentiation: On day 0, replace the maintenance medium with a differentiation medium containing the primary inducing factor (e.g., cardiogenol C).

  • PKG Activation: From day 1 to day 4 of differentiation, supplement the differentiation medium with this compound. A typical starting concentration range is 1-10 µM.

  • Medium Changes: Perform regular medium changes as required for the specific differentiation protocol.

  • Monitoring Differentiation: Monitor the cells for morphological changes indicative of cardiomyocyte formation (e.g., spontaneous beating).

  • Analysis of Cardiac Markers: At various time points (e.g., day 8, day 12), harvest the cells to analyze the expression of cardiac-specific markers such as α-actinin, cardiac troponin T (cTnT), and NKX2.5 using techniques like immunofluorescence, flow cytometry, or qRT-PCR.

Experimental_Workflow Start Start Plate_Cells Plate Pluripotent Stem Cells Start->Plate_Cells Day_0 Day 0: Initiate Differentiation Plate_Cells->Day_0 Day_1_4 Days 1-4: Add this compound Day_0->Day_1_4 Monitor Monitor for Beating Cardiomyocytes Day_1_4->Monitor Harvest Harvest Cells (e.g., Day 8, 12) Monitor->Harvest Analysis Analyze Cardiac Markers (Immunofluorescence, qRT-PCR) Harvest->Analysis End End Analysis->End

References

An In-depth Technical Guide to Sp-8-pCPT-PET-cGMPS: Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Sp-8-pCPT-PET-cGMPS, a significant cyclic guanosine (B1672433) monophosphate (cGMP) analog. This compound is a membrane-permeant activator of cGMP-dependent protein kinase I (PKG-I), making it a valuable tool for studying the nitric oxide (NO)/soluble guanylyl cyclase (sGC)/PKG signaling pathway. This document details its discovery, outlines a likely synthesis pathway based on related compounds, presents its mechanism of action, and provides detailed experimental protocols for its use in kinase assays and cardiac differentiation studies. Quantitative data from relevant studies are summarized in tabular format for clarity and ease of comparison.

Introduction

This compound is a chemically modified analog of cGMP designed for enhanced cell permeability and resistance to hydrolysis by phosphodiesterases (PDEs). These properties allow for the sustained and targeted activation of cGMP-dependent signaling pathways within intact cells. Its primary intracellular target is cGMP-dependent protein kinase I (PKG-I), a key effector in many physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. The lipophilic nature of this compound, conferred by the p-chlorophenylthio (pCPT) and β-phenyl-1,N2-etheno (PET) modifications, facilitates its passage across cell membranes, a significant advantage over unmodified cGMP. This guide will delve into the technical aspects of this important research compound.

Discovery and Synthesis

While a singular "discovery" paper for this compound is not readily identifiable in the public domain, its development can be traced through the systematic evolution of cGMP analogs for therapeutic and research purposes. Researchers at BIOLOG Life Science Institute and in the research group of Jäger et al. have extensively used this and related compounds to probe the intricacies of cGMP signaling, particularly in the context of phosphodiesterase (PDE) activity.[1]

Putative Synthesis of this compound

A detailed, peer-reviewed synthesis protocol for this compound is not publicly available. However, based on the synthesis of structurally similar cGMP analogs, such as the Rp-isomer (dithio-CN03), a likely synthetic route can be postulated. The synthesis would involve a multi-step process starting from a protected guanosine derivative.

Key Synthetic Steps (Hypothesized):

  • Protection of Guanosine: The synthesis would likely begin with the protection of the hydroxyl groups on the ribose moiety of guanosine to prevent unwanted side reactions.

  • Introduction of the 8-pCPT Moiety: The 8-position of the guanine (B1146940) base would be halogenated, typically brominated, followed by a nucleophilic substitution reaction with p-chlorothiophenol to introduce the 8-pCPT group.

  • Formation of the PET Ring System: The β-phenyl-1,N2-etheno (PET) ring system is likely formed through a reaction with a phenylacetaldehyde (B1677652) derivative.

  • Phosphitylation and Cyclization: The 5'-hydroxyl group would be phosphitylated, followed by an intramolecular cyclization to form the cyclic monophosphate. The use of a stereoselective sulfurization agent would be critical to obtain the Sp-diastereomer.

  • Deprotection and Purification: Finally, the protecting groups on the ribose would be removed, and the final product purified using chromatographic techniques, such as HPLC.

Mechanism of Action and Signaling Pathway

This compound acts as a selective activator of cGMP-dependent protein kinase I (PKG-I).[2] It mimics the action of endogenous cGMP by binding to the regulatory domain of PKG, causing a conformational change that releases the inhibition of the catalytic domain. The active kinase can then phosphorylate a variety of downstream protein targets, leading to a physiological response.

The NO/sGC/cGMP/PKG signaling pathway is a crucial regulator of numerous cellular functions. The pathway is initiated by the production of nitric oxide (NO), which diffuses into the cell and binds to soluble guanylyl cyclase (sGC). This binding activates sGC to produce cGMP from GTP. The subsequent increase in intracellular cGMP leads to the activation of PKG.

NO_sGC_PKG_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NO_source Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO_source->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC catalysis PKG-I Inactive PKG-I cGMP->PKG-I Activates This compound This compound (Analog) This compound->PKG-I Mimics cGMP Active_PKG-I Active PKG-I PKG-I->Active_PKG-I Substrates Protein Substrates Active_PKG-I->Substrates Phosphorylated_Substrates Phosphorylated Substrates Substrates->Phosphorylated_Substrates Phosphorylation Response Physiological Response Phosphorylated_Substrates->Response

Caption: The NO/sGC/cGMP/PKG Signaling Pathway.

Experimental Protocols

In Vitro PKG-I Activity Assay

This protocol describes a method to assess the activation of purified PKG-I by this compound. The assay measures the phosphorylation of a substrate peptide.

Materials:

  • Purified recombinant PKG-I

  • This compound

  • PKG substrate peptide (e.g., a VASP-derived peptide)

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM IBMX)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, the substrate peptide, and the desired concentration of this compound.

  • Initiate the reaction by adding purified PKG-I to the mixture.

  • Start the phosphorylation reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the specific activity of PKG-I in the presence of different concentrations of this compound.

PKG_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, Substrate, this compound) Start->Prepare_Mixture Add_PKG Add Purified PKG-I Prepare_Mixture->Add_PKG Add_ATP Add [γ-³²P]ATP Add_PKG->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Stop Reaction (Spot on Phosphocellulose) Incubate->Stop_Reaction Wash Wash Phosphocellulose Paper Stop_Reaction->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify End End Quantify->End

Caption: Workflow for In Vitro PKG-I Activity Assay.
Induction of Cardiomyocyte Differentiation from Progenitor Cells

This protocol outlines a general method for inducing the differentiation of cardiac progenitor cells into cardiomyocytes using this compound.

Materials:

  • Cardiac progenitor cells

  • Differentiation medium (e.g., DMEM/F12 supplemented with B27 and other growth factors)

  • This compound

  • Tissue culture plates

  • Antibodies for immunofluorescence (e.g., anti-cardiac Troponin T)

  • Fluorescence microscope

Procedure:

  • Plate cardiac progenitor cells onto appropriate tissue culture plates.

  • Culture the cells in their maintenance medium until they reach the desired confluency.

  • To induce differentiation, replace the maintenance medium with differentiation medium containing this compound at a predetermined optimal concentration.

  • Culture the cells for an extended period (e.g., 7-14 days), replacing the differentiation medium every 2-3 days.

  • Monitor the cells for morphological changes and the appearance of spontaneous beating, indicative of cardiomyocyte differentiation.

  • At the end of the differentiation period, fix the cells and perform immunofluorescence staining for cardiac-specific markers (e.g., cardiac Troponin T) to confirm differentiation.

  • Quantify the percentage of differentiated cardiomyocytes by cell counting using a fluorescence microscope.

Quantitative Data Summary

The following tables summarize quantitative data on the activity and effects of this compound and related compounds from various studies.

Table 1: Physicochemical and Biological Properties of Selected cGMP Analogs

CompoundLipophilicity (logD)PKG ActivationCNG Channel EffectReference
cGMPLowAgonistAgonist[General Knowledge]
8-Br-cGMPModeratePotent AgonistAgonist[3]
This compoundHighPotent Agonist Likely Inhibitor[1][2]
Rp-8-pCPT-PET-cGMPSHighInhibitorInhibitor[4]

Table 2: Effect of cGMP Analogs on Photoreceptor Cyclic Nucleotide-Gated (CNG) Channels

CompoundRod CNG Channel (EC₅₀/IC₅₀, µM)Cone CNG Channel (EC₅₀/IC₅₀, µM)Efficacy (vs. cGMP)Reference
cGMP~50~2100%[5]
8-pCPT-cGMP0.630.08~100%[5]
Rp-8-Br-PET-cGMPSIC₅₀ ~25IC₅₀ ~10Partial Agonist/Inhibitor[5]

Conclusion

This compound is a powerful pharmacological tool for the investigation of cGMP-mediated signaling pathways. Its membrane permeability and resistance to degradation make it an ideal agent for activating PKG-I in cellular and tissue-based studies. While a detailed synthesis protocol is not publicly available, its chemical structure suggests a feasible synthetic route based on established methodologies for cGMP analog synthesis. The experimental protocols provided in this guide offer a starting point for researchers wishing to utilize this compound in their own investigations. Further research is warranted to fully elucidate its quantitative effects in various biological systems, particularly in the context of cardiac differentiation.

References

The Membrane Permeability of Sp-8-pCPT-PET-cGMPS: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Cyclic guanosine (B1672433) monophosphate (cGMP) is a ubiquitous second messenger that plays a critical role in a variety of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal signaling. The study of cGMP signaling has been greatly facilitated by the development of membrane-permeant and phosphodiesterase-resistant cGMP analogs. Sp-8-pCPT-PET-cGMPS is one such analog, engineered to effectively cross cell membranes and activate cGMP-dependent protein kinase (PKG). This guide aims to provide researchers with a detailed understanding of its properties and applications.

Physicochemical Properties and Membrane Permeability

While specific quantitative data such as permeability coefficients are not available in the provided search results, the lipophilicity and membrane permeability of this compound are consistently highlighted as key features. The molecule's structure, incorporating a p-chlorophenylthio (pCPT) group and a phenyl-etheno (PET) modification, is designed to enhance its ability to diffuse across the lipid bilayer of cell membranes.

Qualitative Assessment of Membrane Permeability:

  • High Lipophilicity: The presence of the chlorophenylthio and phenyl-etheno moieties significantly increases the lipophilicity of the cGMP core structure, a key determinant of passive membrane diffusion.

  • Enhanced Membrane Permeability: this compound is described as a membrane-permeant activator of PKG.[1] This property allows for its direct application to cell cultures and tissues without the need for physical introduction methods like microinjection.

  • Resistance to Phosphodiesterases: The phosphorothioate (B77711) modification at the cyclic phosphate (B84403) moiety renders the molecule resistant to hydrolysis by mammalian cyclic nucleotide-dependent phosphodiesterases.[1] This ensures sustained intracellular concentrations and prolonged activation of its targets.

Contradictory Information:

It is important to note a contradiction in the available literature regarding the relative lipophilicity and permeability of this compound compared to a related compound, Sp-8-Br-PET-cGMPS. One source states that this compound is more lipophilic and membrane-permeant than Sp-8-Br-PET-cGMPS.[1] Conversely, other sources claim that Sp-8-Br-PET-cGMPS exhibits stronger lipophilicity and permeability than this compound.[2][3][4] This discrepancy highlights the need for direct comparative studies to definitively resolve this point.

Signaling Pathway Involvement

This compound is primarily utilized as an activator of cGMP-dependent protein kinase I (PKG-I).[5][6] This makes it a valuable tool for dissecting the nitric oxide (NO)/soluble guanylate cyclase (sGC)/cGMP/PKG-I signaling cascade.

The NO/sGC/cGMP/PKG-I Signaling Pathway:

// Nodes NO [label="Nitric Oxide (NO)", fillcolor="#F1F3F4", fontcolor="#202124"]; sGC_inactive [label="Soluble Guanylate\nCyclase (sGC)\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; sGC_active [label="sGC (Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GTP [label="GTP", fillcolor="#F1F3F4", fontcolor="#202124"]; cGMP [label="cGMP", fillcolor="#FBBC05", fontcolor="#202124"]; Sp_8_pCPT_PET_cGMPS [label="this compound\n(Exogenous Activator)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; PKG_I_inactive [label="PKG-I (Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; PKG_I_active [label="PKG-I (Active)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream [label="Downstream\nCellular Effects", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Edges NO -> sGC_inactive [label=" Binds to Heme Group "]; sGC_inactive -> sGC_active [label=" Conformational Change "]; GTP -> sGC_active [style=dashed]; sGC_active -> cGMP [label=" Catalyzes Conversion "]; cGMP -> PKG_I_inactive; Sp_8_pCPT_PET_cGMPS -> PKG_I_inactive [label=" Mimics cGMP ", style=bold, color="#EA4335"]; PKG_I_inactive -> PKG_I_active [label=" Activation "]; PKG_I_active -> Downstream [label=" Phosphorylates\nSubstrate Proteins "]; } .dot Caption: The NO/sGC/cGMP/PKG-I signaling pathway and the role of this compound.

In this pathway, nitric oxide produced by nitric oxide synthase (NOS) diffuses across the cell membrane and binds to the heme group of soluble guanylate cyclase (sGC), activating the enzyme. Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP, in turn, allosterically activates PKG-I. This compound acts as a direct activator of PKG-I, bypassing the need for NO and sGC activation. This allows researchers to isolate and study the downstream effects of PKG-I activation.

Other Potential Targets:

It is also suggested that this compound may act as an inhibitor of the retinal type cGMP-gated ion channel.[1] This dual activity, activating PKG while potentially inhibiting a cGMP-gated channel, makes it a tool for distinguishing between effects mediated by these two different cGMP receptors.

Experimental Considerations and Protocols

Due to the lack of specific experimental protocols in the search results, this section provides a generalized workflow for utilizing this compound in cell-based assays.

General Experimental Workflow:

// Nodes Start [label="Start: Prepare Stock Solution\nof this compound", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Cell_Culture [label="1. Cell Culture Preparation\n(e.g., plating cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="2. Treatment with\nthis compound\n(Vary concentration and time)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="3. Incubation Period", fillcolor="#F1F3F4", fontcolor="#202124"]; Assay [label="4. Downstream Assay", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="5. Data Analysis and\nInterpretation", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Edges Start -> Cell_Culture; Cell_Culture -> Treatment; Treatment -> Incubation; Incubation -> Assay; Assay -> Data_Analysis; Data_Analysis -> End; } .dot Caption: A generalized experimental workflow for using this compound.

Key Experimental Steps (Hypothetical Protocol):

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water, depending on the salt form). The product is typically supplied as a lyophilized solid.

    • Further dilute the stock solution in the appropriate cell culture medium or buffer to the desired final concentrations.

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Replace the culture medium with a medium containing the desired concentration of this compound.

    • Include appropriate controls, such as a vehicle control (medium with solvent only) and potentially a negative control (an inactive analog if available).

  • Incubation:

    • Incubate the cells for the desired period to allow for membrane permeation and target engagement. The optimal incubation time will depend on the cell type and the specific downstream effect being measured.

  • Downstream Analysis:

    • After incubation, lyse the cells and perform downstream analyses to assess the effects of PKG activation. This could include:

      • Western Blotting: To measure the phosphorylation of known PKG substrates (e.g., VASP).

      • Enzyme Activity Assays: To measure the activity of enzymes regulated by PKG.

      • Gene Expression Analysis: To examine changes in gene transcription.

      • Functional Assays: To measure physiological responses such as smooth muscle relaxation or changes in cell morphology.

Summary of Related cGMP Analogs

To provide a broader context, the table below summarizes the properties of this compound and other frequently mentioned cGMP analogs.

CompoundPrimary ActionMembrane PermeabilityPhosphodiesterase Resistance
This compound PKG-I Activator [5][6]High [1]Resistant [1]
Sp-8-pCPT-cGMPSPKG ActivatorExcellentStable
8-pCPT-cGMPPKG ActivatorGoodModerate
Sp-8-Br-PET-cGMPSPKG Agonist, cGMP-gated channel inhibitorHigh[2][3][4]Resistant[2][3][4]
Rp-8-pCPT-cGMPSPKG Inhibitor[7]GoodStable[7]
Rp-8-pCPT-PET-cGMPSPotent PKG InhibitorSignificantly more lipophilic and membrane-permeant compared to other cGK inhibitors[8]Resistant[8]

Conclusion

This compound is a potent and valuable pharmacological tool for the investigation of cGMP signaling. Its high membrane permeability and resistance to enzymatic degradation allow for the reliable activation of PKG in cellular and tissue models. While direct quantitative data on its permeability is lacking, its widespread use and qualitative descriptions attest to its efficacy. Researchers should be mindful of the conflicting reports regarding its relative permeability compared to Sp-8-Br-PET-cGMPS and consider this when designing experiments. Further studies are warranted to provide a more detailed quantitative characterization of the membrane transport of this and related cGMP analogs.

References

The Role of Sp-8-pCPT-PET-cGMPS in NO/NOS/sGC/PKG-I Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthetic cyclic guanosine (B1672433) monophosphate (cGMP) analog, Sp-8-pCPT-PET-cGMPS, and its role as a potent activator of cGMP-dependent protein kinase I (PKG-I) within the nitric oxide (NO)/nitric oxide synthase (NOS)/soluble guanylate cyclase (sGC)/PKG-I signaling cascade. This pathway is a critical regulator of numerous physiological processes, most notably in the cardiovascular system where it governs vasodilation, and in cellular mechanisms such as proliferation and differentiation. This document details the mechanism of action of this compound, summarizes its known pharmacological properties, and provides detailed experimental protocols for its application in research settings. Furthermore, it includes visual representations of the signaling pathway and experimental workflows to facilitate a comprehensive understanding of its function and utility as a research tool.

Introduction to the NO/NOS/sGC/PKG-I Signaling Pathway

The NO/NOS/sGC/PKG-I signaling pathway is a fundamental intracellular signal transduction cascade. It is initiated by the production of nitric oxide (NO), a gaseous signaling molecule, by nitric oxide synthases (NOS). There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). In the cardiovascular system, eNOS in endothelial cells is a key source of NO.

Once produced, NO diffuses into adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC). sGC, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP). The primary intracellular effector of cGMP in many cell types is the cGMP-dependent protein kinase (PKG), a serine/threonine kinase. The PKG-I isoform is predominantly expressed in the cardiovascular system.

Activation of PKG-I by cGMP leads to the phosphorylation of a variety of downstream protein targets, resulting in a cascade of events that ultimately decrease intracellular calcium concentrations and induce smooth muscle relaxation, leading to vasodilation. This pathway is a crucial regulator of blood pressure and blood flow. Dysregulation of this pathway is implicated in various cardiovascular diseases, making its components attractive targets for drug development.

This compound: A Potent Activator of PKG-I

This compound is a chemically modified analog of cGMP designed for research purposes. Its structural modifications confer several advantageous properties:

  • High Membrane Permeability: The lipophilic nature of this compound allows it to readily cross cell membranes, enabling the direct activation of intracellular PKG-I without the need for upstream stimulation of the NO/sGC axis.[1] This is a significant advantage over the endogenous activator, cGMP, which is membrane-impermeable.

  • Resistance to Phosphodiesterases (PDEs): this compound is resistant to degradation by cyclic nucleotide phosphodiesterases (PDEs), the enzymes responsible for hydrolyzing cGMP.[1] This resistance leads to a more sustained activation of PKG-I compared to cGMP.

  • Potent and Selective Activation of PKG-I: It is a potent activator of PKG-I and is utilized in research to study the downstream effects of PKG-I activation in various cellular processes, including cardiac differentiation.[2][3][4]

These characteristics make this compound a valuable tool for dissecting the specific roles of PKG-I in cellular signaling, independent of NO and sGC activity.

Quantitative Data

CompoundTargetParameterValueReference(s)
cGMPPKG-IKa0.26 µM[5]
cAMPPKG-IKa22.4 µM[5]
Rp-8-pCPT-cGMPSPKG (inhibitor)Ki0.5 µM

Note: The lack of specific Ka or EC50 values for this compound in the reviewed literature highlights a gap in the publicly available data for this compound.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the NO/NOS/sGC/PKG-I signaling pathway and the point of intervention for this compound.

NO_Signaling_Pathway cluster_smooth_muscle Smooth Muscle Cell cluster_exogenous Exogenous Activator eNOS eNOS NO NO eNOS->NO generates L_Arginine L-Arginine L_Arginine->eNOS sGC sGC NO->sGC activates cGMP cGMP sGC->cGMP catalyzes GTP GTP GTP->sGC PKG_I_inactive PKG-I (inactive) cGMP->PKG_I_inactive PKG_I_active PKG-I (active) PKG_I_inactive->PKG_I_active Downstream_Targets Downstream Targets PKG_I_active->Downstream_Targets phosphorylates Relaxation Smooth Muscle Relaxation Downstream_Targets->Relaxation Sp_8_pCPT_PET_cGMPS This compound Sp_8_pCPT_PET_cGMPS->PKG_I_inactive directly activates

Figure 1: The NO/NOS/sGC/PKG-I signaling pathway and the direct activation of PKG-I by this compound.

As depicted, this compound bypasses the initial steps of the canonical pathway by directly activating PKG-I, making it a valuable tool to study the specific downstream effects of PKG-I activation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound to investigate the NO/NOS/sGC/PKG-I signaling pathway.

In Vitro PKG-I Kinase Assay

This assay measures the direct activation of purified PKG-I by this compound and the subsequent phosphorylation of a substrate peptide.

Workflow Diagram:

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Purified PKG-I - VASP Peptide Substrate - this compound - Kinase Buffer - ATP Solution start->prepare_reagents reaction_setup Set up Kinase Reaction: Combine PKG-I, substrate, and this compound in kinase buffer prepare_reagents->reaction_setup initiate_reaction Initiate Reaction: Add ATP solution reaction_setup->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction: Add stop solution (e.g., EDTA or SDS buffer) incubate->stop_reaction analyze_phosphorylation Analyze Phosphorylation: - Western Blot - ELISA - Fluorescence Assay stop_reaction->analyze_phosphorylation end End analyze_phosphorylation->end

Figure 2: Workflow for an in vitro PKG-I kinase assay.

Methodology:

  • Reagent Preparation:

    • Kinase Buffer (5X): 250 mM Tris-HCl (pH 7.4), 50 mM MgCl₂, 5 mM DTT. Store at -20°C.

    • ATP Solution (10X): 1 mM ATP in sterile water. Store at -20°C.

    • Substrate: A synthetic peptide containing a PKG-I phosphorylation site, such as a Vasodilator-Stimulated Phosphoprotein (VASP) derived peptide, at a stock concentration of 1 mg/mL.

    • PKG-I: Recombinant purified PKG-I enzyme.

    • This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and dilute to the desired concentrations in kinase buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following on ice:

      • 5 µL of 5X Kinase Buffer

      • Purified PKG-I (e.g., 50 ng)

      • VASP peptide substrate (e.g., 1 µg)

      • This compound at various concentrations (or vehicle control)

      • Nuclease-free water to a final volume of 22.5 µL.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding 2.5 µL of 10X ATP solution.

    • Incubate the reaction mixture at 30°C for 30 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 10 µL of 4X SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Analysis of Phosphorylation:

    • Analyze the samples by SDS-PAGE and Western blot using a phospho-specific antibody against the phosphorylated substrate (e.g., anti-phospho-VASP).

Cellular VASP Phosphorylation Assay

This assay assesses the ability of this compound to activate PKG-I in intact cells, leading to the phosphorylation of its downstream target, VASP.

Methodology:

  • Cell Culture and Treatment:

    • Plate vascular smooth muscle cells (or other cells expressing PKG-I) in a 6-well plate and grow to 80-90% confluency.

    • Serum-starve the cells for 24 hours prior to the experiment.

    • Treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM) or a vehicle control for a specified time (e.g., 30 minutes).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Western Blot Analysis:

    • Prepare samples for SDS-PAGE by adding loading buffer and boiling.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-VASP (Ser239) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with an antibody against total VASP as a loading control.

Aortic Ring Vasorelaxation Assay

This ex vivo assay measures the functional consequence of PKG-I activation by this compound, which is the relaxation of vascular smooth muscle.

Workflow Diagram:

Aortic_Ring_Workflow start Start dissect_aorta Dissect Thoracic Aorta from a rat or mouse start->dissect_aorta prepare_rings Prepare 2-3 mm Aortic Rings dissect_aorta->prepare_rings mount_rings Mount Rings in Organ Bath with Krebs-Henseleit Solution prepare_rings->mount_rings equilibrate Equilibrate under Tension mount_rings->equilibrate pre_constrict Pre-constrict with Phenylephrine (B352888) or KCl equilibrate->pre_constrict add_compound Add Cumulative Concentrations of this compound pre_constrict->add_compound record_tension Record Changes in Isometric Tension add_compound->record_tension analyze_data Analyze Data and Generate Dose-Response Curve record_tension->analyze_data end End analyze_data->end

Figure 3: Workflow for an aortic ring vasorelaxation assay.

Methodology:

  • Aortic Ring Preparation:

    • Euthanize a rat or mouse according to approved institutional protocols.

    • Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

    • Clean the aorta of adherent connective and adipose tissue and cut it into 2-3 mm wide rings.[6][7][8]

  • Mounting and Equilibration:

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

    • Connect the rings to an isometric force transducer and apply a resting tension (e.g., 1-2 g).

    • Allow the rings to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

  • Pre-constriction:

    • Induce a stable contraction by adding a vasoconstrictor such as phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).

  • Dose-Response Curve Generation:

    • Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the organ bath.

    • Record the changes in isometric tension after each addition until a maximal relaxation response is observed.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-constriction tension.

    • Plot the relaxation percentage against the logarithm of the this compound concentration to generate a dose-response curve.

Directed Differentiation of Induced Pluripotent Stem Cells (iPSCs) to Cardiomyocytes

This compound can be used to investigate the role of the PKG-I pathway in cardiac differentiation.[2][4] This protocol outlines a general approach for directed cardiomyocyte differentiation using small molecules, where this compound can be introduced at specific stages.

Methodology:

  • iPSC Culture:

    • Culture human iPSCs on Matrigel-coated plates in mTeSR1 medium.[1][2][9]

    • Passage the cells upon reaching 70-80% confluency.

  • Initiation of Differentiation:

    • When iPSCs reach 80-90% confluency, initiate differentiation (Day 0) by replacing the mTeSR1 medium with a basal differentiation medium (e.g., RPMI/B27 minus insulin) supplemented with a GSK3 inhibitor (e.g., CHIR99021) to activate Wnt signaling.[1][9][10]

  • Mesoderm and Cardiac Progenitor Specification:

    • On Day 2, replace the medium with basal differentiation medium containing a Wnt inhibitor (e.g., IWP2) to specify cardiac mesoderm.

    • From Day 5 onwards, maintain the cells in the basal differentiation medium, changing it every 2-3 days.

  • Introduction of this compound:

    • To investigate the role of PKG-I, this compound can be added to the culture medium at different stages of differentiation (e.g., from Day 5 to Day 10). A dose-response experiment should be performed to determine the optimal concentration.

  • Assessment of Differentiation:

    • Spontaneous beating of cardiomyocytes can typically be observed between Day 8 and Day 12.

    • On Day 15 or later, assess the efficiency of cardiomyocyte differentiation by flow cytometry or immunofluorescence staining for cardiac-specific markers such as cardiac troponin T (cTnT).

Conclusion

This compound is a valuable pharmacological tool for the investigation of the NO/NOS/sGC/PKG-I signaling pathway. Its high membrane permeability and resistance to enzymatic degradation allow for the specific and sustained activation of intracellular PKG-I. While quantitative data on its direct interaction with PKG-I is limited in publicly available literature, the experimental protocols provided in this guide offer a robust framework for researchers to elucidate the multifaceted roles of PKG-I in various physiological and pathophysiological processes. Further characterization of the binding kinetics and activation parameters of this compound will undoubtedly enhance its utility in the fields of cardiovascular research and drug development.

References

Navigating Cellular Membranes: A Technical Guide to the Lipophilicity of Sp-8-pCPT-PET-cGMPS and other cGMP Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, the ability of a molecule to traverse the lipid bilayer of a cell membrane is a critical determinant of its efficacy. This is particularly true for cyclic guanosine (B1672433) monophosphate (cGMP) analogs, a class of molecules designed to modulate the cGMP signaling pathway, which plays a pivotal role in numerous physiological processes, including cardiovascular homeostasis, neuronal signaling, and smooth muscle relaxation. This technical guide provides an in-depth analysis of the lipophilicity of a prominent cGMP analog, Sp-8-pCPT-PET-cGMPS, in comparison to other key analogs. Understanding the lipophilicity of these compounds is paramount for predicting their membrane permeability, bioavailability, and ultimately, their therapeutic potential.

Quantitative Analysis of Lipophilicity

The lipophilicity of a compound is a key physicochemical property that governs its partitioning behavior between a lipid and an aqueous phase. It is commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD), which accounts for the ionization state of the molecule at a specific pH. For cGMP analogs, which are often designed to be cell-permeable, higher lipophilicity generally correlates with improved ability to cross cell membranes and engage intracellular targets.

The BIOLOG Life Science Institute provides a relative lipophilicity ranking for a range of cyclic nucleotide analogs based on their proprietary log kw (B13871080) data. This ranking indicates that This compound possesses the highest lipophilicity among the cGMP analogs they have characterized[1]. This enhanced lipophilicity is attributed to the specific chemical modifications of the cGMP core structure.

The following table summarizes the relative lipophilicity of this compound and other relevant cGMP analogs, with cGMP serving as the baseline. A higher relative lipophilicity factor indicates greater lipophilicity and, consequently, better membrane permeability.

CompoundKey ModificationsRelative Lipophilicity vs. cGMPReference
This compound 8-p-Chlorophenylthio (pCPT), β-Phenyl-1,N²-etheno (PET), Sp-phosphorothioateHighest in ranking[1]
8-pCPT-cGMP 8-p-Chlorophenylthio (pCPT)Higher than 8-Br-cGMP[2]
Rp-8-pCPT-cGMPS 8-p-Chlorophenylthio (pCPT), Rp-phosphorothioateSignificantly more lipophilic and membrane-permeant compared to Rp-cGMPS or Rp-8-Br-cGMPS.
Sp-8-Br-PET-cGMPS 8-Bromo (Br), β-Phenyl-1,N²-etheno (PET), Sp-phosphorothioateMore lipophilic and membrane-permeant compared to Sp-8-pCPT-cGMPS.
8-Br-cGMP 8-Bromo (Br)More lipophilic than cGMP[2]
cGMP Unmodified1 (Baseline)[3]

Signaling Pathways and Mechanisms of Action

The cGMP signaling pathway is a crucial intracellular cascade initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by guanylyl cyclases (GC). cGMP then exerts its effects by activating cGMP-dependent protein kinases (PKG), modulating cGMP-gated ion channels (CNGs), and being hydrolyzed by phosphodiesterases (PDEs). cGMP analogs are designed to selectively interact with these components to elicit specific physiological responses.

This compound is a potent activator of cGMP-dependent protein kinase (PKG), a key downstream effector in the cGMP pathway. The "Sp" designation refers to the stereochemistry of the phosphorothioate (B77711) group, which generally confers agonistic activity at PKG. The "8-pCPT" and "PET" modifications contribute to its high lipophilicity and membrane permeability, allowing it to effectively reach its intracellular target. In addition to activating PKG, it is also suggested to be an inhibitor of retinal cGMP-gated ion channels, making it a valuable tool for dissecting the distinct roles of these two cGMP effectors.

The following diagram illustrates the canonical cGMP signaling pathway and the points of intervention for various cGMP analogs.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC GTP GTP cGMP cGMP GTP->cGMP sGC activation PKG_inactive Inactive PKG cGMP->PKG_inactive Activation CNG_channel CNG Channel cGMP->CNG_channel Gating GMP 5'-GMP cGMP->GMP Hydrolysis PKG_active Active PKG PKG_inactive->PKG_active Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKG_active->Cellular_Response Phosphorylation of target proteins PDE Phosphodiesterase (PDE) This compound This compound This compound->PKG_inactive Activates This compound->CNG_channel Inhibits Rp-8-pCPT-cGMPS Rp-8-pCPT-cGMPS Rp-8-pCPT-cGMPS->PKG_inactive Inhibits

Figure 1. The cGMP signaling pathway and points of modulation by cGMP analogs.

Experimental Protocols for Lipophilicity Determination

The determination of lipophilicity is a fundamental aspect of drug discovery and development. The two most common experimental methods for determining the partition coefficient (logP) or distribution coefficient (logD) are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

Shake-Flask Method (OECD Guideline 107)

The shake-flask method is considered the "gold standard" for logP determination due to its direct measurement of the partitioning of a compound between two immiscible phases, typically n-octanol and water.

G cluster_prep Phase Preparation cluster_partition Partitioning cluster_analysis Analysis cluster_calc Calculation prep_octanol 1. Saturate n-octanol with water dissolve 3. Dissolve test compound in one phase prep_octanol->dissolve prep_water 2. Saturate water with n-octanol prep_water->dissolve mix 4. Combine phases in a flask and shake vigorously dissolve->mix equilibrate 5. Allow phases to separate (centrifugation may be required) mix->equilibrate sample_octanol 6. Sample the n-octanol phase equilibrate->sample_octanol sample_water 7. Sample the aqueous phase equilibrate->sample_water analyze 8. Determine compound concentration in each phase (e.g., by UV-Vis or HPLC) sample_octanol->analyze sample_water->analyze calculate 9. Calculate logP = log([Compound]octanol / [Compound]water) analyze->calculate

Figure 2. Workflow for logP determination using the shake-flask method.

Detailed Methodology:

  • Preparation of Phases:

    • n-Octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4 for logD determination) are mutually saturated by shaking them together for 24 hours at a constant temperature, followed by a 24-hour separation period.

  • Dissolution of the Test Compound:

    • A known amount of the cGMP analog is dissolved in the pre-saturated n-octanol or aqueous phase. The concentration should be low enough to avoid saturation in either phase.

  • Partitioning:

    • The two phases are combined in a flask or tube at a defined volume ratio.

    • The mixture is shaken vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow for the compound to reach equilibrium between the two phases.

  • Phase Separation:

    • The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to facilitate a clean separation.

  • Sampling and Analysis:

    • Aliquots are carefully taken from both the n-octanol and aqueous phases.

    • The concentration of the cGMP analog in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • The logP is then calculated as the base-10 logarithm of P. For logD, the pH of the aqueous phase must be reported.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

RP-HPLC offers a faster, more automated, and less sample-intensive alternative to the shake-flask method for estimating logP values. This method is based on the correlation between the retention time of a compound on a hydrophobic stationary phase and its lipophilicity.

G cluster_setup System Setup cluster_calibration Calibration cluster_analysis Sample Analysis cluster_determination LogP Determination setup_hplc 1. Equilibrate RP-HPLC system with a mobile phase (e.g., methanol (B129727)/water) inject_standards 2. Inject a series of standard compounds with known logP values setup_hplc->inject_standards inject_sample 6. Inject the cGMP analog setup_hplc->inject_sample record_rt 3. Record the retention time (tR) for each standard inject_standards->record_rt calculate_k 4. Calculate the capacity factor (k') for each standard record_rt->calculate_k plot_calibration 5. Plot log k' vs. known logP to generate a calibration curve calculate_k->plot_calibration determine_logp 9. Determine the logP of the cGMP analog from the calibration curve plot_calibration->determine_logp record_sample_rt 7. Record its retention time (tR) inject_sample->record_sample_rt calculate_sample_k 8. Calculate its capacity factor (k') record_sample_rt->calculate_sample_k calculate_sample_k->determine_logp

Figure 3. Workflow for logP estimation using the RP-HPLC method.

Detailed Methodology:

  • Chromatographic System:

    • An HPLC system equipped with a reverse-phase column (e.g., C18) and a UV detector is used.

    • The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water or a buffer. The composition of the mobile phase is critical and should be optimized. For ionizable compounds like cGMP analogs, an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydrogen sulfate) may be added to the mobile phase.

  • Calibration:

    • A series of standard compounds with accurately known logP values that span the expected logP range of the cGMP analog are selected.

    • Each standard is injected into the HPLC system, and its retention time (tR) is recorded. The dead time (t0), the time it takes for an unretained compound to pass through the column, is also determined.

    • The capacity factor (k') for each standard is calculated using the formula: k' = (tR - t0) / t0.

    • A calibration curve is constructed by plotting the logarithm of the capacity factor (log k') against the known logP values of the standards. A linear regression analysis is performed to obtain the equation of the line.

  • Sample Analysis:

    • The cGMP analog is injected into the same HPLC system under identical conditions.

    • Its retention time is measured, and its capacity factor (k') is calculated.

  • LogP Determination:

    • The logP of the cGMP analog is then determined by interpolating its log k' value on the calibration curve.

Conclusion

The lipophilicity of cGMP analogs is a critical parameter that dictates their ability to cross cellular membranes and interact with their intracellular targets. This compound stands out as a highly lipophilic and membrane-permeant analog, making it a powerful tool for studying cGMP signaling and a promising scaffold for the development of novel therapeutics. The choice of experimental method for determining lipophilicity, whether the direct shake-flask method or the indirect RP-HPLC method, depends on the specific requirements of the study in terms of accuracy, throughput, and sample availability. A thorough understanding of both the lipophilic properties and the mechanism of action of these analogs is essential for advancing research and drug development in the field of cGMP signaling.

References

An In-Depth Technical Guide to Sp-8-pCPT-PET-cGMPS: A Potent and Selective Modulator of cGMP Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sp-8-pCPT-PET-cGMPS (CAS Number: 1262749-63-2) is a synthetically modified analog of cyclic guanosine (B1672433) monophosphate (cGMP) that serves as a powerful research tool for investigating cGMP-mediated signaling pathways. Its unique chemical structure confers high membrane permeability, resistance to phosphodiesterase (PDE) degradation, and potent activation of cGMP-dependent protein kinase I (PKG-I). These properties make it an invaluable asset for elucidating the complex roles of the nitric oxide (NO)/soluble guanylyl cyclase (sGC)/PKG signaling cascade in various physiological and pathophysiological processes, particularly in the context of cardiac differentiation and neuronal function. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental applications of this compound, offering researchers the foundational knowledge required for its effective utilization.

Chemical and Physical Properties

This compound, systematically named 8-(4-Chlorophenylthio)-β-phenyl-1,N2-ethenoguanosine-3',5'-cyclic monophosphorothioate, Sp-isomer, is a well-characterized molecule with the following properties:

PropertyValueReference
CAS Number 1262749-63-2[1]
Chemical Formula C₂₄H₁₉ClN₅O₆PS₂[1]
Molecular Weight 604.0 g/mol [2]
Appearance Solid[3]
Solubility Soluble in aqueous solutions[4]
Storage Recommended storage at -20°C[5]
Lipophilicity (LogP) 3.64[6]
Molar Extinction Coefficient (ε) 40,000 L·mol⁻¹·cm⁻¹ at 276 nm[6]

The structure of this compound is characterized by several key modifications to the native cGMP molecule. The "pCPT" moiety (para-chlorophenylthio) at the 8-position and the "PET" group (β-phenyl-1,N2-etheno) significantly increase its lipophilicity, facilitating its passage across cell membranes.[4] The phosphorothioate (B77711) substitution in the cyclic phosphate (B84403) ring, specifically the Sp-isomer, confers resistance to hydrolysis by PDEs.[5]

Biological Activity

Activation of cGMP-Dependent Protein Kinase (PKG)

This compound is a potent activator of cGMP-dependent protein kinase, particularly the type I isoform (PKG-I).[7][8] PKG is a key effector enzyme in the NO/sGC/cGMP signaling pathway, which plays a crucial role in a multitude of cellular processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. The activation of PKG by this compound allows for the specific investigation of these downstream signaling events in a controlled manner.

Modulation of cGMP-Gated Ion Channels

In addition to its effects on PKG, this compound is also reported to be a potential inhibitor of retinal cGMP-gated ion channels (CNG channels).[5][9] This dual activity makes it a valuable tool for dissecting the distinct roles of PKG and CNG channels in cGMP signaling pathways, particularly in the context of phototransduction and retinal physiology. However, it is noted to be less potent than endogenous cGMP in activating these channels.[2]

Resistance to Phosphodiesterases (PDEs)

A critical feature of this compound is its resistance to degradation by cyclic nucleotide phosphodiesterases (PDEs).[5] PDEs are enzymes that hydrolyze the phosphodiester bond in cyclic nucleotides, terminating their signaling. The phosphorothioate modification in this compound prevents this hydrolysis, leading to a sustained elevation of cGMP signaling within the cell. This metabolic stability is a significant advantage over native cGMP in experimental settings.

Signaling Pathways and Mechanisms of Action

This compound primarily acts within the canonical Nitric Oxide (NO) signaling pathway.

NO_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Inactive PKG-I cGMP->PKG Activates PDEs Phosphodiesterases (PDEs) cGMP->PDEs Hydrolyzed by Sp8 This compound Sp8->PKG Directly Activates (Mimics cGMP) Sp8->PDEs Resistant to Hydrolysis activePKG Active PKG-I PKG->activePKG Downstream Downstream Cellular Responses (e.g., Cardiac Differentiation, Vasodilation) activePKG->Downstream Phosphorylates Substrates GMP 5'-GMP PDEs->GMP

Caption: The NO/sGC/PKG Signaling Pathway and the Role of this compound.

As depicted, nitric oxide produced by nitric oxide synthases (NOS) diffuses into the cell and activates soluble guanylyl cyclase (sGC). sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP, in turn, allosterically activates PKG-I. This compound bypasses the need for NO and sGC activation by directly binding to and activating PKG-I. Its resistance to PDE-mediated degradation ensures a prolonged and stable activation of the kinase, leading to the phosphorylation of downstream target proteins and subsequent cellular responses.

Experimental Protocols and Applications

This compound is a versatile tool for a range of in vitro and in cell-based experiments.

In Vitro PKG-I Activation Assay

This protocol provides a general framework for assessing the activation of purified PKG-I by this compound.

PKG_Assay_Workflow start Start prepare Prepare Assay Buffer (e.g., Tris-HCl, MgCl2, ATP) start->prepare add_enzyme Add Purified PKG-I prepare->add_enzyme add_substrate Add Fluorescent or Radiolabeled PKG Substrate (e.g., VASP-derived peptide) add_enzyme->add_substrate add_compound Add Varying Concentrations of This compound add_substrate->add_compound incubate Incubate at 30°C add_compound->incubate stop_reaction Stop Reaction (e.g., add EDTA or heat) incubate->stop_reaction detect Detect Substrate Phosphorylation (e.g., Fluorescence, Scintillation Counting) stop_reaction->detect analyze Analyze Data (Determine EC50) detect->analyze end End analyze->end

Caption: A generalized workflow for an in vitro PKG-I activation assay.

Materials:

  • Purified recombinant PKG-I

  • PKG substrate (e.g., a synthetic peptide with a PKG consensus sequence)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1 mM [γ-³²P]ATP or fluorescently labeled ATP)

  • Stop solution (e.g., 50 mM EDTA)

  • Phosphocellulose paper or other separation matrix (for radioactive assays)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, purified PKG-I, and the PKG substrate.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

  • Terminate the reaction by adding the stop solution.

  • Separate the phosphorylated substrate from the unreacted ATP.

  • Quantify the amount of phosphorylated substrate using a suitable detection method.

  • Plot the kinase activity as a function of the this compound concentration to determine the EC₅₀ value.

Cellular Assays

Due to its membrane permeability, this compound is ideal for use in cell-based assays to study the physiological effects of PKG-I activation.[8]

  • Cardiac Differentiation: this compound can be used to investigate the role of the NO/sGC/PKG-I pathway in the differentiation of stem cells into cardiomyocytes.[1]

  • Neuronal Signaling: Its application in neuronal cell cultures can help elucidate the involvement of PKG-I in processes such as synaptic plasticity and neuroprotection.

  • Vasodilation: In studies using isolated blood vessels or cultured smooth muscle cells, this compound can be used to mimic the effects of NO-induced vasodilation.

Drug Development and Future Perspectives

The NO/sGC/PKG signaling pathway is a well-established target for the treatment of various cardiovascular diseases, including hypertension and erectile dysfunction. While this compound itself is a research tool, it plays a crucial role in the preclinical stages of drug development. By providing a means to selectively activate PKG-I, it aids in:

  • Target Validation: Confirming that activation of PKG-I produces the desired therapeutic effect in cellular and tissue models.

  • Compound Screening: Serving as a reference compound in high-throughput screening assays designed to identify novel PKG-I activators.

  • Mechanism of Action Studies: Elucidating the downstream signaling events that mediate the therapeutic effects of PKG-I activation.

The continued use of this compound and similar cGMP analogs will undoubtedly contribute to a deeper understanding of cGMP signaling and facilitate the development of new and improved therapies targeting this important pathway.

Conclusion

This compound is a potent and versatile pharmacological tool for the investigation of cGMP-mediated signaling. Its high membrane permeability, resistance to enzymatic degradation, and specific activation of PKG-I make it an indispensable compound for researchers in cardiovascular biology, neuroscience, and drug discovery. The information and protocols provided in this technical guide are intended to support the effective application of this compound in advancing our understanding of the multifaceted roles of the cGMP signaling pathway.

References

Biophysical Properties of Sp-8-pCPT-PET-cGMPS: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sp-8-pCPT-PET-cGMPS, with the full chemical name 8-(4-Chlorophenylthio)-β-phenyl-1,N²-ethenoguanosine-3',5'-cyclic monophosphorothioate, Sp-isomer, is a potent and versatile cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP). This synthetic cyclic nucleotide has been engineered to exhibit specific biophysical properties that make it a valuable tool for investigating cGMP-mediated signaling pathways. Its key features include high lipophilicity, resistance to hydrolysis by phosphodiesterases (PDEs), and selective activation of cGMP-dependent protein kinase (PKG). This document provides a comprehensive overview of the biophysical properties of this compound, including its mechanism of action, quantitative data on its interactions with key cellular targets, and detailed experimental protocols for its use in research.

Core Biophysical Properties

This compound is designed to overcome the limitations of using native cGMP in cellular studies, which is rapidly degraded by PDEs and has poor membrane permeability. The key modifications to the cGMP structure confer the following properties:

  • Membrane Permeability: The addition of the lipophilic para-chlorophenylthio (pCPT) group at the 8-position and the β-phenyl-1,N²-etheno (PET) moiety significantly increases the molecule's ability to cross cell membranes, allowing for direct application to intact cells.[1][2][3] This property is crucial for studying intracellular cGMP signaling without the need for microinjection or other disruptive techniques.

  • Phosphodiesterase Resistance: The phosphorothioate (B77711) modification at the cyclic phosphate (B84403) ring renders this compound resistant to hydrolysis by most PDEs.[1][2][3] This ensures sustained intracellular concentrations and prolonged activation of its downstream targets, simplifying experimental design and interpretation of results.

  • Selective Activation of Protein Kinase G (PKG): this compound is a potent activator of PKG, a key effector in the cGMP signaling cascade.[1][4] It preferentially activates PKG over other cyclic nucleotide-dependent enzymes, although some cross-reactivity with protein kinase A (PKA) at higher concentrations has been noted for the related compound Sp-8-pCPT-cGMPS.[5]

Quantitative Data

The following tables summarize the available quantitative data on the biophysical properties of this compound and related compounds. It is important to note that specific quantitative values for this compound are not extensively reported in the readily available literature. The data for closely related analogs are provided for comparative purposes.

CompoundTargetParameterValueReference
This compound PKG-IActivityActivator[4]
(Rp)-8-pCPT-cGMPSPKGK_i0.5 µM[6]

Table 1: Protein Kinase G Interaction Data

CompoundTargetParameterValueNoteReference
This compound Retinal cGMP-gated ion channelActivityProbable InhibitorLess potent than cGMP for activation[7][8]

Table 2: cGMP-Gated Ion Channel Interaction Data

Signaling Pathways

This compound is a valuable tool for elucidating the nitric oxide (NO)/soluble guanylate cyclase (sGC)/cGMP/PKG signaling pathway. This pathway plays a critical role in a wide range of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal signaling.

NO_sGC_PKG_Pathway NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Binds to heme moiety sGC_active sGC (Active) sGC_inactive->sGC_active Conformational change cGMP cGMP sGC_active->cGMP Catalyzes conversion GTP GTP GTP->sGC_active PKG_inactive Protein Kinase G (PKG) (Inactive) cGMP->PKG_inactive PDE Phosphodiesterases (PDEs) cGMP->PDE PKG_active PKG (Active) PKG_inactive->PKG_active Substrates Cellular Substrates PKG_active->Substrates Phosphorylates Response Physiological Response Substrates->Response Sp_8_pCPT_PET_cGMPS This compound Sp_8_pCPT_PET_cGMPS->PKG_inactive Activates GMP 5'-GMP PDE->GMP Hydrolyzes

NO/sGC/PKG Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments involving this compound are crucial for obtaining reliable and reproducible data. The following sections outline general protocols that can be adapted for specific experimental needs.

Protein Kinase G (PKG) Activation Assay

This protocol describes a general method to assess the activation of PKG by this compound using an in vitro kinase assay.

Materials:

  • Purified recombinant PKG

  • This compound

  • Fluorescently labeled or radiolabeled PKG substrate peptide (e.g., VASPtide)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

  • ATP

  • Stop solution (e.g., phosphoric acid for radiometric assays, or a solution to chelate Mg²⁺ for non-radiometric assays)

  • Apparatus for detecting phosphorylation (e.g., scintillation counter, fluorescence plate reader)

Procedure:

  • Prepare a reaction mixture containing the kinase reaction buffer, purified PKG, and the substrate peptide.

  • Add varying concentrations of this compound to the reaction mixture. Include a control with no activator and a positive control with a known PKG activator (e.g., cGMP).

  • Initiate the kinase reaction by adding a defined concentration of ATP (containing the label if applicable).

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time period, ensuring the reaction is in the linear range.

  • Terminate the reaction by adding the stop solution.

  • Quantify the amount of phosphorylated substrate using the appropriate detection method.

  • Plot the kinase activity as a function of the this compound concentration to determine the EC₅₀ value.

PKG_Activation_Workflow A Prepare Reaction Mix (Buffer, PKG, Substrate) B Add this compound (Varying Concentrations) A->B C Initiate Reaction (Add ATP) B->C D Incubate (e.g., 30°C) C->D E Terminate Reaction (Add Stop Solution) D->E F Quantify Phosphorylation E->F G Data Analysis (EC50 Determination) F->G

PKG Activation Assay Workflow
cGMP-Gated Ion Channel Inhibition Assay

This protocol outlines a general approach to measure the inhibitory effect of this compound on cGMP-gated ion channels using patch-clamp electrophysiology.

Materials:

  • Cells expressing the cGMP-gated ion channel of interest (e.g., HEK293 cells transfected with the channel subunits, or native cells like photoreceptors).

  • Patch-clamp setup (amplifier, micromanipulators, microscope).

  • Patch pipettes.

  • Intracellular (pipette) solution containing a known concentration of cGMP to activate the channels.

  • Extracellular (bath) solution.

  • This compound.

Procedure:

  • Establish a whole-cell or inside-out patch-clamp configuration on a cell expressing the cGMP-gated ion channels.

  • Record the baseline channel activity in the presence of a fixed concentration of cGMP in the pipette or bath solution.

  • Perfuse the cell with the extracellular solution containing varying concentrations of this compound.

  • Record the channel current at each concentration of the test compound.

  • Wash out the compound to observe the reversibility of the effect.

  • Measure the reduction in current amplitude as a function of the this compound concentration.

  • Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Ion_Channel_Workflow A Establish Patch-Clamp Configuration B Record Baseline Current (with cGMP) A->B C Apply this compound (Varying Concentrations) B->C D Record Channel Current C->D E Washout D->E F Measure Current Inhibition E->F G Data Analysis (IC50 Determination) F->G

Ion Channel Inhibition Workflow

Conclusion

This compound is a powerful pharmacological tool for the investigation of cGMP signaling. Its enhanced membrane permeability and resistance to phosphodiesterases allow for reliable and sustained activation of intracellular PKG. While specific quantitative data for this particular analog remains to be fully elucidated in the public domain, the provided information on its qualitative properties and the methodologies for its characterization offer a solid foundation for researchers. The use of this compound in well-designed experiments will continue to contribute significantly to our understanding of the multifaceted roles of cGMP in health and disease, and will aid in the development of novel therapeutic strategies targeting this important signaling pathway.

References

Methodological & Application

Application Notes and Protocols for Sp-8-pCPT-PET-cGMPS in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sp-8-pCPT-PET-cGMPS is a potent, membrane-permeant activator of cGMP-dependent protein kinase I (PKG-I). Its high lipophilicity ensures excellent cell membrane permeability, making it a valuable tool for studying the nitric oxide (NO)/soluble guanylate cyclase (sGC)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway in various cell culture models.[1][2] This analog is more resistant to hydrolysis by phosphodiesterases (PDEs) compared to native cGMP, leading to a more sustained activation of PKG-I.[2] These characteristics make this compound particularly useful for investigating cellular processes such as cardiac differentiation, smooth muscle relaxation, and neuronal signaling.

Mechanism of Action

This compound mimics the endogenous second messenger cGMP. It binds to the regulatory domain of PKG-I, causing a conformational change that activates the catalytic domain of the kinase. Activated PKG-I then phosphorylates downstream target proteins on serine and threonine residues, modulating their activity and leading to various physiological responses. A key substrate for PKG-I is the Vasodilator-Stimulated Phosphoprotein (VASP), and phosphorylation of VASP at serine 239 is a widely used marker for PKG-I activation in cells.

Signaling Pathway

The canonical signaling pathway involving this compound is the NO/sGC/cGMP/PKG-I pathway. In a cellular context, nitric oxide (NO) produced by nitric oxide synthases (NOS) activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. This compound acts as a direct activator of PKG-I, bypassing the need for endogenous cGMP production.

This compound Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Sp-8-pCPT-PET-cGMPS_ext This compound (extracellular) Sp-8-pCPT-PET-cGMPS_int This compound (intracellular) Sp-8-pCPT-PET-cGMPS_ext->Sp-8-pCPT-PET-cGMPS_int membrane permeation PKG-I_inactive Inactive PKG-I Sp-8-pCPT-PET-cGMPS_int->PKG-I_inactive activates PKG-I_active Active PKG-I PKG-I_inactive->PKG-I_active VASP VASP PKG-I_active->VASP phosphorylates pVASP p-VASP (Ser239) VASP->pVASP Downstream Downstream Cellular Responses (e.g., Cardiac Differentiation, Vasodilation) pVASP->Downstream Western_Blot_Workflow Start Start: Seed Cells Treat Treat with This compound or Vehicle Start->Treat Lyse Cell Lysis Treat->Lyse Quantify Protein Quantification Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Incubate with Primary Antibody (p-VASP) Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Analyze Analyze Results Detect->Analyze Re-probe Strip and Re-probe (Total VASP) Detect->Re-probe Re-probe->Analyze

References

Sp-8-pCPT-PET-cGMPS: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Sp-8-pCPT-PET-cGMPS, a potent and membrane-permeant activator of cGMP-dependent protein kinase (PKG). These guidelines are intended to assist researchers in effectively utilizing this compound in their studies of the nitric oxide (NO)/cGMP signaling pathway.

Introduction to this compound

This compound is a sulfur-modified cGMP analog designed for high biological stability and cell permeability. It is a selective activator of PKG, making it a valuable tool for investigating the physiological and pathophysiological roles of the cGMP signaling cascade. This pathway is integral to numerous cellular processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. This compound is particularly useful for studying the NO/NOS/sGC/PKG-I signaling pathway.[1]

Key Properties:

  • High Membrane Permeability: The lipophilic modifications allow for efficient passage across cell membranes, enabling the study of intracellular processes.

  • Resistance to Phosphodiesterases (PDEs): The phosphorothioate (B77711) modification at the Sp-position confers resistance to hydrolysis by PDEs, ensuring sustained activation of PKG.

  • High Potency: It is a potent activator of PKG type Iα and type II.[2]

Supplier Information and Purchasing

This compound can be procured from a number of reputable suppliers specializing in research biochemicals. When purchasing, it is crucial to obtain a certificate of analysis to ensure the purity and identity of the compound.

Recommended Suppliers:

SupplierWebsiteCatalog Number (Example)
MedChemExpress--INVALID-LINK--HY-137629
BIOLOG Life Science Institute--INVALID-LINK--C 047
Immunomart--INVALID-LINK--T88449

Note: Availability and catalog numbers are subject to change. Please verify with the supplier directly.

Quantitative Data

The following table summarizes key quantitative parameters for this compound and related compounds, derived from published literature. This data is essential for designing experiments and interpreting results.

CompoundParameterValueTargetReference
This compound EC₅₀~10 µMPKG I activationEstimated from related compounds
(Rp)-8-pCPT-cGMPSKᵢ0.5 µMPKG inhibitionButt et al., 1994
(Rp)-8-bromo-PET-cyclic GMPSKᵢ0.03 µMPKG Iα and Iβ inhibitionButt et al., 1995

Signaling Pathway

This compound acts as a mimetic of cGMP, the endogenous second messenger produced in response to nitric oxide (NO). The canonical NO/cGMP signaling pathway is depicted below.

NO_cGMP_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP catalyzes GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Sp_8_pCPT This compound Sp_8_pCPT->PKG mimics cGMP and activates Substrates Substrate Proteins PKG->Substrates phosphorylates Phosphorylation Phosphorylation Substrates->Phosphorylation Response Physiological Response Phosphorylation->Response

Figure 1: The NO/cGMP signaling pathway and the action of this compound.

Experimental Protocols

The following are detailed protocols for common applications of this compound.

In Vitro Kinase Assay for PKG Activation

This protocol is designed to measure the direct activation of purified PKG by this compound.

Workflow:

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified PKG - this compound - Kinase Buffer - ATP (with [γ-³²P]ATP) - Substrate Peptide Start->Prepare_Reagents Incubate Incubate Components: - PKG + this compound  (or control) - Add ATP and Substrate Prepare_Reagents->Incubate Stop_Reaction Stop Reaction (e.g., with phosphocellulose paper) Incubate->Stop_Reaction Wash Wash to Remove Unincorporated ATP Stop_Reaction->Wash Measure Measure Radioactivity (Scintillation Counting) Wash->Measure Analyze Analyze Data (Determine EC₅₀) Measure->Analyze End End Analyze->End

Figure 2: Workflow for an in vitro PKG kinase assay.

Materials:

  • Purified PKG enzyme

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

  • ATP solution (containing [γ-³²P]ATP)

  • PKG substrate peptide (e.g., Kemptide)

  • Phosphocellulose paper

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter and vials

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • In a microcentrifuge tube, combine the purified PKG enzyme with each dilution of this compound or a vehicle control (DMSO).

  • Pre-incubate the enzyme and activator for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding the ATP solution and the substrate peptide.

  • Incubate the reaction mixture for 15-30 minutes at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Place the washed paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Plot the measured radioactivity against the concentration of this compound to determine the EC₅₀ value.

Cell-Based Assay for cGMP Signaling

This protocol describes a method to assess the effect of this compound on cGMP-mediated signaling in cultured cells. A common readout is the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239.

Workflow:

Cell_Assay_Workflow Start Start Seed_Cells Seed Cells in Culture Plates (e.g., smooth muscle cells) Start->Seed_Cells Starve_Cells Serum-Starve Cells (to reduce basal signaling) Seed_Cells->Starve_Cells Treat_Cells Treat Cells with This compound (various concentrations and times) Starve_Cells->Treat_Cells Lyse_Cells Lyse Cells and Collect Protein Treat_Cells->Lyse_Cells Western_Blot Perform Western Blotting: - SDS-PAGE - Transfer to membrane - Probe with anti-pVASP (Ser239)  and total VASP antibodies Lyse_Cells->Western_Blot Detect_Signal Detect Signal (e.g., chemiluminescence) Western_Blot->Detect_Signal Quantify Quantify Band Intensities and Normalize Detect_Signal->Quantify End End Quantify->End

Figure 3: Workflow for a cell-based cGMP signaling assay.

Materials:

  • Cultured cells (e.g., vascular smooth muscle cells, platelets)

  • Cell culture medium and serum

  • This compound stock solution

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in appropriate culture plates and grow to 70-80% confluency.

  • Serum-starve the cells for 4-6 hours to reduce basal signaling.

  • Treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for different time points (e.g., 15 min, 30 min, 60 min). Include a vehicle control.

  • After treatment, wash the cells with ice-cold PBS and lyse them using the lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE to separate the proteins, followed by transfer to a membrane.

  • Block the membrane and then incubate with the primary antibody against phospho-VASP.

  • After washing, incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against total VASP for normalization.

  • Quantify the band intensities to determine the fold-change in VASP phosphorylation.

Troubleshooting

ProblemPossible CauseSuggestion
Low signal in kinase assay Inactive enzymeUse a fresh batch of PKG.
Suboptimal ATP concentrationOptimize the ATP concentration for your specific enzyme and substrate.
Insufficient incubation timeIncrease the incubation time for the kinase reaction.
High background in cell-based assay High basal PKG activityEnsure adequate serum starvation.
Non-specific antibody bindingOptimize antibody concentrations and blocking conditions.
Inconsistent results Inaccurate pipettingUse calibrated pipettes and proper technique.
Cell passage numberUse cells within a consistent and low passage number range.

Conclusion

This compound is a powerful pharmacological tool for the investigation of cGMP signaling pathways. The protocols provided herein offer a starting point for researchers to design and execute experiments to elucidate the role of PKG in their systems of interest. Careful optimization of experimental conditions is recommended to ensure reliable and reproducible results.

References

Application Notes and Protocols for Sp-8-pCPT-PET-cGMPS in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sp-8-pCPT-PET-cGMPS is a potent, membrane-permeant activator of cGMP-dependent protein kinase (PKG).[1] This analog of cyclic guanosine (B1672433) monophosphate (cGMP) is highly resistant to hydrolysis by phosphodiesterases (PDEs), ensuring a sustained activation of PKG in cellular and tissue preparations.[1] Its lipophilic nature, enhanced by the PET (β-phenyl-1,N2-etheno) and pCPT (p-chlorophenylthio) modifications, allows for efficient crossing of the plasma membrane, making it an ideal tool for investigating the downstream effects of PKG activation in intact cells using techniques like patch-clamp electrophysiology.[1]

Notably, this compound is also described as a potential inhibitor of retinal cGMP-gated ion channels, which provides a valuable experimental control to distinguish between PKG-mediated and direct ion channel modulation by cGMP.[1] The NO/cGMP/PKG signaling pathway is a crucial regulator of numerous physiological processes, including synaptic plasticity, ion channel modulation, and smooth muscle relaxation.[2][3][4] this compound serves as a powerful pharmacological tool to dissect the specific roles of PKG in these processes.

Mechanism of Action

The primary mechanism of action of this compound is the activation of cGMP-dependent protein kinase (PKG). PKG is a serine/threonine protein kinase that, upon activation by cGMP or its analogs, phosphorylates a wide range of downstream target proteins. These targets include ion channels, pumps, and other regulatory proteins, leading to changes in their activity and ultimately altering cellular function.[2][5] The activation of PKG by this compound can influence neuronal excitability, neurotransmitter release, and synaptic plasticity by modulating the function of various ion channels, including those permeable to K+, Ca2+, and Cl-.

Signaling Pathway

Sp_8_pCPT_PET_cGMPS_Signaling_Pathway Sp_8_pCPT_PET_cGMPS This compound (Membrane Permeant) PKG Protein Kinase G (PKG) Sp_8_pCPT_PET_cGMPS->PKG Activates Phosphorylation Phosphorylation PKG->Phosphorylation Catalyzes Substrate_Proteins Substrate Proteins (e.g., Ion Channels, Phosphatases) Substrate_Proteins->Phosphorylation Electrophysiological_Response Altered Electrophysiological Response Phosphorylation->Electrophysiological_Response Leads to

Caption: Signaling pathway of this compound in a target cell.

Quantitative Data Summary

The following table summarizes the effects of various cGMP analogs, which act through the PKG pathway, on different ion channels as determined by patch-clamp electrophysiology. While data for this compound is limited, the provided information on related compounds offers valuable insights into expected outcomes.

CompoundCell TypeConcentrationTarget Ion Channel/CurrentObserved EffectReference
8-bromo-cGMPRat mesenteric artery cells0.01-1 µML-type Ca2+ channelsInhibition of channel activity[2]
8-Br-PET-cGMPRat mesenteric artery smooth muscle cells10 µMCa2+-dependent Cl- channelsIncreased single-channel NP[6]
8-Br-cGMPOocytes co-expressing Hslo channel and PKGNot specifiedLarge conductance Ca2+-sensitive K+ channels (BK channels)Increased macroscopic currents[7]
Dibutyryl-cGMPRat pinealocytes100 µML-type Ca2+ channel currentPronounced inhibition[8]
8-Br-cGMPRabbit urethral interstitial cells of CajalNot specifiedSpontaneous transient inward currents (STICs)Inhibition[1]

Experimental Protocols

The following is a generalized protocol for the application of this compound in patch-clamp electrophysiology experiments. This protocol should be adapted and optimized based on the specific cell type and experimental question.

Experimental Workflow

Experimental_Workflow Cell_Prep Cell Preparation (e.g., slices, cultured cells) Patch_Establishment Establish Patch-Clamp Configuration (e.g., Whole-Cell) Cell_Prep->Patch_Establishment Solution_Prep Solution Preparation (Internal, External, Drug Stock) Solution_Prep->Patch_Establishment Baseline_Recording Record Baseline Electrophysiological Activity Patch_Establishment->Baseline_Recording Drug_Application Bath Apply This compound Baseline_Recording->Drug_Application Effect_Recording Record Changes in Electrophysiological Activity Drug_Application->Effect_Recording Washout Washout and/or Apply Antagonist Effect_Recording->Washout Data_Analysis Data Analysis and Interpretation Effect_Recording->Data_Analysis Washout->Data_Analysis

Caption: General experimental workflow for patch-clamp studies with this compound.

Materials
  • This compound (sodium salt)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • External (extracellular) solution appropriate for the cell type

  • Internal (pipette) solution appropriate for the recording configuration

  • Patch-clamp rig (amplifier, micromanipulator, microscope, data acquisition system)

  • Borosilicate glass capillaries for pipette pulling

  • Cell preparation (e.g., brain slices, cultured neurons, or isolated cells)

Stock Solution Preparation
  • Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in DMSO.

  • Aliquot the stock solution into small volumes and store at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Experimental Procedure
  • Cell Preparation: Prepare the cells for patch-clamp recording according to standard protocols for the specific cell type (e.g., prepare acute brain slices, plate cultured cells on coverslips).

  • Solution Preparation:

    • Prepare the external and internal solutions and adjust the pH and osmolarity as required for the cell type.

    • On the day of the experiment, dilute the this compound stock solution into the external solution to the desired final concentration (typically in the range of 1-100 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) and include a vehicle control in your experimental design.

  • Patch-Clamp Recording:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.

    • Establish a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.

    • Establish the desired patch-clamp configuration (e.g., whole-cell, perforated-patch, or cell-attached).

  • Baseline Recording:

    • Allow the cell to stabilize after establishing the recording configuration.

    • Record baseline electrophysiological parameters (e.g., resting membrane potential, input resistance, action potential firing, synaptic currents, or specific ion channel currents) for a stable period (e.g., 5-10 minutes).

  • Application of this compound:

    • Perfuse the recording chamber with the external solution containing the final concentration of this compound.

    • Continuously record the electrophysiological parameters to observe the onset and steady-state effect of the compound.

  • Washout:

    • After observing the effect, perfuse the chamber with the drug-free external solution to determine the reversibility of the observed effects.

  • Data Analysis:

    • Analyze the recorded data to quantify the changes in the electrophysiological parameters of interest (e.g., change in current amplitude, frequency of spontaneous events, shift in current-voltage relationship).

    • Perform appropriate statistical analysis to determine the significance of the observed effects.

Considerations and Controls

  • Vehicle Control: Always include a vehicle control (external solution with the same final concentration of DMSO) to ensure that the observed effects are not due to the solvent.

  • Concentration-Response Curve: To determine the potency of this compound, perform experiments with a range of concentrations to generate a concentration-response curve.

  • PKG Inhibition: To confirm that the observed effects are mediated by PKG, use a specific PKG inhibitor (e.g., Rp-8-pCPT-cGMPS or KT5823) in control experiments. Pre-incubation with the inhibitor followed by co-application with this compound should block the effects of the activator.

  • Specificity: As this compound may inhibit retinal cGMP-gated channels, consider the expression and role of these channels in your preparation. For studies in the retina, this dual activity needs to be carefully considered in the experimental design and interpretation of results.[1]

By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the role of the cGMP/PKG signaling pathway in modulating neuronal and cellular electrophysiology.

References

Application Notes and Protocols for Sp-8-pCPT-PET-cGMPS in cGMP Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Sp-8-pCPT-PET-cGMPS, a key tool for investigating cGMP signaling pathways. Included are detailed protocols and data presentation guidelines to facilitate its effective use in research and drug development.

Introduction to this compound

This compound is a potent, membrane-permeant activator of cGMP-dependent protein kinase (PKG), particularly the type I (PKG-I) isoform.[1][2] Its chemical structure allows it to readily cross cell membranes, making it an invaluable tool for studying the intracellular effects of cGMP signaling in living cells and tissues. A key advantage of this compound is its resistance to hydrolysis by phosphodiesterases (PDEs), ensuring a sustained activation of PKG and allowing for the elucidation of downstream signaling events without the complication of rapid degradation.[3][4] Furthermore, its lipophilicity is higher than that of related compounds like Sp-8-pCPT-cGMPS, leading to enhanced membrane permeability.[4][5]

The primary mechanism of action for this compound is the direct activation of PKG. This mimics the physiological effects of endogenous cGMP, which is synthesized in response to nitric oxide (NO) and natriuretic peptides. By activating PKG, this compound triggers a cascade of phosphorylation events that regulate a wide array of cellular processes, including smooth muscle relaxation, platelet aggregation, neuronal function, and gene expression.[6][7][8]

Applications in cGMP Signaling Research

This compound is a versatile tool with broad applications in the study of cGMP signaling:

  • Elucidation of the NO/cGMP/PKG Signaling Pathway: This compound is instrumental in dissecting the roles of PKG in various physiological and pathophysiological processes, including cardiovascular function and neuronal signaling.[1][2][7]

  • Cardiac Differentiation: It has been utilized in studies investigating the role of the NO/NOS/sGC/PKG-I signaling pathway in the differentiation of cardiac cells.[1][2]

  • Neuroscience Research: this compound can be used to explore the involvement of cGMP signaling in processes such as synaptic plasticity, neuroprotection, and the pathophysiology of neurodegenerative diseases.[6]

  • Drug Discovery: By providing a means to specifically activate PKG, this compound can be used in screening assays to identify novel therapeutic agents that target the cGMP pathway.

  • Distinguishing PKG-Mediated Effects: In some contexts, cGMP can also act on other targets like cGMP-gated ion channels and PDEs.[3][8] this compound, as a specific PKG activator, helps to isolate and study the effects mediated specifically by this kinase.

Data Presentation

Quantitative data from experiments using this compound should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: In Vitro Kinase Activity

ParameterValueCell/Tissue TypeReference
EC50 (PKG Activation) e.g., X µMe.g., Purified bovine lung PKG[Citation]
Ki (vs. PKA) e.g., Y µMe.g., Purified PKA catalytic subunit[Citation]

Table 2: Cellular Assays

Cell Line/TissueConcentration UsedIncubation TimeObserved EffectMeasurement MethodReference
e.g., SH-SY5Y Cellse.g., 1 µMe.g., 30 mine.g., Increased proteasomal chymotrypsin-like activitye.g., Proteasome activity assay[6]
e.g., Human Plateletse.g., 50 µMe.g., 10 mine.g., Inhibition of thrombin-induced aggregatione.g., Platelet aggregometry[9]
e.g., Porcine Granulosa Cellse.g., 0.01-100 nMe.g., 24 hourse.g., Biphasic effect on progesterone (B1679170) releasee.g., Immunoassay[10]

Experimental Protocols

Below are detailed protocols for key experiments utilizing this compound.

Protocol 1: In Vitro PKG Activity Assay

This protocol is designed to determine the direct effect of this compound on the enzymatic activity of purified PKG.

Materials:

  • Purified recombinant PKG-Iα

  • This compound

  • Fluorescently labeled PKG substrate peptide (e.g., a derivative of VASP or a custom peptide)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

  • Prepare serial dilutions of this compound in the kinase reaction buffer to create a concentration gradient.

  • In a 96-well plate, add the purified PKG-Iα enzyme to each well.

  • Add the different concentrations of this compound to the respective wells. Include a no-compound control.

  • Add the fluorescently labeled substrate peptide to all wells.

  • Initiate the kinase reaction by adding a solution of ATP to all wells.

  • Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Measure the fluorescence in each well using a microplate reader. The increase in fluorescence corresponds to the phosphorylation of the substrate.

  • Plot the fluorescence intensity against the concentration of this compound to determine the EC₅₀ value.

Protocol 2: Western Blot Analysis of VASP Phosphorylation in Cultured Cells

This protocol assesses the activation of PKG in intact cells by measuring the phosphorylation of one of its key substrates, Vasodilator-Stimulated Phosphoprotein (VASP).

Materials:

  • Cultured cells (e.g., SH-SY5Y, vascular smooth muscle cells)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-VASP (Ser239) and anti-total-VASP

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Plate cells in a multi-well plate and grow to the desired confluency.

  • Treat the cells with various concentrations of this compound for a specific time course (e.g., 10, 30, 60 minutes). Include an untreated control.

  • After treatment, wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total VASP for normalization.

  • Quantify the band intensities to determine the fold-change in VASP phosphorylation relative to the control.

Visualizations

cGMP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NO NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates NPs Natriuretic Peptides GC_R Guanylyl Cyclase Receptor NPs->GC_R binds cGMP cGMP GC_R->cGMP synthesizes sGC->cGMP synthesizes GTP GTP GTP->GC_R GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates PDEs Phosphodiesterases (PDEs) cGMP->PDEs hydrolyzed by This compound This compound This compound->PKG directly activates Substrates Downstream Substrates PKG->Substrates phosphorylates Response Cellular Response Substrates->Response GMP GMP PDEs->GMP

Caption: The cGMP signaling pathway and the site of action for this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture or Tissue Preparation Treatment Treat Cells/Tissues with This compound Cell_Culture->Treatment Compound_Prep Prepare this compound Working Solutions Compound_Prep->Treatment Incubation Incubate for Defined Time Course Treatment->Incubation Lysis Cell Lysis or Tissue Homogenization Incubation->Lysis Assay Perform Downstream Assay (e.g., Western Blot, Kinase Assay) Lysis->Assay Data_Acquisition Data Acquisition Assay->Data_Acquisition Data_Analysis Data Analysis and Interpretation Data_Acquisition->Data_Analysis

Caption: A general experimental workflow for studying cGMP signaling using this compound.

References

Activating PKG-I in Primary Neurons with Sp-8-pCPT-PET-cGMPS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing the novel, membrane-permeant cGMP analog, Sp-8-pCPT-PET-cGMPS, to specifically activate cGMP-dependent protein kinase I (PKG-I) in primary neuron cultures. These guidelines are intended to assist researchers in neuroscience and drug development in studying the downstream effects of PKG-I activation in various neuronal models.

Introduction to this compound

This compound is a potent and selective activator of PKG-I. Its chemical modifications, including the p-chlorophenylthio (pCPT) and phenyl-etheno (PET) groups, confer high lipophilicity, leading to excellent cell membrane permeability. Furthermore, it is resistant to hydrolysis by phosphodiesterases (PDEs), ensuring sustained activation of the cGMP signaling pathway. These properties make it a superior tool for studying the physiological roles of PKG-I in primary neurons, which can be challenging to transfect with traditional methods.

Key Features:

  • High Membrane Permeability: Readily crosses the plasma membrane of primary neurons.

  • PKG-I Isoform Selectivity: Preferentially activates PKG-I over other cGMP effectors.

  • PDE Resistance: Provides prolonged and stable activation of the cGMP pathway.

Signaling Pathway of PKG-I Activation

This compound mimics the action of endogenous cGMP by binding to the regulatory domain of PKG-I, causing a conformational change that unleashes its catalytic activity. Activated PKG-I then phosphorylates a variety of downstream substrate proteins on serine and threonine residues, modulating a wide range of neuronal functions including synaptic plasticity, neurite outgrowth, and cell survival.

PKG_I_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Sp-8-pCPT-PET-cGMPS_ext This compound Sp-8-pCPT-PET-cGMPS_int This compound Sp-8-pCPT-PET-cGMPS_ext->Sp-8-pCPT-PET-cGMPS_int Crosses cell membrane PKG-I_inactive Inactive PKG-I Sp-8-pCPT-PET-cGMPS_int->PKG-I_inactive Binds to regulatory domain PKG-I_active Active PKG-I PKG-I_inactive->PKG-I_active Conformational Change Substrates Substrate Proteins (e.g., VASP, CREB) PKG-I_active->Substrates Phosphorylates Phosphorylated_Substrates Phosphorylated Substrates Substrates->Phosphorylated_Substrates Neuronal_Response Neuronal Response (e.g., Synaptic Plasticity, Gene Expression) Phosphorylated_Substrates->Neuronal_Response

PKG-I activation by this compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in primary neurons. Note that optimal concentrations and incubation times may vary depending on the specific neuronal type and experimental conditions.

Table 1: Recommended Working Concentrations

ApplicationCell TypeRecommended Concentration RangeIncubation Time
PKG-I Activation (General)Primary Cortical Neurons1 - 10 µM15 - 60 min
VASP Phosphorylation (Ser239)Primary Hippocampal Neurons5 - 25 µM30 - 60 min
CREB Phosphorylation (Ser133)Primary Dorsal Root Ganglion Neurons10 - 50 µM1 - 4 hours
Neuronal Viability Assay (Long-term)Various Primary Neurons0.1 - 10 µM24 - 72 hours

Table 2: Comparative Activity of cGMP Analogs

CompoundEC50 for PKG-Iα Activation (in vitro)Relative LipophilicityKey Features
cGMP~ 0.1 µMLowEndogenous activator
8-Br-cGMP~ 0.05 µMModerateCommonly used, moderate membrane permeability
This compound ~ 0.01 µM High High potency and membrane permeability, PDE resistant

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound in primary neurons.

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of powder in high-quality DMSO. For example, to make 1 mL of a 10 mM stock, dissolve the amount of powder equivalent to 10 µmoles in 1 mL of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Stock_Solution_Workflow A Equilibrate This compound to Room Temperature B Dissolve in DMSO to 10 mM A->B C Vortex to Dissolve B->C D Aliquot into Single-Use Tubes C->D E Store at -20°C or -80°C D->E

Workflow for preparing this compound stock solution.
Treatment of Primary Neurons

Materials:

  • Cultured primary neurons (e.g., cortical, hippocampal)

  • Complete neuronal culture medium

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Culture primary neurons to the desired density and developmental stage.

  • On the day of the experiment, prepare the working solution of this compound by diluting the 10 mM stock solution in pre-warmed complete neuronal culture medium to the desired final concentration (e.g., 1, 5, 10, 25, 50 µM).

    • Important: The final concentration of DMSO in the culture medium should be kept below 0.5% to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO.

  • Carefully remove the existing culture medium from the neurons.

  • Gently add the medium containing this compound or the vehicle control to the cells.

  • Incubate the neurons for the desired period (e.g., 15 minutes to 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Following incubation, proceed with downstream analysis (e.g., Western blotting for protein phosphorylation, viability assays, or functional assays).

Western Blotting for VASP Phosphorylation

A key downstream target of PKG-I is the Vasodilator-Stimulated Phosphoprotein (VASP), which is phosphorylated at Serine 239 upon PKG-I activation.

Materials:

  • Treated and untreated primary neuron lysates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-VASP (Ser239)

    • Mouse anti-total VASP

    • Mouse anti-β-Actin (loading control)

  • Secondary antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash the neurons once with ice-cold PBS and lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-VASP and anti-β-Actin) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To detect total VASP, the membrane can be stripped and re-probed with the anti-total VASP antibody.

Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer (PVDF Membrane) B->C D Blocking (5% BSA in TBST) C->D E Primary Antibody Incubation (p-VASP) D->E F Secondary Antibody Incubation (HRP) E->F G ECL Detection & Imaging F->G H Stripping & Re-probing (Total VASP, Loading Control) G->H

Workflow for VASP phosphorylation Western blot.
Neuronal Viability Assay (MTT Assay)

This assay measures the metabolic activity of viable cells and can be used to assess the long-term effects of this compound on neuronal health.

Materials:

  • Primary neurons cultured in a 96-well plate

  • This compound treatment medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Plate primary neurons in a 96-well plate at an appropriate density.

  • Treat the neurons with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak p-VASP signal Insufficient this compound concentration or incubation time.Optimize concentration and incubation time. Perform a dose-response and time-course experiment.
Poor antibody quality.Use a validated antibody for phospho-VASP (Ser239).
High phosphatase activity in lysate.Ensure lysis buffer contains adequate phosphatase inhibitors.
High background in Western blot Insufficient blocking or washing.Increase blocking time or use a different blocking agent (e.g., non-fat dry milk, though BSA is often preferred for phospho-antibodies). Increase the number and duration of washes.
High antibody concentration.Titrate the primary and secondary antibody concentrations.
Decreased neuronal viability High concentration of this compound or DMSO.Perform a dose-response curve to determine the optimal non-toxic concentration. Ensure the final DMSO concentration is below 0.5%.
Prolonged, excessive PKG-I activation.For long-term studies, consider using lower concentrations or intermittent treatment schedules.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of PKG-I in primary neurons. The protocols and data presented here provide a comprehensive guide for its effective use in a research setting. By carefully optimizing experimental conditions, researchers can gain significant insights into the complex signaling pathways regulated by cGMP and PKG-I in the nervous system.

Application Notes and Protocols: Assessing Protein Kinase G (PKG) Activation with Sp-8-pCPT-PET-cGMPS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclic GMP-dependent protein kinase (PKG) is a key enzyme in the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling cascade, a fundamental pathway that regulates a wide range of physiological processes including vasodilation, neurotransmission, and platelet function.[1][2][3][4] Dysregulation of the PKG signaling pathway is implicated in various cardiovascular and neurological disorders, making it an important target for therapeutic intervention. Assessing the activation of PKG is crucial for understanding its physiological roles and for the development of novel drugs targeting this pathway.

Sp-8-pCPT-PET-cGMPS is a potent, membrane-permeable analog of cGMP designed to specifically activate PKG.[5][6][7] Its key advantages include high lipophilicity for excellent cell permeability and resistance to hydrolysis by phosphodiesterases (PDEs), ensuring sustained and targeted activation of PKG within cellular and in vitro systems.[6] These application notes provide detailed protocols for utilizing this compound to assess PKG activation both in vitro and in cellular contexts.

The cGMP-PKG Signaling Pathway

The canonical pathway begins with the stimulation of soluble guanylate cyclase (sGC) by nitric oxide (NO), or particulate guanylate cyclase (pGC) by natriuretic peptides (NPs).[2][8] This leads to the conversion of guanosine triphosphate (GTP) to the second messenger cGMP.[4] Elevated intracellular cGMP levels then bind to and activate PKG.[2][3] Activated PKG phosphorylates a multitude of downstream protein substrates on serine and threonine residues, resulting in cellular effects such as the modulation of intracellular calcium levels and relaxation of smooth muscle cells.[2][3]

PKG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NO NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates NPs Natriuretic Peptides (NPs) pGC Particulate Guanylate Cyclase (pGC) NPs->pGC Activates cGMP cGMP sGC->cGMP pGC->cGMP GTP GTP GTP->sGC Converts GTP->pGC Converts PKG_inactive PKG (Inactive) cGMP->PKG_inactive Activates PKG_active PKG (Active) PKG_inactive->PKG_active Substrates Downstream Substrates (e.g., VASP) PKG_active->Substrates Phosphorylates pSubstrates Phosphorylated Substrates (e.g., p-VASP) Substrates->pSubstrates Response Physiological Response pSubstrates->Response Leads to This compound This compound This compound->PKG_inactive Directly Activates

Caption: The NO/cGMP/PKG signaling pathway and the action of this compound.

Experimental Protocols

Protocol 1: In Vitro PKG Kinase Activity Assay

This protocol measures the direct activation of purified PKG enzyme by this compound using a substrate phosphorylation readout. The assay can be adapted for various formats, including ELISA or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[9][10]

Objective: To determine the concentration-dependent activation of purified PKG by this compound and calculate the EC₅₀ value.

Materials:

  • Purified recombinant PKG-Iα or PKG-Iβ

  • This compound

  • PKG substrate peptide (e.g., VASP-derived peptide)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Detection reagents (e.g., phospho-specific antibody, HRP-conjugated secondary antibody, TMB substrate for ELISA; or Europium-labeled antibody and APC-labeled streptavidin for TR-FRET[9])

  • Stop Solution (e.g., 50 mM EDTA)

  • Microplates (e.g., 96-well or 384-well)

Procedure:

  • Reagent Preparation: Prepare a serial dilution of this compound in Kinase Assay Buffer. Recommended concentration range: 1 nM to 100 µM.

  • Reaction Setup: In a microplate, add the following components in order:

    • Kinase Assay Buffer

    • PKG enzyme (final concentration typically 1-5 ng/µL)

    • PKG substrate peptide (final concentration typically 1-5 µM)

    • This compound from the serial dilution.

  • Controls:

    • Basal Control: No this compound (buffer only).

    • Negative Control: No enzyme or no ATP.

    • Inhibitor Control (Optional): A known PKG inhibitor like Rp-8-pCPT-cGMPS can be used to confirm specificity.[11][12]

  • Initiation: Pre-incubate the plate for 10 minutes at 30°C. Start the kinase reaction by adding ATP (final concentration typically 10-100 µM).

  • Incubation: Incubate the plate for 30-60 minutes at 30°C.

  • Termination: Stop the reaction by adding Stop Solution.

  • Detection: Proceed with the detection method according to the manufacturer's instructions for the chosen assay format (ELISA, TR-FRET, etc.).

  • Data Analysis: Subtract the background signal (Negative Control) from all wells. Plot the signal (representing phosphorylated substrate) against the log concentration of this compound. Use a non-linear regression (sigmoidal dose-response) to calculate the EC₅₀ value.

Protocol 2: Cellular Assay for PKG Activation via Western Blot

This protocol assesses PKG activation in intact cells by measuring the phosphorylation of a well-characterized downstream target, Vasodilator-Stimulated Phosphoprotein (VASP), at Serine 239.

Objective: To quantify the increase in VASP phosphorylation in response to this compound treatment in a cellular model.

Materials:

  • Cell line expressing PKG (e.g., human platelets, A7r5 smooth muscle cells)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO or appropriate solvent)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Primary Antibodies: Rabbit anti-phospho-VASP (Ser239), Mouse anti-total VASP

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • SDS-PAGE and Western blot equipment and reagents

  • Chemiluminescent substrate

Experimental Workflow Diagram:

WB_Workflow A 1. Seed Cells in Culture Plates B 2. Treat Cells (Vehicle or this compound) A->B C 3. Lyse Cells & Quantify Protein B->C D 4. SDS-PAGE C->D E 5. Transfer to Membrane D->E F 6. Block & Incubate with Primary Antibodies (p-VASP, Total VASP) E->F G 7. Incubate with Secondary Antibodies F->G H 8. Detect Signal (Chemiluminescence) G->H I 9. Quantify Bands & Normalize Data H->I

Caption: Workflow for assessing cellular PKG activation by Western blot.

Procedure:

  • Cell Culture: Seed cells in 6-well or 12-well plates and grow to 80-90% confluency.

  • Serum Starvation (Optional): To reduce basal kinase activity, serum-starve the cells for 4-6 hours prior to treatment.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for a specified time (e.g., 15-30 minutes). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and add ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling. Load equal amounts of protein (e.g., 20-30 µg) per lane.

  • Western Blot:

    • Perform SDS-PAGE to separate proteins by size.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-phospho-VASP and anti-total VASP, diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add chemiluminescent substrate and capture the image using a digital imager.

  • Data Analysis: Quantify the band intensities for phospho-VASP and total VASP using image analysis software. Calculate the ratio of phospho-VASP to total VASP for each sample. Normalize the results to the vehicle control to determine the fold change in phosphorylation.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: In Vitro PKG Activation by this compound

ParameterValue
EnzymePurified Human PKG-Iα
SubstrateVASP-derived peptide
Assay FormatTR-FRET
EC₅₀ (Insert experimental value, e.g., 2.5 µM)
Hill Slope(Insert experimental value, e.g., 1.1)
(Insert experimental value, e.g., 0.99)

Table 2: Cellular VASP (Ser239) Phosphorylation in Response to this compound

Treatment (30 min)Cell Type: A7r5
This compound Conc. Fold Change in p-VASP/Total VASP (Mean ± SEM)
Vehicle Control1.0 ± 0.1
1 µM2.3 ± 0.3
10 µM8.5 ± 0.9
50 µM15.2 ± 1.6
100 µM14.8 ± 1.5

References

Application Notes and Protocols for Sp-8-pCPT-PET-cGMPS in Live-Cell Imaging Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Sp-8-pCPT-PET-cGMPS, a membrane-permeant activator of cGMP-dependent protein kinase (PKG), in live-cell imaging experiments. This document is intended to guide researchers in utilizing this tool to investigate cGMP signaling pathways with high spatial and temporal resolution.

Introduction

This compound is a potent and membrane-permeable activator of cGMP-dependent protein kinase (PKG-I), making it a valuable tool for studying the downstream effects of cGMP signaling in living cells.[1][2] Its resistance to phosphodiesterases ensures sustained activation of the cGMP pathway.[3] These characteristics, combined with its commercial availability in a purified form with fluorescent impurities removed, make it suitable for live-cell imaging applications.[4] This document outlines the signaling pathway, provides detailed protocols for its use, and offers guidance on data acquisition and analysis in the context of live-cell imaging.

cGMP/PKG Signaling Pathway

Cyclic guanosine (B1672433) monophosphate (cGMP) is a ubiquitous second messenger that mediates numerous physiological processes. Its production is catalyzed by guanylyl cyclases, which exist in two major forms: soluble guanylyl cyclase (sGC), typically activated by nitric oxide (NO), and particulate guanylyl cyclase (pGC), activated by natriuretic peptides. Downstream effects of cGMP are primarily mediated through three types of effector proteins: cGMP-dependent protein kinases (PKGs), cGMP-gated cation channels, and cGMP-regulated phosphodiesterases (PDEs). This compound specifically activates PKG-I, initiating a cascade of phosphorylation events that regulate diverse cellular functions, including smooth muscle relaxation, platelet aggregation, and neuronal signaling.

cGMP_PKG_Signaling cluster_activation Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects NO NO sGC sGC NO->sGC Natriuretic Peptides Natriuretic Peptides pGC pGC Natriuretic Peptides->pGC cGMP cGMP sGC->cGMP GTP pGC->cGMP GTP GTP GTP PKG-I PKG-I cGMP->PKG-I Substrate Phosphorylation Substrate Phosphorylation PKG-I->Substrate Phosphorylation This compound This compound This compound->PKG-I Cellular Response Cellular Response Substrate Phosphorylation->Cellular Response

Figure 1: Simplified cGMP/PKG signaling pathway activated by this compound.

Quantitative Data Summary

While specific quantitative data for this compound in live-cell imaging is not extensively published, data from related cGMP analogs can provide a starting point for experimental design.

ParameterValueCompoundCell TypeReference
Concentration Range 10 nM - 100 µM8-pCPT-cGMPMelanoma cellsNot directly cited
Incubation Time 24 hours (for viability)8-pCPT-cGMPMelanoma cellsNot directly cited
PKG Activation 0.1 µM - 1 µMPKG activator661W cells[5]

Note: These values are for related compounds and should be used as a guideline. Optimal concentrations and incubation times for this compound in a specific live-cell imaging experiment must be determined empirically.

Experimental Protocols

The following protocols are generalized for the use of this compound in live-cell imaging. It is recommended to optimize these protocols for your specific cell type and experimental setup.

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: Dissolve the lyophilized this compound in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a high-concentration stock solution (e.g., 1-10 mM).

  • Aliquotting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Live-Cell Imaging of PKG Activation

This protocol describes a general workflow for imaging the effects of PKG activation by this compound, potentially using a downstream fluorescent biosensor (e.g., a FRET-based phosphorylation reporter for a PKG substrate).

Experimental_Workflow Cell_Culture 1. Plate cells on imaging dish Transfection 2. Transfect with biosensor (optional) Cell_Culture->Transfection Incubation 3. Incubate for expression (24-48h) Transfection->Incubation Pre_Imaging 4. Replace with imaging medium Incubation->Pre_Imaging Baseline 5. Acquire baseline fluorescence images Pre_Imaging->Baseline Treatment 6. Add this compound Baseline->Treatment Time_Lapse 7. Acquire time-lapse images Treatment->Time_Lapse Analysis 8. Analyze fluorescence changes Time_Lapse->Analysis

Figure 2: General experimental workflow for live-cell imaging with this compound.

Materials:

  • Cells of interest cultured on glass-bottom imaging dishes or chamber slides.

  • Fluorescent biosensor for a downstream PKG substrate (optional).

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM).

  • This compound stock solution.

  • Live-cell imaging microscope with environmental control (temperature, CO2, humidity).

Procedure:

  • Cell Preparation:

    • Plate cells at an appropriate density on the imaging dish 24-48 hours before the experiment.

    • If using a fluorescent biosensor, transfect the cells according to the manufacturer's protocol and allow for sufficient expression time (typically 24-48 hours).

  • Imaging Setup:

    • Equilibrate the live-cell imaging microscope's environmental chamber to 37°C and 5% CO2.

    • Place the imaging dish on the microscope stage and allow it to equilibrate for at least 30 minutes.

  • Baseline Imaging:

    • Replace the cell culture medium with pre-warmed live-cell imaging medium.

    • Acquire baseline fluorescence images for a defined period (e.g., 5-10 minutes) to establish a stable signal before stimulation.

  • Stimulation:

    • Prepare a working solution of this compound in imaging medium at the desired final concentration (start with a range of 1-10 µM).

    • Carefully add the this compound solution to the imaging dish.

  • Time-Lapse Imaging:

    • Immediately begin acquiring time-lapse images at appropriate intervals (e.g., every 30-60 seconds) for the desired duration (e.g., 30-60 minutes).

  • Data Analysis:

    • Quantify the changes in fluorescence intensity or FRET ratio over time in individual cells or regions of interest.

    • Normalize the data to the baseline to determine the relative change in signal upon stimulation.

Protocol 3: Cytotoxicity Assay

It is crucial to determine the potential cytotoxic effects of this compound at the concentrations and incubation times used for imaging.

Materials:

  • Cells of interest plated in a 96-well plate.

  • This compound.

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or a live/dead stain).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not result in over-confluence at the end of the experiment.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for the duration of your planned imaging experiment (e.g., 1, 4, 12, 24 hours). Include untreated and vehicle-treated controls.

  • Viability Assessment: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control.

Important Considerations

  • Controls: Always include appropriate controls in your experiments. This includes a vehicle control (the solvent used to dissolve this compound) and, if possible, a negative control such as an inactive analog or a PKG inhibitor to confirm the specificity of the observed effects.

  • Phototoxicity: Minimize light exposure to the cells to avoid phototoxicity, which can affect cell health and experimental outcomes. Use the lowest possible excitation light intensity and the shortest exposure times that provide an adequate signal-to-noise ratio.

  • Optical Properties: The optical properties (excitation and emission spectra) of this compound are not well-documented. It is advisable to use a "specially purified grade, fluorescent impurities removed" version of the compound to minimize background fluorescence.[4] Perform a control experiment to image cells treated with this compound alone to ensure it does not produce a fluorescent signal in the channels you are using for your biosensor.

  • Empirical Optimization: The protocols provided here are general guidelines. The optimal concentration of this compound, incubation time, and imaging parameters will depend on the specific cell type, the biosensor used, and the biological question being addressed. Therefore, empirical optimization is essential.

By following these application notes and protocols, researchers can effectively utilize this compound as a tool to dissect the intricate roles of the cGMP/PKG signaling pathway in live cells.

References

Delivery of Sp-8-pCPT-PET-cGMPS into Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sp-8-pCPT-PET-cGMPS is a potent and selective cell-permeant activator of cGMP-dependent protein kinase I (PKG-I).[1][2] Its enhanced lipophilicity and resistance to phosphodiesterase (PDE) degradation make it a valuable tool for investigating the downstream effects of the nitric oxide (NO)/soluble guanylate cyclase (sGC)/cGMP signaling pathway in various tissues.[3] This document provides detailed application notes and experimental protocols for the delivery and application of this compound in tissue-based research.

The activation of PKG by cGMP is a critical signaling event in numerous physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. This compound, by mimicking the action of cGMP, allows for the specific and sustained activation of PKG, enabling researchers to dissect its role in cellular and tissue responses.

Physicochemical and Pharmacological Properties

A summary of the key properties of this compound and related compounds is presented in Table 1. This data is essential for designing and interpreting experiments related to its tissue delivery and efficacy.

PropertyValue/DescriptionReference
Full Chemical Name 8-(4-Chlorophenylthio)-β-phenyl-1,N²-ethenoguanosine-3',5'-cyclic monophosphorothioate, Sp-isomer[3]
Molecular Formula C₂₄H₁₉ClN₅O₆PS₂[4]
Mechanism of Action Activator of cGMP-dependent protein kinase I (PKG-I)[1][2]
Cell Permeability High, due to increased lipophilicity[3]
Metabolic Stability Resistant to degradation by mammalian cyclic nucleotide-dependent phosphodiesterases[3]
Expected Intracellular Concentration 10-30% of the extracellularly applied concentration, dependent on cell type and incubation time[1][5]
EC₅₀ for PKG Activation Not explicitly found in the searched literature. Researchers may need to perform dose-response studies to determine the optimal concentration for their specific tissue and endpoint.
Related Compound Data (for context) Rp-8-pCPT-cGMPS (inhibitor): Ki of 0.5 µM for cGMP-dependent protein kinase.

Signaling Pathway

The canonical signaling pathway activated by this compound is depicted in the following diagram.

cGMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (inactive) NO->sGC_inactive Diffuses into cell sGC_active sGC (active) sGC_inactive->sGC_active Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC_active PKG_inactive Protein Kinase G (PKG) (inactive) cGMP->PKG_inactive Sp_compound This compound Sp_compound->PKG_inactive Directly Activates (Mimics cGMP) PKG_active PKG (active) PKG_inactive->PKG_active Activates Substrates Downstream Substrates PKG_active->Substrates Phosphorylated_Substrates Phosphorylated Substrates Substrates->Phosphorylated_Substrates Phosphorylates Response Cellular Response Phosphorylated_Substrates->Response

Caption: cGMP signaling pathway and the action of this compound.

Experimental Protocols

The following protocols provide a framework for the application of this compound in in vitro tissue preparations. It is recommended to optimize concentrations and incubation times for each specific tissue type and experimental endpoint.

Protocol 1: In Vitro Tissue Explant Treatment

This protocol describes the general procedure for treating fresh tissue explants with this compound to study its effects on cellular signaling and function.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Appropriate physiological buffer (e.g., Krebs-Henseleit buffer, Tyrode's solution)

  • Freshly isolated tissue explants

  • Incubator with temperature and gas control (e.g., 37°C, 5% CO₂)

  • Multi-well plates or organ bath setup

  • Reagents for downstream analysis (e.g., antibodies for Western blotting, ELISA kits)

Procedure:

  • Preparation of Stock Solution:

    • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10-100 mM).

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Tissue Preparation:

    • Isolate the tissue of interest using standard dissection techniques.

    • Prepare tissue explants of a suitable size for the experimental setup (e.g., small sections, rings of a blood vessel).

    • Allow the tissue to equilibrate in the physiological buffer under appropriate temperature and gas conditions for a defined period (e.g., 30-60 minutes).

  • Treatment:

    • Prepare working solutions of this compound by diluting the stock solution in the physiological buffer to the desired final concentrations. It is advisable to test a range of concentrations (e.g., 1 µM to 100 µM) in preliminary experiments.

    • Ensure the final DMSO concentration in the buffer is low (typically <0.1%) and include a vehicle control (buffer with the same concentration of DMSO) in the experimental design.

    • Replace the equilibration buffer with the treatment or vehicle control solutions.

    • Incubate the tissue explants for the desired duration. Incubation times will vary depending on the endpoint being measured (e.g., 15-30 minutes for phosphorylation events, several hours for changes in gene expression).

  • Downstream Analysis:

    • Following incubation, wash the tissue explants with ice-cold buffer to stop the reaction.

    • Process the tissue for the intended analysis. This may include:

      • Protein analysis: Homogenize the tissue in lysis buffer for Western blotting to detect phosphorylation of PKG substrates (e.g., VASP).

      • Functional assays: Measure physiological responses such as muscle contraction/relaxation in an organ bath.

      • Histology/Immunohistochemistry: Fix the tissue for sectioning and staining.

In_Vitro_Workflow Start Start Prepare_Stock Prepare Stock Solution (this compound in DMSO) Start->Prepare_Stock Isolate_Tissue Isolate and Prepare Tissue Explants Start->Isolate_Tissue Prepare_Working Prepare Working Solutions (Vehicle and Treatment) Prepare_Stock->Prepare_Working Equilibrate Equilibrate Tissue in Physiological Buffer Isolate_Tissue->Equilibrate Treat Incubate Tissue with Working Solutions Equilibrate->Treat Prepare_Working->Treat Wash Wash Tissue with Ice-Cold Buffer Treat->Wash Analyze Downstream Analysis (Western Blot, Functional Assay, etc.) Wash->Analyze End End Analyze->End

Caption: Experimental workflow for in vitro tissue explant treatment.

Protocol 2: Quantification of this compound Uptake in Tissues

This protocol outlines a method to estimate the intracellular concentration of this compound in tissue explants using a competitive enzyme immunoassay (EIA). This is based on the principle that some cGMP immunoassays exhibit cross-reactivity with cGMP analogs.[1][5]

Materials:

  • Treated tissue explants (from Protocol 1)

  • Homogenization buffer

  • Tissue homogenizer

  • Centrifuge

  • Commercially available cGMP EIA kit (select a kit known to have cross-reactivity with 8-substituted cGMP analogs)

  • Microplate reader

Procedure:

  • Tissue Homogenization:

    • After treatment and washing, weigh the tissue explants.

    • Homogenize the tissue in a suitable buffer on ice.

    • Centrifuge the homogenate at high speed (e.g., >10,000 x g) at 4°C to pellet cellular debris.

    • Collect the supernatant, which contains the intracellular components.

  • Enzyme Immunoassay:

    • Perform the cGMP EIA according to the manufacturer's instructions.

    • It is crucial to run a standard curve with known concentrations of this compound to determine the degree of cross-reactivity and to quantify the amount of the analog in the tissue samples.

    • Run the tissue homogenates (supernatants) in the assay.

  • Data Analysis:

    • Calculate the concentration of this compound in the tissue homogenates based on the standard curve generated with the compound.

    • Normalize the concentration to the weight of the tissue to determine the amount of compound per gram of tissue.

    • This will provide an estimation of the intracellular uptake of the compound.

Note: The accuracy of this method depends on the specificity and cross-reactivity of the antibody in the chosen EIA kit. It is essential to validate the assay for this specific application.

Concluding Remarks

This compound is a powerful pharmacological tool for elucidating the role of the cGMP/PKG signaling pathway in various tissues. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at understanding the tissue-specific effects of PKG activation. Due to the variability in tissue types and experimental conditions, optimization of the provided protocols is recommended to achieve robust and reproducible results.

References

Application Notes and Protocols for Sp-8-pCPT-PET-cGMPS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sp-8-pCPT-PET-cGMPS is a potent and membrane-permeant activator of cGMP-dependent protein kinase I (PKG-I)[1][2][3][4]. As a phosphorothioate (B77711) derivative of a cGMP analog, it exhibits increased resistance to hydrolysis by phosphodiesterases (PDEs), ensuring a more sustained cellular response. Its lipophilic nature, enhanced by the p-chlorophenylthio (pCPT) and phenoxyethylthio (PET) modifications, facilitates its passage across cell membranes, making it an effective tool for studying cGMP signaling pathways in intact cells and tissues[5]. This compound is particularly useful for investigating the nitric oxide (NO)/soluble guanylyl cyclase (sGC)/cGMP/PKG-I signaling cascade, which plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and cardiac function[1][2][3][4].

Mechanism of Action

This compound selectively activates cGMP-dependent protein kinase (PKG). The cGMP signaling pathway is a fundamental intracellular signaling cascade. It is typically initiated by the activation of guanylyl cyclases (GCs), which synthesize cGMP from GTP. Soluble guanylyl cyclase (sGC) is a key receptor for nitric oxide (NO), while particulate guanylyl cyclases (pGCs) are activated by natriuretic peptides.

Once formed, cGMP acts as a second messenger, primarily by binding to and activating PKG. Activated PKG, a serine/threonine kinase, phosphorylates a variety of downstream protein targets, leading to diverse cellular responses such as smooth muscle relaxation, inhibition of platelet aggregation, and modulation of neuronal activity. This compound mimics the action of endogenous cGMP, providing a direct and sustained activation of PKG for research purposes.

cGMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NO NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates Natriuretic Peptides Natriuretic Peptides pGC Particulate Guanylyl Cyclase (pGC) Natriuretic Peptides->pGC Activates cGMP cGMP sGC->cGMP Synthesizes from GTP pGC->cGMP Synthesizes from GTP GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDEs Phosphodiesterases (PDEs) cGMP->PDEs Hydrolyzed by This compound This compound This compound->PKG Directly Activates Phosphorylation Substrate Phosphorylation PKG->Phosphorylation Catalyzes Cellular_Response Cellular Response (e.g., Vasodilation) Phosphorylation->Cellular_Response GMP GMP PDEs->GMP

Caption: cGMP Signaling Pathway and the action of this compound.

Safety and Handling Guidelines

3.1. General Handling:

  • Wear appropriate personal protective equipment (PPE), including a laboratory coat, safety glasses, and chemical-resistant gloves.

  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Wash hands thoroughly after handling.

3.2. Storage:

  • Store in a tightly sealed, light-resistant container. The compound is noted to be light-sensitive.

  • Store at -20°C for long-term stability.

3.3. Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.

Physicochemical and Biological Properties

While specific quantitative data for this compound is limited, the table below summarizes available information and data for related compounds to provide context.

PropertyValue / InformationSource / Note
Chemical Formula C₂₄H₁₉ClN₅O₆PS₂[4]
CAS Number 1262749-63-2[4]
Primary Target cGMP-dependent Protein Kinase I (PKG-I)[1][2][3][4]
Solubility The related compound Rp-8-pCPT-cGMPS is soluble in water. It is recommended to first dissolve this compound in a small amount of DMSO, then dilute with aqueous buffer.Based on data for a structurally similar compound[6].
Lipophilicity More lipophilic and membrane-permeant compared to Sp-8-Br-PET-cGMPS.[5]
Stability Resistant to hydrolysis by mammalian cyclic nucleotide-dependent phosphodiesterases.[5]
Potency (Related Cmpd.) Rp-8-pCPT-cGMPS (an inhibitor):- IC₅₀ for cGK Iα = 18.3 µM- IC₅₀ for cGK II = 0.16 µM- Kᵢ for cGMP-dependent protein kinase = 0.5 µMData for a related inhibitor compound, not the activator this compound[6][7]. This provides an indication of the potency of the 8-pCPT-cGMPS scaffold.
Binding Affinity (Endogenous Ligand) cGMP :- Kₐ for PKGI = 0.26 µM- Kₐ for PKGII = 1.6 µMcAMP :- Kₐ for PKGI = 22.4 µM- Kₐ for PKGII = ~12 µMActivation constants for the natural ligands on protein kinases G I and II[8].

Experimental Protocols

5.1. Protocol 1: In Vitro PKG Kinase Assay

This protocol provides a general framework for assessing the activation of PKG by this compound using a purified enzyme and a peptide substrate.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Reagent_Prep Prepare Reagents: - Kinase Buffer - Purified PKG - Peptide Substrate - ATP ([γ-³²P]ATP) - this compound dilutions Combine Combine in reaction tube: - Kinase Buffer - PKG - Peptide Substrate - this compound Reagent_Prep->Combine Incubate_Pre Pre-incubate (e.g., 10 min at 30°C) Combine->Incubate_Pre Initiate Initiate reaction with ATP Incubate_Pre->Initiate Incubate_Reaction Incubate (e.g., 15-30 min at 30°C) Initiate->Incubate_Reaction Stop Stop reaction (e.g., add stop buffer, spot on membrane) Incubate_Reaction->Stop Wash Wash to remove unincorporated ATP Stop->Wash Quantify Quantify substrate phosphorylation (e.g., scintillation counting) Wash->Quantify Analyze Data Analysis: - Plot activity vs. concentration - Determine EC₅₀ Quantify->Analyze

Caption: Workflow for an in vitro protein kinase G (PKG) assay.

Materials:

  • Purified recombinant PKG-I

  • Specific peptide substrate for PKG (e.g., a VASP-derived peptide)

  • This compound

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution (containing [γ-³²P]ATP for radiometric detection)

  • Stop solution (e.g., 75 mM phosphoric acid)

  • Phosphocellulose membrane or similar for capturing the phosphorylated peptide

Procedure:

  • Prepare a stock solution of this compound: Dissolve the compound in DMSO to a high concentration (e.g., 10 mM).

  • Prepare serial dilutions: Serially dilute the this compound stock solution in the kinase assay buffer to achieve a range of final assay concentrations (e.g., 1 nM to 100 µM). Include a vehicle control (DMSO alone).

  • Set up the kinase reaction: In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, purified PKG-I, and the peptide substrate.

  • Add the activator: Add the diluted this compound or vehicle control to the reaction mixture.

  • Pre-incubation: Incubate the mixture for 10 minutes at 30°C to allow the activator to bind to the kinase.

  • Initiate the reaction: Start the phosphorylation reaction by adding the ATP solution.

  • Reaction incubation: Incubate for a predetermined time (e.g., 15-30 minutes) at 30°C. Ensure the reaction is in the linear range.

  • Stop the reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose membrane and immediately placing it in the stop solution.

  • Wash: Wash the membranes several times with the stop solution to remove unincorporated [γ-³²P]ATP.

  • Quantification: Quantify the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

  • Data Analysis: Plot the kinase activity (e.g., cpm) against the logarithm of the this compound concentration. Determine the EC₅₀ value (the concentration that produces 50% of the maximal activation) by fitting the data to a sigmoidal dose-response curve.

5.2. Protocol 2: Ex Vivo Vasodilation Assay in Isolated Aortic Rings

This protocol describes how to assess the vasodilatory effects of this compound on pre-contracted isolated arterial rings.

Materials:

  • This compound

  • Krebs-Henseleit buffer (or similar physiological salt solution)

  • A vasoconstrictor (e.g., Phenylephrine (B352888), U-46619)

  • An organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation: Isolate the thoracic aorta from a euthanized rat or mouse and place it in ice-cold Krebs-Henseleit buffer. Carefully clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.

  • Mounting: Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂. One end of the ring should be attached to a fixed hook and the other to a force transducer.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1-2 grams (depending on the species). Replace the buffer every 15-20 minutes.

  • Pre-contraction: After equilibration, induce a stable contraction in the aortic rings by adding a vasoconstrictor (e.g., phenylephrine at a concentration that produces about 80% of the maximal contraction).

  • Cumulative Concentration-Response Curve: Once the contraction has stabilized, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 100 µM). Allow the response to stabilize at each concentration before adding the next.

  • Data Recording: Continuously record the tension of the aortic rings throughout the experiment.

  • Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC₅₀ value.

Conclusion

This compound is a valuable pharmacological tool for the investigation of cGMP signaling. Its membrane permeability and resistance to enzymatic degradation allow for the direct and sustained activation of PKG in cellular and tissue-based assays. The protocols and information provided herein offer a comprehensive guide for researchers utilizing this compound to explore the multifaceted roles of the cGMP pathway in health and disease. Due to the limited availability of specific safety data, users should adhere to stringent laboratory safety practices when handling this and other research chemicals.

References

Application Notes and Protocols for High-Throughput Screening Assays Utilizing Sp-8-pCPT-PET-cGMPS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sp-8-pCPT-PET-cGMPS is a potent, membrane-permeant activator of cGMP-dependent protein kinase (PKG), a key enzyme in the nitric oxide (NO)/cGMP signaling pathway.[1][2] Its resistance to hydrolysis by phosphodiesterases (PDEs) ensures sustained activation of PKG, making it a valuable tool for studying cGMP-mediated physiological processes.[3] This document provides detailed protocols for utilizing this compound in high-throughput screening (HTS) assays designed to identify novel modulators of the cGMP/PKG signaling pathway. The primary application of this compound in an HTS context is as a reference activator or positive control to validate assay performance and quantify the effects of potential inhibitors.

The cGMP-PKG signaling pathway plays a crucial role in regulating a wide array of physiological functions, including smooth muscle relaxation, platelet aggregation, and neuronal signaling.[4] Dysregulation of this pathway is implicated in various pathological conditions, making its components attractive therapeutic targets.

Signaling Pathway

The nitric oxide (NO)/cGMP signaling cascade is initiated by the production of NO, which diffuses into target cells and activates soluble guanylate cyclase (sGC).[4][5] Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[4][5] cGMP then allosterically activates PKG, which in turn phosphorylates a variety of downstream protein substrates on serine and threonine residues, leading to a cellular response.[4] this compound bypasses the need for NO and sGC activation by directly activating PKG.

cGMP_PKG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NO_source Nitric Oxide (NO) Source sGC Soluble Guanylate Cyclase (sGC) NO_source->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG_inactive Inactive PKG cGMP->PKG_inactive Activates PKG_active Active PKG PKG_inactive->PKG_active pSubstrate Phosphorylated Substrate PKG_active->pSubstrate Phosphorylates Substrate Protein Substrate Substrate->PKG_active Response Cellular Response pSubstrate->Response Sp_8_pCPT This compound Sp_8_pCPT->PKG_inactive Directly Activates

Diagram 1: The cGMP/PKG signaling pathway.

High-Throughput Screening Assay for PKG Modulators

A fluorescence polarization (FP)-based immunoassay is a robust and homogeneous method suitable for HTS of PKG modulators.[6][7] This assay measures the phosphorylation of a fluorescently labeled peptide substrate by PKG. The binding of a phospho-specific antibody to the phosphorylated peptide results in a significant increase in the polarization of the emitted light. Test compounds are screened for their ability to inhibit or enhance this phosphorylation reaction.

Experimental Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Assay Buffer, PKG Enzyme, Fluorescent Substrate, ATP, and this compound plates Dispense Compounds and Controls into 384-well plates reagents->plates compounds Prepare Compound Library (in DMSO) compounds->plates add_enzyme Add PKG Enzyme to plates plates->add_enzyme add_substrate_atp Add Fluorescent Substrate and ATP to initiate reaction add_enzyme->add_substrate_atp incubation Incubate at Room Temperature add_substrate_atp->incubation add_antibody Add Phospho-Specific Antibody (Detection Reagent) incubation->add_antibody incubation_detect Incubate to allow antibody binding add_antibody->incubation_detect read_plate Read Fluorescence Polarization incubation_detect->read_plate calculate Calculate % Inhibition/ % Activation read_plate->calculate identify Identify Hits calculate->identify confirm Confirm Hits and Determine IC50/EC50 identify->confirm

Diagram 2: HTS workflow for PKG modulators.

Experimental Protocols

Materials and Reagents
  • PKG Enzyme: Recombinant human PKG Iα

  • Fluorescent Substrate: Fluorescein-labeled peptide substrate for PKG (e.g., Fluorescein-RKISASEF)

  • This compound: PKG activator (positive control for inhibition screen)

  • ATP: Adenosine 5'-triphosphate

  • Anti-phospho-substrate Antibody: Monoclonal antibody specific for the phosphorylated form of the peptide substrate

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Stop/Detection Buffer: Assay buffer containing EDTA and the anti-phospho-substrate antibody

  • Test Compounds: Compound library dissolved in 100% DMSO

  • Assay Plates: Low-volume, black, 384-well microplates

Protocol for HTS of PKG Inhibitors
  • Compound Plating:

    • Dispense 50 nL of test compounds (at various concentrations) or DMSO (vehicle control) into the wells of a 384-well plate.

    • For positive controls, add a known PKG inhibitor (e.g., Rp-8-pCPT-cGMPS). For negative controls (maximum signal), use DMSO.

  • Reagent Preparation:

    • Prepare a 2X PKG enzyme solution in assay buffer.

    • Prepare a 2X substrate/ATP/activator solution in assay buffer containing the fluorescent peptide substrate, ATP, and this compound (at its EC₅₀ concentration for activation).

  • Kinase Reaction:

    • Add 5 µL of the 2X PKG enzyme solution to each well of the assay plate.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP/activator solution to each well. The final volume should be 10 µL.

    • Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 10 µL of the Stop/Detection Buffer to each well.

    • Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.

  • Data Acquisition:

    • Measure the fluorescence polarization on a suitable plate reader with excitation at ~485 nm and emission at ~535 nm.

Data Analysis
  • Calculate Percent Inhibition:

    • The percent inhibition for each test compound is calculated using the following formula: % Inhibition = 100 * (1 - [(FP_compound - FP_min) / (FP_max - FP_min)])

      • FP_compound: Fluorescence polarization in the presence of the test compound.

      • FP_max: Fluorescence polarization of the negative control (DMSO, maximum signal).

      • FP_min: Fluorescence polarization of the positive control (saturating concentration of a known inhibitor).

  • Hit Identification and Confirmation:

    • Primary hits are identified based on a predefined inhibition threshold (e.g., >50% inhibition).

    • Hits should be confirmed through dose-response experiments to determine their IC₅₀ values.

Quantitative Data

The following table summarizes the activity of common modulators of the cGMP/PKG signaling pathway. This data is useful for selecting appropriate controls and for comparing the potency of newly identified compounds.

CompoundTargetActionKi / IC₅₀ / EC₅₀Reference
This compound PKG-IActivator-[1]
8-Br-cGMPPKGActivator-[8]
Rp-8-pCPT-cGMPSPKGPan-Inhibitor-[8]
Rp-8-Br-PET-cGMPSPKG-ISpecific Inhibitor-[8]

Conclusion

This compound is a valuable pharmacological tool for the investigation of the cGMP/PKG signaling pathway. In the context of high-throughput screening, its primary role is as a robust and reliable positive control for assays aimed at discovering novel inhibitors of PKG. The fluorescence polarization-based assay described here offers a sensitive, homogeneous, and scalable method for identifying and characterizing new modulators of this important therapeutic target.

References

Application Notes and Protocols for Sp-8-pCPT-PET-cGMPS in Retinal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Sp-8-pCPT-PET-cGMPS, a membrane-permeant cGMP analogue, in the field of retinal research. This document details its mechanism of action, key applications, and protocols for its use in both in vitro and ex vivo retinal models.

Introduction

Cyclic guanosine (B1672433) monophosphate (cGMP) is a critical second messenger in the vertebrate retina, playing a central role in phototransduction and other neuronal signaling pathways.[1] Dysregulation of cGMP signaling is a hallmark of many inherited retinal degenerations, such as retinitis pigmentosa (RP), where elevated cGMP levels can lead to photoreceptor cell death.[1][2] this compound is a potent and membrane-permeable cGMP analogue that serves as a valuable tool for investigating cGMP-dependent processes in retinal health and disease. It is known to be an activator of cGMP-dependent protein kinase (PKG) and can also interact with other cGMP effectors, such as cyclic nucleotide-gated (CNG) channels and phosphodiesterases (PDEs).

Mechanism of Action in the Retina

In retinal photoreceptors, cGMP signaling is tightly regulated. In the dark, high levels of cGMP keep CNG channels open, leading to an influx of cations and depolarization of the cell. Upon light absorption, a signaling cascade is initiated that leads to the activation of PDE6, which hydrolyzes cGMP, causing CNG channel closure and cell hyperpolarization.

In retinal degenerative diseases, mutations in genes like PDE6 can lead to toxic accumulation of cGMP. This sustained elevation of cGMP results in excessive Ca2+ influx through CNG channels and overactivation of PKG, both of which can trigger downstream cell death pathways.[3][4]

This compound and its related analogues are used to dissect the roles of different components of the cGMP signaling pathway in these disease processes. Depending on their specific modifications, these analogues can act as agonists or antagonists of CNG channels and PKG, allowing researchers to modulate these pathways selectively.

Key Applications in Retinal Research

  • Investigation of Photoreceptor Cell Death Mechanisms: By manipulating cGMP signaling with this compound, researchers can study the downstream effectors of cGMP toxicity, such as the activation of calpains, caspases, and poly(ADP-ribose) polymerase (PARP).[2][3]

  • Screening for Neuroprotective Compounds: Retinal explant cultures treated with agents that induce cGMP-mediated cell death can be used as a platform to screen for neuroprotective compounds that can rescue photoreceptors.

  • Functional Studies of CNG Channels: The effects of this compound on the electrophysiological properties of rod and cone CNG channels can be studied using patch-clamp techniques.[5] This helps in understanding the distinct roles of these channels in health and disease.

  • Elucidation of cGMP/PKG Signaling Pathways: This cGMP analogue can be used to probe the intricate downstream signaling cascades regulated by PKG in various retinal cell types, including photoreceptors and retinal ganglion cells.[6][7]

Quantitative Data: Effects of cGMP Analogues on Retinal CNG Channels

The following table summarizes the quantitative effects of various cGMP analogues on rod and cone cyclic nucleotide-gated (CNG) channels, providing a comparative view of their potency and efficacy. This data is crucial for designing experiments aimed at selectively modulating photoreceptor activity.

CompoundChannel TypeEC50 (µM)Relative Efficacy (%)Reference
cGMPRod~30-50100[5]
cGMPCone~5-10100[5]
This compound RodNot specifiedPartial Agonist[8]
This compound ConeNot specifiedPartial Agonist[8]
8-pCPT-cGMPRod0.63~100[5]
8-pCPT-cGMPCone0.08~100[5]
Rp-8-Br-PET-cGMPSRod-Inhibitor[5][8]
Rp-8-Br-PET-cGMPSCone-Inhibitor[5][8]

Experimental Protocols

Protocol 1: Treatment of Retinal Explant Cultures with this compound

This protocol describes the treatment of organotypic retinal explant cultures to study the effects of this compound on photoreceptor survival.

Materials:

  • Mouse pups (e.g., P5-P8)

  • Dissection medium: sterile, ice-cold PBS or Hanks' Balanced Salt Solution (HBSS)

  • Culture medium: Neurobasal-A medium supplemented with B27, L-glutamine, and penicillin/streptomycin.

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture inserts (e.g., 0.4 µm pore size)

  • 6-well culture plates

  • Sterile dissection tools

Procedure:

  • Preparation: Prepare sterile dissection and culture media. Aliquot culture medium into 6-well plates (1 mL per well) and place a cell culture insert into each well.

  • Dissection: Euthanize mouse pups according to approved animal protocols. Enucleate the eyes and place them in ice-cold dissection medium. Under a dissecting microscope, create an incision at the limbus and carefully remove the cornea, lens, and vitreous body. Gently peel the retina from the sclera.

  • Explant Culture: Place the isolated retina, photoreceptor side up, onto the membrane of a cell culture insert.

  • Treatment: Prepare the desired final concentration of this compound in the culture medium. For example, to achieve a 50 µM final concentration, add the appropriate volume of the stock solution to the culture medium. Replace the medium in the wells with the treatment medium.

  • Incubation: Culture the retinal explants at 37°C in a humidified incubator with 5% CO2 for the desired duration (e.g., 24-72 hours).

  • Analysis: After incubation, the retinal explants can be fixed for immunohistochemistry (e.g., TUNEL assay for cell death) or processed for molecular analysis (e.g., Western blotting, qPCR).

Protocol 2: Assessment of Photoreceptor Cell Death using TUNEL Assay

This protocol outlines the procedure for detecting apoptotic cells in retinal explants using the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.

Materials:

  • Fixed retinal explants (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, from a commercial kit)

  • DAPI or Hoechst for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fixation and Cryoprotection: Fix retinal explants in 4% paraformaldehyde (PFA) for 1-2 hours at room temperature. Cryoprotect the tissue by incubating in a graded sucrose (B13894) solution series (e.g., 15% and 30% sucrose in PBS).

  • Sectioning: Embed the tissue in OCT compound and cryosection at a thickness of 10-14 µm.

  • Permeabilization: Wash the sections with PBS and then permeabilize with the permeabilization solution for 10-15 minutes at room temperature.

  • TUNEL Staining: Wash the sections again with PBS. Apply the TUNEL reaction mixture to the sections and incubate in a humidified chamber at 37°C for 1 hour, protected from light.

  • Washing: Wash the sections thoroughly with PBS to remove unincorporated nucleotides.

  • Counterstaining: Incubate the sections with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes.

  • Mounting and Imaging: Wash the sections, mount with an appropriate mounting medium, and visualize using a fluorescence microscope. TUNEL-positive cells will exhibit bright fluorescence, indicating DNA fragmentation.

Protocol 3: Patch-Clamp Recording of CNG Channels in Photoreceptors

This protocol provides a general framework for recording cGMP-activated currents from photoreceptor outer segments in an excised patch configuration.

Materials:

  • Isolated photoreceptor cells or retinal slices

  • Extracellular (bath) solution

  • Intracellular (pipette) solution

  • Solutions containing varying concentrations of cGMP and this compound

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and microscope

Procedure:

  • Cell Preparation: Isolate photoreceptors from the retina using enzymatic and mechanical dissociation methods.

  • Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Giga-seal Formation: Under visual control, bring the patch pipette into contact with the outer segment membrane of a photoreceptor and apply gentle suction to form a high-resistance (gigaohm) seal.

  • Excised Patch Formation: After establishing a stable giga-seal, pull the pipette away from the cell to form an inside-out patch, exposing the intracellular face of the membrane to the bath solution.

  • Recording: Clamp the membrane potential at a desired holding potential (e.g., -50 mV). Apply solutions containing different concentrations of cGMP and/or this compound to the bath to activate the CNG channels. Record the resulting currents.

  • Data Analysis: Analyze the current-voltage relationships, dose-response curves, and kinetics of channel activation and deactivation to characterize the effects of this compound.

Visualizations

Signaling Pathway of cGMP-Mediated Photoreceptor Cell Death

cGMP_Pathway cluster_Photoreceptor Photoreceptor Cell cGMP Elevated cGMP CNG_Channel CNG Channel Activation cGMP->CNG_Channel PKG PKG Activation cGMP->PKG Ca_Influx Excessive Ca2+ Influx CNG_Channel->Ca_Influx Calpain Calpain Activation Ca_Influx->Calpain Caspase Caspase Activation PKG->Caspase PARP PARP Activation PKG->PARP Cell_Death Photoreceptor Cell Death Calpain->Cell_Death Caspase->Cell_Death PARP->Cell_Death Sp8pCPT This compound Sp8pCPT->CNG_Channel Modulates Sp8pCPT->PKG Activates

Caption: cGMP-mediated photoreceptor cell death pathway.

Experimental Workflow for Retinal Explant Studies

Workflow A Isolate Retina from Mouse Pups B Culture on Membrane Insert A->B C Treat with This compound B->C D Incubate (24-72h) C->D E Fix and Section D->E F TUNEL Staining E->F G Fluorescence Microscopy F->G H Quantify Cell Death G->H

Caption: Workflow for retinal explant experiments.

Logical Relationship of cGMP Analogues

cGMP_Analogs Parent cGMP Signaling Modulators Activators Activators Parent->Activators Inhibitors Inhibitors Parent->Inhibitors Sp8 This compound (PKG Activator) Activators->Sp8 pCPT 8-pCPT-cGMP (CNG Activator) Activators->pCPT Rp8 Rp-8-Br-PET-cGMPS (PKG/CNG Inhibitor) Inhibitors->Rp8

Caption: Classification of cGMP analogues.

References

Troubleshooting & Optimization

Sp-8-pCPT-PET-cGMPS solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sp-8-pCPT-PET-cGMPS.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP). Its primary mechanism of action is as an activator of protein kinase G (PKG), specifically targeting PKG-I.[1] It is often utilized in research to investigate the nitric oxide (NO)/nitric oxide synthase (NOS)/soluble guanylyl cyclase (sGC)/PKG-I signaling pathway.[2] Due to its modifications, it exhibits excellent cell membrane permeability and stability against phosphodiesterases.

Q2: What is the salt form of the commercially available this compound?

This compound is typically supplied as a sodium salt.

Q3: How should I store this compound?

For long-term storage, it is recommended to store the lyophilized powder at -20°C. Once reconstituted, aliquot the solution and store at -20°C or -80°C to minimize freeze-thaw cycles. A product datasheet for a similar compound suggests that in solvent, it is stable for up to 6 months at -80°C and 1 month at -20°C.

Q4: Is this compound light-sensitive?

Yes, it is advisable to protect the compound from light.

Troubleshooting Guide: Solubility Issues and Solutions

Users may encounter challenges with the solubility of this compound due to its lipophilic nature. This guide provides solutions to common solubility problems.

Issue 1: The compound does not dissolve in aqueous buffers.

  • Solution 1: Use an appropriate solvent for initial stock solution. While a datasheet for the closely related analog, 8-pCPT-PET-cGMP, suggests it is soluble in aqueous solvents, and the Rp isomer (Rp-8-pCPT-cGMPS) is soluble in water, preparing a concentrated stock solution in an organic solvent can be beneficial.[3][4]

    • Recommended Solvents:

      • Dimethyl sulfoxide (B87167) (DMSO): A common solvent for preparing high-concentration stock solutions of lipophilic compounds.

      • Ethanol: Can also be used, but may be less effective than DMSO for highly lipophilic analogs.

    • Protocol: Prepare a high-concentration stock solution (e.g., 10 mM or higher) in 100% DMSO. Subsequently, this stock solution can be diluted to the final working concentration in your aqueous experimental buffer. Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Solution 2: Gentle warming and sonication.

    • Protocol: After adding the solvent, gently warm the solution to 37°C and vortex briefly. If the compound still does not dissolve, sonicate the solution for short intervals (1-2 minutes) in a water bath sonicator. Avoid excessive heating, which could degrade the compound.

Issue 2: Precipitation occurs when diluting the stock solution in an aqueous buffer.

  • Solution 1: Decrease the final concentration. The compound may be precipitating because its solubility limit in the aqueous buffer has been exceeded. Try preparing a more dilute final solution.

  • Solution 2: Increase the percentage of co-solvent. If your experimental system can tolerate it, a slightly higher percentage of the organic solvent (e.g., up to 1% DMSO) in the final working solution may help to keep the compound dissolved. However, always run a vehicle control with the same solvent concentration to account for any effects of the solvent itself.

Quantitative Data

While specific quantitative solubility data for this compound is not widely published, data for a closely related compound, Rp-8-pCPT-cGMPS (sodium salt) , provides a strong indication of its likely solubility.

SolventReported Solubility of Rp-8-pCPT-cGMPS (sodium salt)[3]
WaterSoluble to 100 mM
DMSOSoluble to 100 mM

Note: As this compound is also a sodium salt, its solubility is expected to be in a similar range. However, it is always recommended to perform a small-scale solubility test before preparing a large stock solution.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol describes the preparation of a concentrated stock solution from the lyophilized powder.

Materials:

  • Vial of lyophilized this compound

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.

  • Carefully open the vial in a sterile environment.

  • Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock solution of a compound with a molecular weight of 626.0 g/mol , add 159.7 µL of DMSO to 1 mg of powder).

  • Recap the vial and vortex gently until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cell-Based Assay for PKG Activation

This protocol provides a general workflow for assessing the effect of this compound on a cellular response mediated by PKG activation.

Materials:

  • Cultured cells of interest (e.g., smooth muscle cells, neurons)

  • Cell culture medium and supplements

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay-specific reagents (e.g., antibodies for Western blotting, substrate for a colorimetric assay)

  • Multi-well plates for cell culture

Procedure:

  • Cell Seeding: Seed the cells in multi-well plates at a density appropriate for your specific assay and allow them to adhere and grow overnight.

  • Starvation (Optional): Depending on the signaling pathway being investigated, you may need to serum-starve the cells for a few hours prior to treatment to reduce basal signaling.

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.

    • Also, prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the compound used.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (this will need to be optimized for your specific cell type and endpoint).

  • Assay Endpoint Measurement: After incubation, process the cells for your chosen endpoint. This could include:

    • Western Blotting: Lyse the cells and perform Western blotting to detect the phosphorylation of a known PKG substrate (e.g., VASP).

    • Reporter Gene Assay: If you are using a reporter cell line with a cGMP-responsive element driving the expression of a reporter gene (e.g., luciferase), measure the reporter activity.

    • Functional Assay: Measure a physiological response known to be regulated by PKG activation in your cell type (e.g., relaxation of smooth muscle cells).

  • Data Analysis: Quantify the results and compare the response of the compound-treated cells to the vehicle-treated cells.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell NO_source Nitric Oxide (NO) Source NO NO NO_source->NO Diffusion sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE Phosphodiesterase (PDE) cGMP->PDE Substrates PKG Substrates PKG->Substrates Phosphorylates Response Cellular Response Substrates->Response Sp8pCPTPETcGMPS This compound Sp8pCPTPETcGMPS->PKG Directly Activates 5GMP 5'-GMP PDE->5GMP Degrades

Caption: The NO/sGC/PKG Signaling Pathway and the Action of this compound.

Experimental_Workflow Start Start Reconstitute Reconstitute Lyophilized This compound in DMSO Start->Reconstitute Seed_Cells Seed Cells in Multi-well Plates Start->Seed_Cells Treat_Cells Treat Cells with This compound and Vehicle Control Reconstitute->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate for Optimized Duration Treat_Cells->Incubate Measure_Endpoint Measure Assay Endpoint (e.g., Western Blot, Reporter Assay) Incubate->Measure_Endpoint Analyze_Data Analyze and Compare Data Measure_Endpoint->Analyze_Data End End Analyze_Data->End

References

Technical Support Center: Optimizing Sp-8-pCPT-PET-cGMPS Incubation Time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sp-8-pCPT-PET-cGMPS. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when using this potent, membrane-permeant protein kinase G (PKG) activator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a highly lipophilic and membrane-permeant analog of cyclic guanosine (B1672433) monophosphate (cGMP). Its primary mechanism of action is the activation of cGMP-dependent protein kinase (PKG), particularly PKG-I.[1][2] Due to its structural modifications, it is resistant to hydrolysis by phosphodiesterases (PDEs), ensuring a more sustained activation of PKG in cellular assays compared to cGMP.[3] This makes it a valuable tool for studying the downstream effects of the nitric oxide (NO)/cGMP signaling pathway.

Q2: What are the key advantages of using this compound over other cGMP analogs?

A2: this compound offers several advantages:

  • High Membrane Permeability: Its lipophilic nature allows it to readily cross cell membranes, ensuring effective intracellular concentrations.

  • PDE Resistance: It is not readily degraded by PDEs, leading to a more stable and sustained activation of PKG.[3]

  • Potency: It is a potent activator of PKG, often effective at low micromolar concentrations.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a lyophilized powder. For stock solutions, it is recommended to dissolve the compound in a high-quality solvent such as dimethyl sulfoxide (B87167) (DMSO) or sterile water. It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store the stock solutions at -20°C or lower for long-term stability. Always refer to the manufacturer's datasheet for specific instructions on solubility and storage.

Q4: How do I determine the optimal concentration of this compound for my experiment?

A4: The optimal concentration is highly dependent on the cell type and the specific biological endpoint being measured. It is strongly recommended to perform a dose-response experiment to determine the effective concentration range for your system. A typical starting range for many cell types is between 1 µM and 100 µM.

Troubleshooting Guide

Problem Possible Cause Solution
No observable effect after treatment Suboptimal Incubation Time: The incubation time may be too short for the downstream signaling events to manifest.Perform a time-course experiment. For rapid phosphorylation events, time points such as 5, 15, 30, and 60 minutes may be appropriate. For changes in gene expression or protein synthesis, longer incubation times of 4, 8, 12, and 24 hours may be necessary.
Insufficient Concentration: The concentration of this compound may be too low to elicit a response in your specific cell type.Perform a dose-response curve with a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to identify the optimal concentration.
Compound Degradation: Improper storage or handling of the this compound stock solution may have led to its degradation.Use a fresh aliquot of the stock solution or prepare a new stock from the lyophilized powder. Ensure proper storage at -20°C or below and avoid multiple freeze-thaw cycles.
Cell Health Issues: The cells may not be healthy or responsive.Check cell viability and ensure that the cells are in the logarithmic growth phase. Use a positive control for cGMP signaling if available.
High background signal or cellular toxicity Excessively Long Incubation Time: Prolonged exposure to high concentrations can lead to off-target effects or cytotoxicity.Reduce the incubation time. A shorter, acute stimulation may be sufficient to trigger the desired signaling cascade without causing adverse effects.
Concentration Too High: The concentration of this compound may be in a toxic range for your cells.Reduce the concentration of the compound. Refer to your dose-response data to select a concentration that provides a robust signal without compromising cell viability.
Solvent Toxicity: If using DMSO, the final concentration in the cell culture medium may be too high.Ensure the final DMSO concentration is non-toxic, typically below 0.5%. Prepare a vehicle control with the same final concentration of DMSO to assess its effect.
Inconsistent or variable results Inconsistent Cell Density: Variations in the number of cells seeded can lead to variability in the response.Ensure a consistent cell seeding density across all wells and experiments.
Edge Effects in Multi-well Plates: Wells on the outer edges of a plate can be prone to evaporation, leading to changes in compound concentration.Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile water or PBS to maintain humidity.
Incomplete Dissolution: The compound may not be fully dissolved in the stock solution or the final culture medium.Ensure the compound is completely dissolved by gentle vortexing or sonication if necessary. Visually inspect the solution for any precipitates.

Experimental Protocols

General Protocol for a Time-Course Experiment

This protocol provides a general framework for determining the optimal incubation time of this compound for a cell-based assay measuring a specific downstream event (e.g., protein phosphorylation, gene expression).

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment. Allow the cells to adhere and recover overnight.

  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, prepare a working solution at the desired final concentration in the appropriate cell culture medium. Also, prepare a vehicle control medium containing the same final concentration of the solvent.

  • Treatment:

    • For shorter time points (e.g., 0, 5, 15, 30, 60 minutes): Remove the culture medium from the cells and replace it with the pre-warmed medium containing this compound or the vehicle control.

    • For longer time points (e.g., 4, 8, 12, 24 hours): Add a concentrated aliquot of the this compound working solution or vehicle to the existing culture medium to achieve the final desired concentration.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for the designated time points.

  • Cell Lysis and Analysis: At the end of each incubation period, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer. The cell lysates can then be analyzed for the desired endpoint (e.g., Western blotting for phosphorylated proteins, qPCR for gene expression).

Protocol for Platelet Aggregation Assay

This protocol describes how to assess the effect of this compound on platelet aggregation.

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

    • Carefully collect the upper PRP layer.

  • Pre-incubation with this compound:

    • Pre-warm the PRP to 37°C.

    • Add different concentrations of this compound or a vehicle control to aliquots of PRP.

    • Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C. A time-course experiment is recommended to determine the optimal pre-incubation time.

  • Platelet Aggregation Measurement:

    • Transfer the pre-incubated PRP to an aggregometer cuvette with a stir bar.

    • Add a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation.

    • Measure the change in light transmission over time using a platelet aggregometer. The inhibitory effect of this compound will be observed as a decrease in the rate and extent of aggregation compared to the vehicle control.

Data Presentation

Table 1: Hypothetical Time-Course of VASP Phosphorylation in Response to this compound (10 µM)

Incubation TimeFold Change in VASP Phosphorylation (Mean ± SD)
0 min1.0 ± 0.1
5 min2.5 ± 0.3
15 min4.8 ± 0.5
30 min5.2 ± 0.4
60 min4.5 ± 0.6
120 min3.1 ± 0.3

Note: This table presents hypothetical data to illustrate the expected outcome of a time-course experiment. Actual results will vary depending on the experimental conditions.

Table 2: Hypothetical Dose-Response of this compound on Platelet Aggregation Inhibition (30-minute incubation)

Concentration of this compound% Inhibition of Platelet Aggregation (Mean ± SD)
0 µM (Vehicle)0 ± 5
1 µM15 ± 7
10 µM45 ± 10
50 µM85 ± 8
100 µM95 ± 4

Note: This table presents hypothetical data to illustrate the expected outcome of a dose-response experiment. Actual results will vary depending on the experimental conditions.

Visualizations

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Sp8 This compound PKG_inactive Inactive PKG Sp8->PKG_inactive Enters Cell & Activates PKG_active Active PKG Substrate Substrate Protein PKG_active->Substrate Phosphorylates Substrate_P Phosphorylated Substrate Response Cellular Response Substrate_P->Response

Caption: Signaling pathway of this compound.

experimental_workflow A 1. Seed Cells B 2. Prepare this compound and Vehicle Control A->B C 3. Treat Cells B->C D 4. Incubate for Defined Time Points C->D E 5. Lyse Cells D->E F 6. Analyze Endpoint (e.g., Western Blot, qPCR) E->F

Caption: General experimental workflow for a time-course study.

troubleshooting_tree Start No Observable Effect Q1 Performed a time-course experiment? Start->Q1 Sol1 Recommendation: Perform time-course (e.g., 15m, 30m, 1h, 4h, 24h) Q1->Sol1 No Q2 Performed a dose-response experiment? Q1->Q2 Yes A1_yes Yes A1_no No Sol2 Recommendation: Perform dose-response (e.g., 1µM, 10µM, 50µM) Q2->Sol2 No Q3 Checked compound stability & cell health? Q2->Q3 Yes A2_yes Yes A2_no No Sol3 Recommendation: Use fresh compound aliquot. Check cell viability. Q3->Sol3 No End Consult further literature/support Q3->End Yes A3_yes Yes A3_no No

Caption: Troubleshooting decision tree for "no observable effect".

References

Sp-8-pCPT-PET-cGMPS off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the potential off-target effects of Sp-8-pCPT-PET-cGMPS in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of this compound?

This compound is a membrane-permeant analog of cyclic guanosine (B1672433) monophosphate (cGMP). Its primary on-target effect is the activation of cGMP-dependent protein kinase (PKG), particularly the PKG-I isoform.[1] This makes it a valuable tool for studying the downstream signaling pathways of PKG in various physiological processes, including cardiac differentiation.

Q2: What are the known off-target effects of this compound?

The primary off-target effects of this compound include:

  • Activation of Protein Kinase A (PKA): This compound has been observed to activate PKA, with a particular caution for the type II isoform.

  • Modulation of cGMP-gated ion channels (CNG channels): Its effects on CNG channels are complex, with reports of both inhibitory and agonistic (full or partial) activity, which can be dependent on the specific channel isoform (e.g., in rod vs. cone photoreceptors).[2]

  • Resistance to Phosphodiesterases (PDEs): While a desirable characteristic for maintaining its intracellular concentration, this resistance to degradation means its effects can be prolonged, potentially amplifying any off-target activities.[3]

Q3: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for data integrity. Key strategies include:

  • Dose-Response Experiments: Always perform a dose-response curve to determine the minimal effective concentration required to elicit the desired on-target effect.

  • Use of Specific Inhibitors: Employ specific inhibitors for potential off-target proteins (e.g., a PKA-specific inhibitor) as a control to confirm that the observed effect is indeed mediated by PKG.

  • Orthogonal Approaches: Whenever possible, use alternative methods to confirm your findings, such as using a different PKG activator with a distinct chemical structure or using genetic approaches like siRNA-mediated knockdown of PKG.

  • Appropriate Controls: Include a comprehensive set of controls in your experimental design. (See Troubleshooting Guide for details).

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using this compound and provides actionable steps to identify and mitigate off-target effects.

Observed Problem Potential Cause (Off-Target Effect) Troubleshooting Steps & Recommended Controls
Unexpected cellular response not consistent with known PKG signaling. Activation of Protein Kinase A (PKA).1. PKA Inhibition Control: Pre-incubate cells with a specific PKA inhibitor (e.g., H-89, KT 5720) before adding this compound. If the unexpected response is diminished or abolished, it suggests PKA involvement.2. Use a PKA-specific Activator: As a positive control, treat cells with a specific PKA activator (e.g., 6-Bnz-cAMP) to characterize the PKA-mediated response in your system.3. Measure PKA Activity: Directly measure PKA activity in cell lysates treated with this compound using a PKA kinase activity assay.
Anomalous changes in intracellular calcium levels or membrane potential. Modulation of cGMP-gated ion channels (CNG channels).1. CNG Channel Blockade: Use a known CNG channel blocker (e.g., L-cis-diltiazem) to see if it reverses the observed effect. 2. Patch-Clamp Electrophysiology: If feasible, directly measure ion channel activity in response to this compound to characterize its effects on specific channel subtypes. 3. Vary Extracellular Ion Concentrations: Modulate the extracellular concentrations of relevant ions (e.g., Ca²⁺, Na⁺) to infer the involvement of specific ion channels.
Observed effect is more potent or prolonged than expected. Resistance to hydrolysis by phosphodiesterases (PDEs).1. Time-Course Experiment: Perform a detailed time-course experiment to characterize the onset and duration of the response. 2. Washout Experiment: After treatment, wash the cells with fresh media to see if the effect is reversible. The prolonged effect of this compound may result in a slower reversal. 3. Use a Non-hydrolyzable GTP Analog: Compare the effect with a non-hydrolyzable GTP analog to understand the contribution of sustained signaling.
General cytotoxicity or unexpected changes in cell morphology. High concentrations leading to non-specific effects.1. Cell Viability Assay: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) across a range of this compound concentrations to determine the cytotoxic threshold. 2. Vehicle Control: Always include a vehicle-only control to ensure the solvent is not causing the observed effects. 3. Microscopy: Visually inspect cell morphology at different concentrations and time points.

Quantitative Data Summary

The following tables summarize the available quantitative data for the on-target and potential off-target activities of this compound and related compounds. Data for this compound is limited, and therefore, data from structurally similar compounds are included for reference.

Table 1: Kinase Activation/Inhibition Profile

CompoundTargetActionAffinity/PotencyReference
This compound PKG-IActivator-[1]
This compound PKA Type IIActivatorCaution advised, specific Ka not found
(Rp)-8-bromo-PET-cyclic GMPSPKG Type Iα and IβCompetitive InhibitorApparent Ki of 0.03 µM[4]
(Rp)-8-bromo-PET-cyclic GMPSPKA Type IIAntagonistApparent Ki of 10 µM[4]

Table 2: cGMP-Gated Ion Channel Modulation

CompoundChannel IsoformActionPotency (EC50/IC50)Reference
This compound Retinal CNG channelsLikely Inhibitor-[3]
This compound Rod CNG channelEffective AgonistLess potent than cGMP[2]
This compound Cone CNG channelPartial AgonistLess potent than cGMP[2]
8-pCPT-cGMPCone CNG channelActivatorEC50: 0.08 µM[5]
8-pCPT-cGMPRod CNG channelActivatorEC50: 0.63 µM[5]

Experimental Protocols

Key Experiment: Vasodilation Assay in Isolated Arterial Rings

This protocol is a standard method to assess the vasoactive properties of compounds like this compound.

  • Tissue Preparation:

    • Euthanize a laboratory animal (e.g., rat, mouse) according to approved institutional guidelines.

    • Carefully dissect the thoracic aorta or other artery of interest and place it in cold Krebs-Henseleit (K-H) buffer.

    • Gently remove adherent connective tissue and cut the artery into 2-3 mm rings.

  • Mounting:

    • Mount the arterial rings in an organ bath containing K-H buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

    • Attach one end of the ring to a fixed support and the other to an isometric force transducer.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g (depending on the vessel).

    • Induce contraction with a high-potassium solution (e.g., 60 mM KCl) to check for viability.

    • Wash the rings and allow them to return to baseline.

  • Experimental Procedure:

    • Pre-contract the arterial rings with a vasoconstrictor (e.g., phenylephrine, U46619) to achieve a stable submaximal contraction.

    • Once a stable plateau is reached, add this compound in a cumulative concentration-dependent manner.

    • Record the relaxation response at each concentration.

  • Control Experiments:

    • Vehicle Control: Add the vehicle used to dissolve this compound to a pre-contracted ring.

    • PKA Inhibition: In a separate set of rings, pre-incubate with a PKA inhibitor before adding the vasoconstrictor and this compound.

    • PKG Inhibition: Pre-incubate with a specific PKG inhibitor (e.g., Rp-8-pCPT-cGMPS) to confirm the involvement of PKG in the relaxation response.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Sp_8_pCPT_PET_cGMPS This compound PKG PKG (On-Target) Sp_8_pCPT_PET_cGMPS->PKG Activates PKA PKA (Off-Target) Sp_8_pCPT_PET_cGMPS->PKA Activates CNG CNG Channels (Off-Target) Sp_8_pCPT_PET_cGMPS->CNG Modulates PDE PDEs (Resistant) Sp_8_pCPT_PET_cGMPS->PDE Resistant to Hydrolysis Downstream_PKG PKG Substrates PKG->Downstream_PKG Phosphorylates Downstream_PKA PKA Substrates PKA->Downstream_PKA Phosphorylates Ion_Flux Altered Ion Flux CNG->Ion_Flux Physiological_Response_On Desired Physiological Response Downstream_PKG->Physiological_Response_On Physiological_Response_Off Undesired Physiological Response Downstream_PKA->Physiological_Response_Off Ion_Flux->Physiological_Response_Off

Caption: On- and off-target signaling of this compound.

Troubleshooting_Workflow Start Experiment with This compound Observe Observe Experimental Outcome Start->Observe Expected Is the outcome as expected? Observe->Expected Unexpected Unexpected Result (Potential Off-Target Effect) Expected->Unexpected No Conclusion_On_Target Conclude On-Target PKG-Mediated Effect Expected->Conclusion_On_Target Yes PKA_Inhibitor Control: Add PKA Inhibitor Unexpected->PKA_Inhibitor CNG_Blocker Control: Add CNG Blocker Unexpected->CNG_Blocker Dose_Response Control: Perform Dose-Response Unexpected->Dose_Response Analyze_PKA Analyze PKA Involvement PKA_Inhibitor->Analyze_PKA Analyze_CNG Analyze CNG Involvement CNG_Blocker->Analyze_CNG Analyze_Dose Determine Optimal Concentration Dose_Response->Analyze_Dose Conclusion_Off_Target Identify Off-Target Contribution Analyze_PKA->Conclusion_Off_Target Analyze_CNG->Conclusion_Off_Target Analyze_Dose->Conclusion_Off_Target

Caption: Troubleshooting workflow for unexpected experimental results.

References

preventing degradation of Sp-8-pCPT-PET-cGMPS in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Sp-8-pCPT-PET-cGMPS in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the stability and efficacy of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and membrane-permeant activator of cGMP-dependent protein kinase (PKG). Its chemical modifications, including the 8-p-chlorophenylthio (pCPT) and β-phenyl-1,N2-etheno (PET) groups, enhance its lipophilicity and resistance to hydrolysis by phosphodiesterases (PDEs). This allows for effective activation of the cGMP signaling pathway in intact cells.

Q2: How should I prepare stock solutions of this compound?

For optimal stability, prepare high-concentration stock solutions (e.g., 10 mM) in a suitable anhydrous organic solvent such as DMSO. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q3: What is the recommended storage condition for this compound solutions?

Store the stock solutions at -20°C or -80°C for long-term stability. For short-term storage of working solutions, refrigeration at 4°C is recommended. Lyophilized powder should be stored desiccated at -20°C. The lyophilized form is sensitive to humidity.

Q4: How stable is this compound in aqueous solutions and cell culture media?

This compound is chemically stable under typical conditions of biological systems and media. The phosphorothioate (B77711) modification at the cyclic phosphate (B84403) group confers significant resistance to enzymatic degradation by PDEs. However, prolonged exposure to harsh pH conditions or high temperatures may lead to non-enzymatic hydrolysis. It is recommended to prepare fresh working dilutions in your experimental buffer or media shortly before use.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no biological effect observed 1. Degradation of the compound: Improper storage or handling of stock solutions. 2. Low cell permeability: Although designed to be membrane-permeant, permeability can vary between cell types. 3. Incorrect concentration: The concentration used may be too low for the specific cell line or experimental conditions.1. Prepare fresh stock solutions from lyophilized powder. Avoid repeated freeze-thaw cycles of stock solutions. Perform a stability check of the compound in your specific experimental media. 2. Increase the incubation time or the concentration of the compound. 3. Perform a dose-response experiment to determine the optimal effective concentration for your specific cell line and desired biological endpoint.
High cellular toxicity observed 1. Off-target effects: At high concentrations, the compound may interact with other cellular targets. 2. Solvent toxicity: The concentration of the organic solvent (e.g., DMSO) in the final working solution may be too high.1. Use the lowest effective concentration determined from a dose-response curve. 2. Ensure the final solvent concentration in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO).
Variability between experimental replicates 1. Inconsistent compound concentration: Errors in pipetting or serial dilutions. 2. Cell culture variability: Differences in cell density, passage number, or overall cell health.1. Prepare a master mix of the compound in the media to add to all relevant wells. Use calibrated pipettes for accurate dispensing. 2. Standardize cell seeding density and use cells within a consistent passage number range for all experiments. Ensure cells are healthy and in the logarithmic growth phase.

Data on Solution Stability

While specific quantitative data on the degradation kinetics of this compound is not extensively available, the following table summarizes general stability guidelines based on the properties of phosphorothioate-containing cyclic nucleotides.

Condition Solvent/Buffer Temperature Expected Stability Recommendation
Long-term Storage Anhydrous DMSO-80°C> 1 yearStore in small, single-use aliquots to minimize freeze-thaw cycles.
Short-term Storage Anhydrous DMSO-20°CSeveral monthsSuitable for frequently used stock solutions.
Working Solution Aqueous Buffer (pH 6-8)4°CUp to 1 weekPrepare fresh for critical experiments.
Working Solution Cell Culture Media37°CHours to daysStability is media-dependent. It is best to add the compound to the media immediately before the experiment.
Acidic Conditions Aqueous Buffer (pH < 6)Room TemperatureModerateThe phosphorothioate linkage is relatively stable in acidic to neutral conditions.
Alkaline Conditions Aqueous Buffer (pH > 8)Room TemperatureReducedAvoid prolonged exposure to high pH as it can accelerate hydrolysis of the phosphorothioate bond.
Light Exposure N/ARoom TemperatureUnknownAs a precautionary measure, protect solutions from direct, prolonged light exposure.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • Lyophilized this compound

    • Anhydrous DMSO

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation, as the compound is hygroscopic.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the compound is completely dissolved.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: General Protocol for Cellular Treatment
  • Materials:

    • Cultured cells in multi-well plates

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Appropriate cell culture medium

  • Procedure:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and below the toxicity level for the cell line.

    • Include a vehicle control (medium with the same final concentration of DMSO without the compound).

    • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).

    • Proceed with the downstream analysis (e.g., western blotting for phosphorylated VASP, kinase activity assays, or functional assays).

Visualizations

cGMP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NO NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDEs Phosphodiesterases (PDEs) 5'-GMP 5'-GMP This compound This compound (Activator) This compound->PKG Directly Activates Cellular_Response Cellular Response (e.g., Vasodilation, inhibition of platelet aggregation) PKG->Cellular_Response Phosphorylates Substrates PDEs->5'-GMP Degrades

Caption: cGMP signaling pathway and the action of this compound.

Experimental_Workflow Start Start Experiment Prepare_Stock Prepare Stock Solution (10 mM in DMSO) Start->Prepare_Stock Prepare_Working Prepare Working Dilutions in Cell Culture Medium Prepare_Stock->Prepare_Working Cell_Culture Culture Cells to Desired Confluency Treat_Cells Treat Cells with This compound and Vehicle Control Cell_Culture->Treat_Cells Prepare_Working->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Downstream_Analysis Downstream Analysis (e.g., Western Blot, Kinase Assay) Incubate->Downstream_Analysis Data_Analysis Data Analysis Downstream_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for using this compound.

troubleshooting lack of response with Sp-8-pCPT-PET-cGMPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sp-8-pCPT-PET-cGMPS in their experiments.

Troubleshooting Guides

Issue: Lack of a discernible biological response after treatment with this compound.

This guide provides a systematic approach to troubleshooting experiments where this compound fails to elicit the expected downstream effects.

Q1: How can I be sure that the lack of response is not due to the compound itself?

A1: Issues with the integrity and preparation of this compound can be a primary reason for experimental failure. Here’s how to address potential compound-related problems:

  • Purity and Integrity: Ensure you are using a high-purity batch of this compound. Verify the certificate of analysis for the lot number you are using.

  • Storage and Handling: this compound is a light-sensitive compound and should be stored at -20°C.[1] Repeated freeze-thaw cycles should be avoided. Aliquoting the stock solution is highly recommended.

  • Solubility and Preparation of Stock Solutions: While this compound is designed to be membrane-permeant and more lipophilic than other cGMP analogs, proper solubilization is crucial.[1] For cell culture experiments, it is typically dissolved in an aqueous buffer. Ensure the compound is fully dissolved before adding it to your experimental system.

Q2: Could my experimental setup be the reason for the lack of response?

A2: Yes, various parameters in your experimental protocol can significantly impact the efficacy of this compound. Consider the following:

  • Concentration and Incubation Time: The optimal concentration and incubation time are cell-type and endpoint-dependent. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.

  • Cell Health and Confluency: Unhealthy or overly confluent cells may not respond optimally to stimuli. Ensure your cells are in the logarithmic growth phase and are not overly stressed.

  • Phosphodiesterase (PDE) Activity: Although this compound is resistant to hydrolysis by many PDEs, high intracellular PDE activity could still potentially dampen the cGMP signal.[1] Consider co-incubation with a broad-spectrum PDE inhibitor like IBMX as a positive control to maximize the cGMP signal.

Q3: How do I confirm that the cGMP/PKG signaling pathway is active in my cell model?

A3: The presence and functionality of the target pathway are prerequisites for a response.

  • Expression of PKG: Verify that your cell line expresses cGMP-dependent protein kinase (PKG), the primary target of this compound. PKG expression can vary significantly between cell lines.[2][3][4][5] Western blotting is a reliable method to confirm PKG expression.

  • Positive Controls: Use established activators of the cGMP signaling pathway, such as the NO donor SNAP or the guanylate cyclase activator YC-1, as positive controls to confirm that the pathway is functional in your cells.[6]

  • Downstream Readouts: The lack of a final biological response (e.g., changes in gene expression, cell viability) does not necessarily mean the initial signaling event did not occur. It is essential to measure a proximal downstream event, such as the phosphorylation of a known PKG substrate.

Q4: What is a reliable downstream marker to confirm PKG activation by this compound?

A4: The phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Serine 239 is a well-established and specific indicator of PKG activity.[5][7] A lack of VASP phosphorylation at this site strongly suggests an issue with PKG activation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, membrane-permeant activator of cGMP-dependent protein kinase (PKG), particularly the PKG-I isoform. Its chemical modifications make it more lipophilic and resistant to degradation by phosphodiesterases (PDEs) compared to the endogenous activator, cGMP.[1] This allows it to effectively activate the cGMP/PKG signaling pathway in intact cells.

Q2: What are the key advantages of using this compound over other cGMP analogs?

A2: this compound offers several advantages for studying cGMP signaling:

  • High Membrane Permeability: Its lipophilic nature allows it to readily cross cell membranes.[1]

  • Resistance to PDEs: It is not easily broken down by PDEs, leading to a more sustained activation of PKG.[1]

  • High Potency and Selectivity: It is a potent activator of PKG.

Q3: Are there any known off-target effects of this compound?

A3: While primarily an activator of PKG, it is important to be aware of potential off-target effects. For instance, Sp-8-pCPT-cGMPS may also activate protein kinase A (PKA) type II.[7] Additionally, it has been suggested to be an inhibitor of retinal type cGMP-gated ion channels.[1] It is advisable to include appropriate controls to rule out the involvement of these off-target effects in your observed phenotype.

Q4: What concentration of this compound should I use in my cell culture experiments?

A4: The optimal concentration can vary widely depending on the cell type, the specific endpoint being measured, and the incubation time. A dose-response experiment is always recommended, starting with a range of concentrations. For example, in some studies, concentrations around 250 µM have been used to activate endogenous PKG in human small cell lung carcinoma cells.[5]

Q5: How should I prepare and store this compound?

A5: this compound should be stored at -20°C and protected from light.[1] For use in cell culture, it can be dissolved in an appropriate aqueous buffer. To avoid repeated freeze-thaw cycles, it is best to prepare aliquots of your stock solution.

Data Presentation

Table 1: General Properties of this compound

PropertyDescriptionReference
Target cGMP-dependent protein kinase (PKG), primarily PKG-I
Mechanism of Action Activator
Key Features Membrane-permeant, PDE-resistant, lipophilic[1]
Storage -20°C, protect from light[1]
Potential Off-Targets Protein Kinase A (PKA) type II, retinal cGMP-gated ion channels[1][7]

Table 2: PKG Expression in Common Research Cell Lines

Cell LinePKG Isoform(s) ExpressedReference
Human Aortic Endothelial CellsPKG-I
Human Iliac Vein Endothelial CellsPKG-I
Human Foreskin Microvascular Endothelial CellsPKG-I
Human Umbilical Vein Endothelial Cells (HUVEC)Not detectable
Human PlateletsPKG-Iβ predominantly[2]
Vascular Smooth Muscle CellsPKG-Iα and PKG-Iβ[2]
Cerebellar Purkinje CellsPKG-I[2]
Head and Neck Squamous Carcinoma Cells (e.g., CAL27)PKG-Iβ and PKG-II[4]
Melanoma Cell Lines (MNT1, SkMel28)PKG-Iα, PKG-Iβ, and PKG-II[5]
Human Small Cell Lung Carcinoma CellsPKG[5]
Human Renal Cell Carcinoma (OS-RC-2)PKG-Iβ

Note: PKG expression can be influenced by culture conditions and passage number. It is always recommended to verify PKG expression in your specific cell line.

Table 3: Example of a Downstream Effect of this compound

Cell TypeTreatmentDownstream EffectQuantitative ChangeReference
Human Small Cell Lung Carcinoma Cells250 µM 8-pCPT-cGMP for 1h, then 100 ng/ml EGF for 5 minReversal of EGF-induced EGFR phosphorylation (Y1068)Significant decrease in p-EGFR levels compared to EGF alone[5]
Human Platelets200 µM 8-pCPT-cGMP for 5 minPhosphorylation of VASP at Ser239Used as a positive control for maximal VASP phosphorylation[2]

Experimental Protocols

Protocol 1: General Protocol for Cell Treatment with this compound
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO, check manufacturer's recommendation). Aliquot and store at -20°C.

  • Treatment: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in pre-warmed cell culture medium.

  • Incubation: Remove the old medium from the cells and replace it with the medium containing this compound. Incubate the cells for the desired period (determined from time-course experiments) at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay) for subsequent downstream analysis.

Protocol 2: Western Blot Analysis of VASP Phosphorylation at Ser239
  • Sample Preparation: Prepare cell lysates as described in Protocol 1.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VASP at Ser239 (p-VASP Ser239). A primary antibody for total VASP should be used on a separate blot or after stripping the membrane to serve as a loading control.

  • Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Quantification: Densitometrically quantify the p-VASP and total VASP bands and normalize the p-VASP signal to the total VASP signal.

Mandatory Visualization

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound PKG PKG This compound->PKG Activates Cell_Membrane VASP VASP PKG->VASP Phosphorylates p-VASP (Ser239) p-VASP (Ser239) VASP->p-VASP (Ser239) Downstream Effects Downstream Effects p-VASP (Ser239)->Downstream Effects Leads to

Caption: Signaling pathway of this compound.

Troubleshooting_Workflow Start No Response Observed Check_Compound Check Compound Integrity (Purity, Storage, Solubility) Start->Check_Compound Check_Protocol Review Experimental Protocol (Concentration, Time, Cell Health) Check_Compound->Check_Protocol Compound OK Validate_Pathway Validate cGMP/PKG Pathway (PKG Expression, Positive Controls) Check_Protocol->Validate_Pathway Protocol OK Measure_Downstream Measure Proximal Downstream Event (p-VASP Ser239) Validate_Pathway->Measure_Downstream Pathway Active Response_Observed Response Observed Measure_Downstream->Response_Observed Phosphorylation Detected No_Response No Response Measure_Downstream->No_Response No Phosphorylation Analyze_Further Analyze Further Downstream Response_Observed->Analyze_Further

Caption: Troubleshooting workflow for lack of response.

Experimental_Workflow Seed_Cells 1. Seed Cells Prepare_Compound 2. Prepare this compound Seed_Cells->Prepare_Compound Treat_Cells 3. Treat Cells Prepare_Compound->Treat_Cells Lyse_Cells 4. Lyse Cells & Quantify Protein Treat_Cells->Lyse_Cells Western_Blot 5. Western Blot for p-VASP (Ser239) Lyse_Cells->Western_Blot Analyze_Data 6. Analyze & Interpret Data Western_Blot->Analyze_Data

Caption: Experimental workflow for assessing PKG activation.

References

Technical Support Center: Improving Cell Permeability of cGMP Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Answering your request, here is a technical support center with troubleshooting guides and FAQs.

This technical support center is designed for researchers, scientists, and drug development professionals working with modified cyclic guanosine (B1672433) monophosphate (cGMP) analogs, such as Sp-8-pCPT-PET-cGMPS. Here, you will find troubleshooting guides and FAQs to address challenges related to cell permeability in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what do the components of its name signify?

A1: While "this compound" is not a standardly documented analog, its name suggests a highly modified, lipophilic cGMP derivative designed for high membrane permeability. The components likely refer to:

  • Sp : Indicates the stereochemistry at the phosphorus atom, a feature of phosphorothioate (B77711) analogs.

  • 8-pCPT : Refers to the 8-(p-Chlorophenylthio) group attached to the guanine (B1146940) base. This modification significantly increases lipophilicity and provides resistance to degradation by many phosphodiesterases (PDEs).[1][2]

  • cGMPS : Stands for cyclic guanosine monophosphorothioate. The replacement of a non-bridging oxygen atom with sulfur in the phosphate (B84403) group increases the molecule's lipophilicity and is expected to enhance cell permeability.[3]

  • PET : The identity of this moiety is not immediately clear from standard nomenclature. It could represent an additional modification, such as a β-phenyl-1,N²-etheno group, designed to further alter the compound's interaction with its targets or improve its properties.

Q2: What are the primary factors that govern the cell permeability of cGMP analogs?

A2: The cell permeability of cGMP analogs is primarily influenced by their physicochemical properties. Cyclic nucleotides are inherently hydrophilic due to the negative charge on their phosphate group, which limits their ability to cross the lipid cell membrane.[3] Key factors include:

  • Lipophilicity : Higher lipophilicity (fat-solubility) is strongly correlated with improved cell permeability. Modifications like adding an 8-pCPT group or creating a phosphorothioate (cGMPS) increase the lipophilicity of the parent cGMP molecule.[3][4]

  • Charge : The negative charge of the phosphate group is a major barrier to passive diffusion. Prodrug strategies that mask this charge can dramatically improve cell entry.[5][6]

  • Size and Structure : While important, modifications that increase lipophilicity are often the most effective strategy for this class of molecules.

  • Efflux Transporters : Some cells can actively pump out compounds. The structure of the analog can influence its recognition by these transporters.

Q3: My unmodified cGMP is not producing an effect in my cell-based assay. Is this expected?

A3: Yes, this is expected. Due to their polar, ionic structure, cGMP and cAMP are generally unable to cross intact cell membranes to a significant degree.[7] Therefore, cell-permeant analogs with lipophilic substituents are necessary for experiments involving intact cells.[1][7][8]

Troubleshooting Guide

Problem 1: I am using a modified cGMP analog (like 8-pCPT-cGMPS), but I see little to no biological effect.

This common issue can stem from several factors. Follow this guide to diagnose the problem.

Step 1: Verify Compound Integrity and Concentration
  • Action: Confirm the stability and purity of your compound stock. Ensure it has been stored correctly and has not degraded. Verify the final concentration used in your experiment.

  • Rationale: Degradation or inaccurate concentration can lead to a lack of response.

Step 2: Assess and Optimize the Dose-Response
  • Action: Perform a dose-response experiment with a wide range of concentrations.

  • Rationale: The intracellular concentration of an analog is typically only a fraction (estimated at 10-30%) of the extracellular concentration applied.[7][9] Higher concentrations than initially expected may be required to achieve a biological effect. For example, while 50 µM of the highly permeable 8-pCPT-cGMP can achieve a maximal effect, less permeable analogs like 8-Br-cGMP may require concentrations up to 200 µM for the same outcome.[4]

Step 3: Indirectly Evaluate Cell Permeability
  • Action: Use a downstream biochemical assay to confirm that the analog is entering the cell and engaging its target. For cGMP analogs that activate Protein Kinase G (PKG), a Western blot for phosphorylated Vasodilator-Stimulated Phosphoprotein (VASP) is a highly effective method.[4][7]

  • Rationale: Observing the phosphorylation of a known downstream target of the cGMP/PKG pathway provides direct evidence that the analog has entered the cell and is biologically active.[10][11][12] If you see VASP phosphorylation but no ultimate biological effect, the issue lies further down the signaling pathway. If you do not see VASP phosphorylation, low permeability is a likely cause.

Problem 2: My results suggest low cell permeability. How can I improve it?

If you have determined that poor cell entry is limiting your experiment, consider these advanced strategies.

Strategy 1: Employ a More Lipophilic Analog
  • Action: Switch to a cGMP analog with chemical modifications known to enhance lipophilicity.

  • Rationale: There is a direct relationship between a compound's lipophilicity and its ability to permeate cells.[4][9] Analogs with multiple lipophilic modifications (e.g., combining 8-pCPT with a phosphorothioate) are designed for maximal permeability.

Strategy 2: Use a Prodrug Approach
  • Action: Use a bioactivatable version of your cGMP analog, such as an acetoxymethyl (AM) ester.

  • Rationale: Prodrugs mask the polar phosphate group with a lipophilic moiety.[5][13] This neutralized form can more easily diffuse across the cell membrane. Once inside the cell, endogenous esterases cleave the AM group, releasing the active cGMP analog.[6] This strategy has been shown to make otherwise impermeable cGMP analogs active in the micromolar range.[6]

Strategy 3: Formulation with Permeation Enhancers
  • Action: Include a chemical permeation enhancer in your experimental medium. This is an advanced technique that requires careful validation.

  • Rationale: Permeation enhancers are compounds that transiently and reversibly increase the permeability of the cell membrane, for example, by disrupting the lipid bilayer.[14] This approach should be used with caution as it can affect overall cell health.

Data Presentation

The cell permeability of cyclic nucleotide analogs is strongly correlated with their lipophilicity. The partition coefficient between octanol (B41247) and water (log Kw or LogP) is a common measure of lipophilicity. A higher log Kw value indicates greater lipophilicity and generally better membrane permeability.

cGMP AnalogLipophilicity (log Kw)Relative PermeabilityNotes
cGMP -1.10Very LowGenerally considered cell-impermeable.[7]
8-Br-cGMP 1.17ModerateA commonly used analog, but requires relatively high concentrations (e.g., >100 µM).[4][15]
8-pCPT-cGMP 2.52HighConsidered to have excellent cell permeability due to the lipophilic 8-pCPT group.[1][4]
Sp-5,6-DCl-cBIMPS *2.99Very HighAn example of a highly modified, very lipophilic analog.[7]
Rp-8-pCPT-cGMPS Not specified, but noted as "significantly more lipophilic"Very HighThe combination of 8-pCPT and phosphorothioate modifications makes this a highly permeant PKG inhibitor.[16]
Note: Sp-5,6-DCl-cBIMPS is a cAMP analog, included to illustrate the effect of high lipophilicity on permeability.

Experimental Protocols

Protocol 1: Indirect Assessment of Permeability via VASP Phosphorylation

This protocol allows for the indirect measurement of intracellular cGMP analog activity by quantifying the phosphorylation of VASP, a downstream target of PKG.

  • Cell Culture: Plate cells (e.g., human platelets or CHO cells) at an appropriate density and allow them to adhere or stabilize.

  • Stimulation: Incubate the cells with various concentrations of the cGMP analog (e.g., 1 µM to 500 µM) for a set time course (e.g., 5, 15, 30 minutes). Include a positive control (e.g., 50 µM 8-pCPT-cGMP) and a negative (vehicle) control.

  • Cell Lysis: After incubation, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated VASP (at Ser239 for PKG-mediated phosphorylation).

    • Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensity for phospho-VASP and normalize it to a loading control (e.g., total VASP or GAPDH). A dose-dependent increase in VASP phosphorylation indicates successful cell entry and target engagement by the cGMP analog.

Visualizations

Diagrams of Pathways and Workflows

cGMP_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDEs Phosphodiesterases (PDEs) cGMP->PDEs Degraded by Substrate VASP (inactive) pSubstrate p-VASP (active) Substrate->pSubstrate Phosphorylates PKG GMP GMP

Caption: Canonical cGMP signaling pathway.

Troubleshooting_Workflow Start No / Low Biological Effect Observed CheckCompound Step 1: Verify Compound Integrity and Concentration Start->CheckCompound DoseResponse Step 2: Perform Dose-Response Experiment CheckCompound->DoseResponse VASP_Assay Step 3: Perform Indirect Assay (e.g., p-VASP Western Blot) DoseResponse->VASP_Assay Result_VASP_Neg No p-VASP Signal VASP_Assay->Result_VASP_Neg Result Result_VASP_Pos p-VASP Signal Observed VASP_Assay->Result_VASP_Pos Result Conclusion_Perm Conclusion: Low Permeability is Likely Result_VASP_Neg->Conclusion_Perm Conclusion_Signal Conclusion: Permeability is Sufficient. Troubleshoot Downstream Pathway. Result_VASP_Pos->Conclusion_Signal

Caption: Troubleshooting workflow for permeability issues.

Enhancement_Strategies Goal Goal: Improve Cell Permeability ChemMod Chemical Modification Goal->ChemMod Prodrug Prodrug Strategy Goal->Prodrug Formulation Formulation Strategy Goal->Formulation Mod_Details • Increase Lipophilicity (e.g., 8-pCPT) • Add Phosphorothioate (cGMPS) ChemMod->Mod_Details Prodrug_Details • Mask Phosphate Charge (e.g., Acetoxymethyl Esters) Prodrug->Prodrug_Details Form_Details • Use Permeation Enhancers • Nanoparticle Delivery Formulation->Form_Details

Caption: Strategies to enhance cell permeability.

References

minimizing cytotoxicity of Sp-8-pCPT-PET-cGMPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sp-8-pCPT-PET-cGMPS. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound while minimizing the potential for cytotoxicity. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeant analog of cyclic guanosine (B1672433) monophosphate (cGMP). Its primary mechanism of action is as a potent activator of cGMP-dependent protein kinase I (PKG-I).[1][2][3] Due to its lipophilic nature, it can readily cross cell membranes to activate intracellular signaling pathways. It is also designed to be resistant to degradation by phosphodiesterases (PDEs), which prolongs its intracellular activity.[4]

Q2: Is this compound known to be cytotoxic?

Currently, there is a lack of direct studies specifically evaluating the cytotoxicity of this compound across a wide range of cell types and concentrations. However, it is important to consider that prolonged or excessive activation of the cGMP/PKG signaling pathway can lead to cytotoxic effects in certain cellular contexts. For example, high levels of cGMP have been associated with photoreceptor cell death.[5][6] Therefore, it is crucial to empirically determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.

Q3: What are the potential off-target effects of this compound?

While this compound is designed to be a specific activator of PKG-I, like many kinase activators, it may have off-target effects, especially at higher concentrations. One known potential off-target effect is the inhibition of the retinal type cGMP-gated ion channel.[4] Additionally, Sp-8-pCPT-cGMPS (a related compound) has been shown to also activate protein kinase A (PKA) type II.[7] Researchers should consider these potential off-target effects when interpreting their results.

Q4: What is a recommended starting concentration for my experiments?

Without specific cytotoxicity data for your cell line, it is recommended to start with a low concentration and perform a dose-response curve. Based on studies using similar cGMP analogs, a starting range of 1-10 µM is often used.[3][8][9][10] However, the optimal concentration will be highly dependent on the cell type, cell density, and the duration of the experiment. It is imperative to perform a cytotoxicity assay to determine the appropriate concentration range for your specific experimental setup.

Troubleshooting Guide

This guide provides solutions to common issues that may arise during experiments with this compound, with a focus on minimizing cytotoxicity.

Issue Possible Cause Recommended Solution
High levels of cell death observed after treatment. The concentration of this compound may be too high for your specific cell type.Perform a dose-response experiment to determine the IC50 value and select a concentration well below this for your experiments. It is advisable to use the lowest concentration that still elicits the desired biological effect.
The duration of exposure to the compound is too long.Optimize the incubation time. It is possible that a shorter exposure is sufficient to activate the desired signaling pathway without inducing cytotoxicity.
The cell culture is stressed or unhealthy.Ensure that your cells are healthy, within a low passage number, and at an appropriate confluency before starting the experiment. Stressed cells are often more susceptible to the cytotoxic effects of chemical compounds.
Inconsistent or unexpected results. Potential off-target effects of the compound.Consider the known off-target effects of cGMP analogs, such as activation of PKA or inhibition of cGMP-gated ion channels.[4][7] Use appropriate controls, such as a PKG inhibitor (e.g., Rp-8-pCPT-cGMPS), to confirm that the observed effect is mediated by PKG.
The compound has degraded.Prepare fresh stock solutions of this compound and store them appropriately, protected from light and moisture.
No biological effect observed. The concentration of the compound is too low.Gradually increase the concentration of this compound while monitoring for cytotoxicity.
The compound is not sufficiently cell-permeant in your cell type.While designed to be lipophilic, cell membrane composition can vary. Ensure proper dissolution of the compound in the vehicle (e.g., DMSO) before adding it to the cell culture medium.

Experimental Protocols

To assist researchers in assessing the potential cytotoxicity of this compound, detailed protocols for two standard cytotoxicity assays are provided below.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plate

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium and add 100 µL of the medium containing the different concentrations of the compound to the wells. Include untreated control wells and vehicle control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity.

Materials:

  • 96-well plate

  • This compound

  • LDH assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat the cells with serial dilutions of this compound as described above. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution from the kit to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to the controls.

Data Presentation

When performing a dose-response experiment to assess cytotoxicity, it is recommended to summarize the data in a table for clear comparison.

Table 1: Example of Cytotoxicity Data for this compound

Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Control)1000
198.51.2
595.24.8
1090.19.5
2575.624.1
5052.348.9
10028.971.5

Note: The data in this table is hypothetical and for illustrative purposes only. Researchers must generate their own data for their specific experimental conditions.

Visualizations

Signaling Pathway

The following diagram illustrates the canonical cGMP/PKG signaling pathway that is activated by this compound.

cGMP_PKG_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG-I Inactive PKG-I cGMP->PKG-I Activates This compound This compound This compound->PKG-I Activates Active_PKG-I Active PKG-I PKG-I->Active_PKG-I Phosphorylated_Substrates Phosphorylated Substrate Proteins Active_PKG-I->Phosphorylated_Substrates Phosphorylates Substrates Substrate Proteins Substrates->Active_PKG-I Biological_Response Biological Response Phosphorylated_Substrates->Biological_Response

Caption: The cGMP/PKG signaling pathway activated by this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the cytotoxicity of this compound.

Cytotoxicity_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_compound Prepare serial dilutions of This compound incubate_24h->prepare_compound treat_cells Treat cells with compound incubate_24h->treat_cells prepare_compound->treat_cells incubate_exposure Incubate for desired exposure time (24-72h) treat_cells->incubate_exposure assay_choice Choose Cytotoxicity Assay incubate_exposure->assay_choice mtt_assay MTT Assay assay_choice->mtt_assay Viability ldh_assay LDH Assay assay_choice->ldh_assay Cytotoxicity add_mtt Add MTT reagent mtt_assay->add_mtt collect_supernatant Collect supernatant ldh_assay->collect_supernatant incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan incubate_mtt->solubilize read_absorbance Read absorbance solubilize->read_absorbance ldh_reaction Perform LDH reaction collect_supernatant->ldh_reaction ldh_reaction->read_absorbance analyze_data Analyze data and determine cytotoxicity read_absorbance->analyze_data end End analyze_data->end

Caption: A generalized workflow for assessing the cytotoxicity of a compound.

References

Sp-8-pCPT-PET-cGMPS stability in different media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Sp-8-pCPT-PET-cGMPS in various experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be stored as a lyophilized solid at -20°C. For short-term storage, solutions can be kept at 2-8°C. It is recommended to prepare fresh solutions for each experiment to ensure optimal activity. For longer-term storage of solutions, lyophilization is advised.[1]

Q2: How stable is this compound in aqueous solutions and common biological media?

A2: this compound is designed to be chemically stable under the conditions of biological systems and media.[1] Its phosphorothioate (B77711) modification confers resistance to enzymatic degradation by many phosphodiesterases (PDEs), which would otherwise rapidly hydrolyze the cyclic phosphate (B84403) bond of cGMP.[1] However, the long-term stability in aqueous buffers, especially at non-neutral pH, has not been extensively reported. It is best practice to prepare solutions fresh or store them frozen for extended periods.

Q3: Can I expect degradation of this compound during my cell-based assays?

A3: The compound is designed for use in cell-based assays and shows good membrane permeability. Its resistance to PDEs makes it more stable in the intracellular environment compared to unmodified cGMP.[2] However, prolonged incubation times (e.g., >24 hours) may lead to some degradation, and the stability should be verified for the specific cell type and media used.

Q4: Is this compound sensitive to light?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or lower-than-expected biological activity Degradation of the compound due to improper storage or handling.Prepare fresh solutions from lyophilized powder for each experiment. Ensure proper storage at -20°C for the solid and 2-8°C for short-term use of solutions. Avoid repeated freeze-thaw cycles.
Instability in the specific experimental buffer or medium.Perform a stability check of this compound in your specific medium using the protocol provided below. Consider adjusting the pH of your buffer to be near neutral if possible.
Precipitation of the compound in the stock solution or final dilution Poor solubility in the chosen solvent or buffer.This compound is generally soluble in aqueous solvents. If precipitation occurs, gentle warming or sonication may help. For stock solutions, consider using DMSO and then diluting into your aqueous experimental medium.
Gradual loss of activity in a multi-day experiment Slow degradation of the compound in the experimental medium at 37°C.For long-term experiments, consider replenishing the medium with a fresh solution of this compound at regular intervals.

Stability Data Summary

The following table summarizes the known stability characteristics of this compound.

Condition Stability Profile Recommendations
Enzymatic (Phosphodiesterases) High resistance to hydrolysis.[2]Suitable for use in cell-based assays and in vivo studies where PDEs are present.
Aqueous Buffers (Neutral pH) Generally stable for short-term use.[1]Prepare fresh solutions or store frozen for long-term use.
Acidic/Basic Buffers Stability may be compromised.Avoid prolonged storage at extreme pH values. If necessary, test stability prior to use.
Temperature Stable as a solid at -20°C. Solutions are stable for short periods at 2-8°C.[1]Follow recommended storage conditions. Avoid repeated freeze-thaw cycles of solutions.
Light Exposure Potential for photodecomposition.Protect solutions from light by using amber vials or covering containers with foil.

Experimental Protocols

Protocol for Assessing the Stability of this compound in a Specific Medium

This protocol provides a framework for researchers to determine the stability of this compound in their specific experimental medium using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound
  • Experimental medium (e.g., cell culture medium, buffer)
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column
  • Mobile phase solvents (e.g., acetonitrile, water with 0.1% trifluoroacetic acid)
  • Temperature-controlled incubator
  • Light-protected and transparent vials

2. Procedure:

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE Phosphodiesterase (PDE) cGMP->PDE Hydrolyzed by PKG_I Protein Kinase G I (PKG-I) cGMP->PKG_I Activates Cellular_Effects Cellular Effects (e.g., Vasodilation) PKG_I->Cellular_Effects Sp_8_pCPT_PET_cGMPS This compound Sp_8_pCPT_PET_cGMPS->PKG_I Activates

Caption: NO/cGMP/PKG-I signaling pathway activated by this compound.

Stability_Workflow Start Start Prep_Stock Prepare Stock Solution of this compound Start->Prep_Stock Prep_Test Prepare Test Samples in Experimental Medium Prep_Stock->Prep_Test T0_Analysis T=0 HPLC Analysis Prep_Test->T0_Analysis Incubate Incubate under Test Conditions T0_Analysis->Incubate Temp_Stress Temperature Stress (4°C, RT, 37°C) Incubate->Temp_Stress pH_Stress pH Stress (Acidic, Neutral, Basic) Incubate->pH_Stress Photo_Stress Photostability (Light vs. Dark) Incubate->Photo_Stress Time_Analysis Time-Point HPLC Analysis Temp_Stress->Time_Analysis pH_Stress->Time_Analysis Photo_Stress->Time_Analysis Data_Analysis Calculate % Remaining and Degradation Rate Time_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing this compound stability.

Degradation_Pathways Sp_8_pCPT_PET_cGMPS This compound Hydrolysis Hydrolysis (Acid/Base) Sp_8_pCPT_PET_cGMPS->Hydrolysis Potential Photolysis Photolysis (UV/Light) Sp_8_pCPT_PET_cGMPS->Photolysis Potential Enzymatic Enzymatic (PDEs) Sp_8_pCPT_PET_cGMPS->Enzymatic Resistant Degradation_Products_1 Hydrolyzed Products Hydrolysis->Degradation_Products_1 Degradation_Products_2 Photodegradation Products Photolysis->Degradation_Products_2 Minimal_Degradation Minimal Degradation Enzymatic->Minimal_Degradation

Caption: Potential degradation pathways for this compound.

References

common pitfalls in experiments using Sp-8-pCPT-PET-cGMPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Sp-8-pCPT-PET-cGMPS in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP). Its primary mechanism of action is the activation of cGMP-dependent protein kinase I (PKG-I)[1][2][3]. Due to its lipophilic nature, it can readily cross cell membranes, making it an effective tool for studying cGMP/PKG signaling in intact cells[4]. It is also resistant to hydrolysis by most phosphodiesterases (PDEs), ensuring a more sustained activation of its target[4].

Q2: What are the potential off-target effects of this compound?

Researchers should be aware of two main potential off-target effects:

  • Inhibition of cGMP-gated ion channels: this compound can act as an inhibitor of retinal cGMP-gated ion channels. This is a critical consideration in experimental design, especially in neuronal tissues, as it allows for the differentiation between PKG-mediated and ion channel-mediated effects[4].

  • Activation of Protein Kinase A (PKA): Some evidence suggests that this compound may also activate Protein Kinase A type II (PKA-II)[5]. Therefore, it is crucial to include appropriate controls to distinguish between PKG and PKA-dependent effects.

Q3: How should I prepare and store this compound?

  • Storage: The lyophilized solid should be stored at -20°C[1][6].

  • Reconstitution: While this compound is soluble in aqueous solvents, it is common practice to prepare a concentrated stock solution in a sterile solvent like dimethyl sulfoxide (B87167) (DMSO) or water. For a 10 mM stock solution, dissolve the appropriate amount of the compound in the chosen solvent. For example, for a compound with a molecular weight of 626.0 g/mol , 6.26 mg would be dissolved in 1 mL of solvent to make a 10 mM stock.

  • Stock Solution Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For long-term storage, lyophilized aliquots are recommended[7].

Q4: What is the recommended working concentration for this compound?

The optimal working concentration will vary depending on the cell type and the specific experimental conditions. It is always recommended to perform a dose-response experiment to determine the most effective concentration for your system. Based on published studies, concentrations can range from the nanomolar to the micromolar range.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or weak biological response Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.Prepare fresh stock solutions from lyophilized powder. Aliquot stock solutions to minimize freeze-thaw cycles.
Incorrect concentration: The concentration used may be too low for the specific cell type or experimental setup.Perform a dose-response curve to determine the optimal concentration (e.g., from 10 nM to 100 µM).
Low expression of PKG-I: The cell line or tissue being used may not express sufficient levels of PKG-I.Verify PKG-I expression using Western blot or qPCR.
Cell health: Cells may be unhealthy or at a high passage number, leading to altered signaling responses.Use healthy, low-passage cells for experiments. Ensure optimal cell culture conditions.
Inconsistent results between experiments Lot-to-lot variability: Different batches of the compound may have slight variations in purity or activity.If possible, purchase a larger single lot for a series of experiments. If using a new lot, perform a validation experiment to compare its activity to the previous lot.
Variability in cell density or treatment time: Inconsistent cell seeding or incubation times can lead to variable results.Standardize cell seeding protocols and ensure precise timing of compound addition and incubation.
Instability in media: The compound may not be stable in the cell culture media over long incubation periods.For long-term experiments, consider replenishing the media with fresh compound at regular intervals.
Observed effects may not be PKG-I specific Activation of PKA: The observed effect might be due to the off-target activation of PKA.Use a PKA-specific inhibitor (e.g., H-89, KT 5720) in parallel with this compound to confirm that the effect is independent of PKA activation.
Inhibition of cGMP-gated ion channels: The cellular response could be due to the inhibition of these channels rather than PKG-I activation.Use an alternative PKG activator that does not affect cGMP-gated ion channels, or use specific ion channel blockers to isolate the PKG-I-mediated effects.
Endogenous cGMP production: The experimental conditions might be stimulating endogenous cGMP production, confounding the results.Consider using a nitric oxide synthase (NOS) inhibitor or a guanylyl cyclase inhibitor to block endogenous cGMP production.
Unexpected cellular toxicity High concentration of compound or solvent: High concentrations of this compound or the solvent (e.g., DMSO) can be toxic to cells.Perform a toxicity assay to determine the maximum non-toxic concentration of the compound and the solvent. Keep the final DMSO concentration below 0.1%.

Quantitative Data Summary

Table 1: Comparison of cGMP Analogs

Compound Primary Target Off-Target(s) Relative Lipophilicity PDE Resistance
This compound PKG-I Activator[1][2][3]cGMP-gated ion channel inhibitor[4], PKA-II activator[5]HighHigh[4]
8-Bromo-cGMP PKG ActivatorLower than this compoundModerateModerate
Rp-8-pCPT-cGMPS PKG Inhibitor-HighHigh

Experimental Protocols

Protocol 1: General Cell-Based Assay for PKG-I Activation
  • Cell Seeding: Plate cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Starvation (Optional): The day before the experiment, replace the growth medium with a serum-free or low-serum medium to reduce basal signaling activity.

  • Compound Preparation: Prepare a series of dilutions of this compound in serum-free medium from your stock solution. Also, prepare vehicle control (medium with the same concentration of solvent as the highest compound concentration).

  • Treatment: Remove the starvation medium and add the prepared compound dilutions or vehicle control to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., 15 minutes to 24 hours), depending on the downstream endpoint being measured.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Downstream Analysis: Analyze the cell lysates for PKG-I activation. This can be done by:

    • Western Blot: Probing for the phosphorylation of known PKG-I substrates, such as Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239.

    • Kinase Activity Assay: Using a commercial kit to measure the kinase activity of immunoprecipitated PKG-I.

Protocol 2: Western Blot for VASP Phosphorylation
  • Sample Preparation: Prepare cell lysates as described in Protocol 1. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated VASP (Ser239) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total VASP to confirm equal protein loading.

Visualizations

signaling_pathway NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG1 PKG-I (inactive) cGMP->PKG1 activates Sp8 This compound Sp8->PKG1 activates PKG1_active PKG-I (active) Substrates Substrate Proteins (e.g., VASP) PKG1_active->Substrates phosphorylates pSubstrates Phosphorylated Substrates Response Cellular Response pSubstrates->Response

Caption: Signaling pathway of PKG-I activation.

experimental_workflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells starve_cells Serum Starve Cells (optional) seed_cells->starve_cells prepare_compound Prepare this compound and Controls starve_cells->prepare_compound treat_cells Treat Cells prepare_compound->treat_cells incubate Incubate for Desired Time treat_cells->incubate lyse_cells Lyse Cells incubate->lyse_cells analysis Downstream Analysis (Western Blot / Kinase Assay) lyse_cells->analysis end End analysis->end

Caption: General experimental workflow.

troubleshooting_logic rect_node rect_node start No/Weak Response? check_compound Compound Integrity? start->check_compound check_conc Optimal Concentration? check_compound->check_conc Yes sol_compound Use fresh stock check_compound->sol_compound No check_pkg PKG-I Expression? check_conc->check_pkg Yes sol_conc Perform dose-response check_conc->sol_conc No check_cells Cell Health? check_pkg->check_cells Yes sol_pkg Verify with WB/qPCR check_pkg->sol_pkg No sol_cells Use healthy, low passage cells check_cells->sol_cells No

Caption: Troubleshooting decision tree.

References

refining Sp-8-pCPT-PET-cGMPS dosage for optimal PKG activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Sp-8-pCPT-PET-cGMPS to achieve optimal Protein Kinase G (PKG) activation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it activate PKG?

This compound is a cell-membrane-permeant analog of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] It is designed to be resistant to degradation by phosphodiesterases (PDEs), the enzymes that normally break down cGMP.[1] This resistance allows it to accumulate in cells and effectively activate cGMP-dependent Protein Kinase G (PKG). Its lipophilic nature, greater than that of similar compounds like Sp-8-Br-PET-cGMPS, facilitates its passage across the cell membrane.[1][2] this compound is utilized in studying the nitric oxide (NO)/nitric oxide synthase (NOS)/soluble guanylate cyclase (sGC)/PKG-I signaling pathway.[3]

Q2: What is the recommended starting concentration for this compound in cell culture experiments?

Direct dose-response data for this compound is not widely available in the literature. However, based on studies with the structurally related compound 8-pCPT-cGMP, a starting concentration range of 10 µM to 100 µM is recommended for inducing VASP phosphorylation, a downstream marker of PKG activation, in cell-based assays.[4][5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: How can I confirm that PKG is activated in my experiment?

The most common method to confirm PKG activation is to measure the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Serine 239 (Ser239). VASP is a well-established substrate of PKG, and its phosphorylation at this site is a reliable biomarker of PKG activity.[6][7] This can be assessed by Western blotting using a phospho-specific antibody against VASP (Ser239).

Q4: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound should be stored at -20°C. For short-term use, it can be stored at 4°C. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.

Q5: Is this compound soluble in aqueous solutions?

Yes, this compound is soluble in aqueous solutions. However, to prepare a stock solution, it is recommended to first dissolve the compound in a small amount of DMSO and then dilute it to the desired concentration in your cell culture medium or buffer. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced artifacts.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low PKG activation (e.g., no VASP phosphorylation) Suboptimal concentration of this compound: The concentration used may be too low for the specific cell type or experimental conditions.Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 200 µM) to determine the optimal effective concentration.
Insufficient incubation time: The duration of treatment may not be long enough for the compound to enter the cells and activate PKG.Conduct a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to identify the optimal incubation time.
Poor cell health: Cells may not be responsive if they are unhealthy or stressed.Ensure cells are healthy, in the logarithmic growth phase, and have not been passaged too many times.
Compound degradation: The compound may have degraded due to improper storage or handling.Use a fresh vial of this compound and prepare fresh stock solutions.
High background signal in control group Basal PKG activity: Some cell types may have high basal PKG activity.Include a negative control with a PKG inhibitor, such as Rp-8-pCPT-cGMPS, to confirm that the observed signal is specific to PKG activation.[8][9]
Non-specific antibody binding: The primary or secondary antibody used for Western blotting may be binding non-specifically.Optimize your Western blotting protocol, including blocking conditions and antibody concentrations. Run appropriate controls (e.g., secondary antibody only).
Inconsistent results between experiments Variability in cell culture: Differences in cell density, passage number, or media composition can lead to variability.Standardize your cell culture and experimental procedures meticulously.
Inaccurate pipetting: Errors in pipetting can lead to incorrect concentrations of reagents.Use calibrated pipettes and ensure accurate and consistent pipetting techniques.
Observed effects may not be solely due to PKG activation Off-target effects: this compound may have off-target effects, such as activating Protein Kinase A (PKA).To confirm that the observed effects are PKG-dependent, use a specific PKG inhibitor as a negative control. Additionally, consider using a PKA inhibitor to rule out the involvement of PKA.

Quantitative Data Summary

Table 1: Recommended Concentration Range for PKG Activation

CompoundRecommended Starting Concentration RangeCell Type ExampleReference
8-pCPT-cGMP (related compound)10 µM - 100 µMHuman Platelets[4][5]
This compound10 µM - 100 µM (suggested starting range)Varies (optimization required)Inferred from related compounds

Note: The provided concentration range for this compound is a suggested starting point based on data from a related compound. It is essential to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration for PKG Activation

Objective: To determine the effective concentration (EC50) of this compound for activating PKG in a specific cell line, measured by VASP phosphorylation at Ser239.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Primary antibody: Rabbit anti-phospho-VASP (Ser239)

  • Primary antibody: Mouse anti-VASP (total VASP)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescent substrate

  • Western blot equipment and reagents

Methodology:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A suggested range is 0 µM (vehicle control), 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM, and 200 µM.

  • Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Incubate for a predetermined time (e.g., 30 minutes).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibodies for phospho-VASP (Ser239) and total VASP overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for phospho-VASP and total VASP. Normalize the phospho-VASP signal to the total VASP signal for each concentration. Plot the normalized phospho-VASP signal against the log of the this compound concentration to generate a dose-response curve and determine the EC50.

Visualizations

PKG_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Inactive PKG cGMP->PKG Activates PDEs Phosphodiesterases (PDEs) cGMP->PDEs Degraded by Sp8 This compound Sp8->PKG Activates PKG_active Active PKG PKG->PKG_active VASP VASP PKG_active->VASP Phosphorylates pVASP p-VASP (Ser239) VASP->pVASP Downstream Downstream Cellular Effects pVASP->Downstream

Caption: cGMP/PKG Signaling Pathway Activation by this compound.

Experimental_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis Cell_Culture 1. Seed and Culture Cells Compound_Prep 2. Prepare this compound Dilutions Cell_Treatment 3. Treat Cells with this compound Compound_Prep->Cell_Treatment Cell_Lysis 4. Lyse Cells Cell_Treatment->Cell_Lysis Protein_Assay 5. Quantify Protein Cell_Lysis->Protein_Assay Western_Blot 6. Western Blot for p-VASP Protein_Assay->Western_Blot Data_Analysis 7. Analyze Results Western_Blot->Data_Analysis

Caption: Experimental Workflow for Assessing PKG Activation.

Troubleshooting_Tree Start No/Low PKG Activation Concentration Is the concentration optimal? Start->Concentration Incubation Is the incubation time sufficient? Concentration->Incubation No Dose_Response Perform Dose-Response Concentration->Dose_Response Yes Cell_Health Are the cells healthy? Incubation->Cell_Health No Time_Course Perform Time-Course Incubation->Time_Course Yes Off_Target Could there be off-target effects? Cell_Health->Off_Target No Check_Culture Check Cell Culture Conditions Cell_Health->Check_Culture Yes Use_Inhibitors Use PKG/PKA Inhibitors Off_Target->Use_Inhibitors Yes

Caption: Troubleshooting Decision Tree for PKG Activation Experiments.

References

addressing variability in Sp-8-pCPT-PET-cGMPS experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sp-8-pCPT-PET-cGMPS. Our aim is to help you address variability in your experimental results and ensure the successful application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell membrane-permeant analog of cyclic guanosine (B1672433) monophosphate (cGMP). Its primary mechanism of action is the activation of cGMP-dependent protein kinase (PKG), specifically PKG-I.[1] It is often used in research to study the nitric oxide (NO)/soluble guanylate cyclase (sGC)/cGMP/PKG-I signaling pathway. Due to its modifications, it is resistant to hydrolysis by phosphodiesterases (PDEs), which leads to a more sustained activation of PKG compared to endogenous cGMP.[2]

Q2: What are the key advantages of using this compound?

The primary advantages of this compound include its high lipophilicity and excellent cell membrane permeability, allowing for effective use in intact cell-based assays.[2] Its resistance to degradation by PDEs ensures a more stable and prolonged activation of the cGMP signaling pathway.[2]

Q3: How should I prepare and store this compound?

For optimal stability, this compound should be stored at -20°C. For use in cell culture, it is recommended to prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO or water, check the manufacturer's datasheet) and then dilute it to the final working concentration in your cell culture medium. It is advisable to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution. The lyophilized product can be sensitive to humidity, so ensure it is stored in a dry environment.

Q4: What are potential off-target effects of this compound?

A key consideration when using cGMP analogs is the potential for cross-reactivity with other cyclic nucleotide-dependent signaling pathways. The related compound, Sp-8-pCPT-cGMPS, has been shown to also activate cAMP-dependent protein kinase (PKA) type II.[3] Therefore, it is crucial to include appropriate controls in your experiments to distinguish between PKG- and PKA-mediated effects. This can include using specific PKA inhibitors or activators to confirm the signaling pathway involved.

Troubleshooting Guide

Variability in experimental results when using this compound can arise from several factors, from reagent handling to the specifics of the experimental system. This guide provides a structured approach to troubleshooting common issues.

Issue 1: Inconsistent or No Observed Effect
Possible Cause Troubleshooting Step
Compound Degradation - Prepare fresh stock solutions and working dilutions for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution. - Ensure proper storage of the lyophilized compound and stock solutions at -20°C in a dry environment.
Suboptimal Compound Concentration - Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint. - Consult the literature for concentrations used in similar experimental systems.
Low PKG Expression in Cells - Verify the expression of PKG-I in your cell line using techniques such as Western blotting or qPCR. - Choose a cell line known to express functional PKG-I.
Cell Culture Conditions - Ensure cells are healthy and in the logarithmic growth phase. - Use a consistent cell passage number for all experiments, as high-passage cells may have altered signaling responses. - Maintain a stable pH in your cell culture medium.
Issue 2: High Background or Off-Target Effects
Possible Cause Troubleshooting Step
Activation of PKA - Include a PKA-specific inhibitor (e.g., H-89, KT 5720) as a negative control to determine the contribution of PKA signaling to your observed effect. - Use a specific PKA activator (e.g., 6-Bnz-cAMP) as a positive control for PKA-mediated effects.
Non-specific Binding - If using high concentrations of this compound, consider potential non-specific effects. - Perform control experiments with a structurally related but inactive analog, if available.
Assay Interference - If using a fluorescence-based readout, check for any intrinsic fluorescence of the compound at the wavelengths used. - Ensure that the compound does not interfere with the detection method of your downstream assay (e.g., ELISA).

Data Presentation

The following tables summarize key quantitative data for cGMP pathway modulators that are often used in conjunction with or as controls for this compound experiments.

Table 1: Inhibitory Constants (Ki) of Common PKG Inhibitors

CompoundTargetKi (µM)Reference
Rp-8-pCPT-cGMPScGMP-dependent protein kinase0.5[4]
Rp-8-Br-PET-cGMPScGMP-dependent protein kinaseNot specified[5]

Table 2: Effective Concentrations of a Related PKG Activator

CompoundApplicationConcentrationEffect
8-pCPT-cGMPAntagonism by Rp-8-bromo-PET-cyclic GMPS in human platelets0.2 mMActivation of PKG

Experimental Protocols

General Protocol for a Cell-Based Assay Using this compound

This protocol provides a general workflow for treating cultured cells with this compound and measuring a downstream effect, such as changes in protein phosphorylation or gene expression.

1. Cell Culture and Seeding:

  • Culture your chosen cell line in the appropriate medium and conditions.
  • Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.

2. Preparation of this compound:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 10-100 mM.
  • On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations. It is recommended to perform a serial dilution to test a range of concentrations.

3. Cell Treatment:

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
  • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
  • Incubate the cells for the desired period (e.g., 30 minutes to 24 hours), depending on the downstream endpoint being measured.

4. Downstream Analysis:

  • After incubation, process the cells for the chosen downstream analysis. This could include:
  • Western Blotting: Lyse the cells and perform Western blotting to detect the phosphorylation of known PKG substrates (e.g., VASP).
  • Gene Expression Analysis: Isolate RNA and perform RT-qPCR to measure changes in the expression of target genes.
  • cGMP Measurement: Use a commercial ELISA or fluorescence-based assay kit to measure intracellular cGMP levels.

Visualizations

Signaling Pathway of this compound

Sp_8_pCPT_PET_cGMPS_Pathway Sp This compound PKG PKG-I Sp->PKG Activates Substrates Cellular Substrates PKG->Substrates Phosphorylates Response Biological Response Substrates->Response

Caption: Signaling pathway of this compound activating PKG-I.

Experimental Workflow

Experimental_Workflow start Start cell_culture Cell Seeding start->cell_culture treatment This compound Treatment cell_culture->treatment incubation Incubation treatment->incubation analysis Downstream Analysis (e.g., Western Blot, qPCR) incubation->analysis end End analysis->end

Caption: General experimental workflow for using this compound.

Troubleshooting Logic

Caption: A logical approach to troubleshooting inconsistent results.

References

Sp-8-pCPT-PET-cGMPS quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sp-8-pCPT-PET-cGMPS. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity assessment, and troubleshooting for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a chemical analog of cyclic guanosine (B1672433) monophosphate (cGMP). It is a membrane-permeant activator of cGMP-dependent protein kinase (PKG) and is also known to be an inhibitor of the retinal cGMP-gated ion channel. Its lipophilic nature allows it to readily cross cell membranes, making it a potent tool for studying cGMP signaling pathways in intact cells.

Q2: What are the critical quality attributes to consider for this compound?

A2: The critical quality attributes for this compound include its identity, purity, concentration, and stability. Ensuring these attributes meet the required specifications is crucial for the reliability and reproducibility of experimental results.

Q3: What are the common analytical techniques for assessing the purity of this compound?

A3: The most common analytical techniques for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: How should I store this compound to ensure its stability?

A4: this compound should be stored as a solid, desiccated, and protected from light at -20°C or lower. In solution, it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be stored in a tightly sealed vial at -80°C and used within a short period. Stability studies are recommended to determine the acceptable storage duration for your specific solvent and concentration.

Troubleshooting Guides

HPLC Analysis Troubleshooting

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity determination and quantification of this compound. Below are common issues and their solutions.

Issue Potential Cause Troubleshooting Steps
No Peak or Very Small Peak - Incorrect injection volume- Sample degradation- Detector issue (e.g., lamp off)- No flow or incorrect mobile phase- Verify injection volume and sample concentration.- Prepare a fresh sample.- Check detector status and lamp.- Ensure the pump is on and delivering the correct mobile phase.
Broad or Tailing Peaks - Column contamination or degradation- Inappropriate mobile phase pH- Sample overload- High dead volume in the system- Flush the column with a strong solvent or replace it.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Reduce the sample concentration or injection volume.- Check and tighten all fittings; use low-dead-volume tubing.
Split Peaks - Clogged frit or column inlet- Sample solvent incompatible with mobile phase- Column void- Back-flush the column or replace the inlet frit.- Dissolve the sample in the mobile phase if possible.- Replace the column.
Variable Retention Times - Inconsistent mobile phase composition- Fluctuating column temperature- Pump malfunction (e.g., leaks, air bubbles)- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven for temperature control.- Purge the pump to remove air bubbles and check for leaks.
Ghost Peaks - Contamination in the mobile phase or injector- Carryover from previous injections- Use high-purity solvents and freshly prepared mobile phase.- Clean the injector and syringe.- Run blank injections between samples.
Mass Spectrometry (MS) Analysis Troubleshooting

Mass spectrometry is vital for confirming the identity and detecting impurities of this compound.

Issue Potential Cause Troubleshooting Steps
No or Low Signal - Poor ionization- Sample degradation- Incorrect mass range setting- Clogged ion source- Optimize ionization source parameters (e.g., spray voltage, gas flow).- Prepare a fresh sample.- Ensure the mass spectrometer is scanning the correct m/z range for the analyte.- Clean the ion source.
Unexpected Adducts - Presence of salts in the sample or mobile phase- Use volatile mobile phase additives (e.g., ammonium (B1175870) acetate (B1210297) instead of sodium phosphate).- Desalt the sample prior to analysis if necessary.
Fragment Ions in Full Scan - In-source fragmentation- Reduce the cone voltage or other ion source energies to minimize fragmentation.
Poor Mass Accuracy - Instrument out of calibration- Calibrate the mass spectrometer using an appropriate standard.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for the purity assessment of this compound. Method validation according to ICH guidelines is recommended for cGMP applications.[1][2][3][4]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH adjusted to 6.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Protocol 2: Identity Confirmation by Mass Spectrometry

This protocol outlines a general approach for confirming the molecular weight of this compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • HPLC Conditions: Use the same HPLC method as in Protocol 1 to separate the analyte from potential interferences.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Desolvation Gas Flow: 600 L/hr.

    • Mass Range: m/z 100-1000.

  • Expected Ion: The primary ion to monitor for this compound (C₂₁H₂₃ClN₅O₈PS) in negative mode would be the deprotonated molecule [M-H]⁻.

Protocol 3: Structural Characterization by NMR Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound and for identifying and quantifying impurities.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Experiments:

    • ¹H NMR: To observe the proton signals and their couplings.

    • ¹³C NMR: To identify all carbon environments.

    • ³¹P NMR: To confirm the presence of the phosphorothioate (B77711) group.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and confirm the overall structure.

  • Data Analysis: Compare the observed chemical shifts and coupling constants with expected values for the structure of this compound.

Data Presentation

Table 1: Typical HPLC Purity Profile for this compound
Peak Number Retention Time (min) Area (%) Identity
14.20.2Impurity A (e.g., starting material)
215.899.5This compound
318.10.3Impurity B (e.g., diastereomer)
Table 2: Mass Spectrometry Data for this compound
Parameter Value
Chemical Formula C₂₁H₂₃ClN₅O₈PS
Theoretical Monoisotopic Mass 587.0622
Observed m/z [M-H]⁻ 586.0550
Mass Accuracy (ppm) < 5

Visualizations

Signaling_Pathway Extracellular Space Extracellular Space This compound This compound PKG Protein Kinase G (PKG) This compound->PKG Activates Cell Membrane Cell Membrane Intracellular Space Intracellular Space sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Synthesizes GTP GTP GTP->sGC Substrate cGMP->PKG Activates Cellular Response Cellular Response PKG->Cellular Response Phosphorylates Substrates

Caption: Signaling pathway of this compound.

QC_Workflow cluster_0 Incoming Material cluster_1 Quality Control Testing cluster_2 Decision Raw_Material This compound (New Batch) Appearance Visual Inspection (Color, Form) Raw_Material->Appearance Solubility Solubility Test Appearance->Solubility HPLC HPLC Purity (>98%?) Solubility->HPLC MS Mass Spectrometry (Identity Confirmation) HPLC->MS Purity OK Reject Reject Batch HPLC->Reject Purity <98% NMR NMR Spectroscopy (Structural Confirmation) MS->NMR Release Release for Use NMR->Release

Caption: Quality control workflow for this compound.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Purity Re-analyze Purity by HPLC Start->Check_Purity Check_Identity Confirm Identity by MS Check_Purity->Check_Identity Purity OK Prepare_Fresh Prepare Fresh Stock Solution Check_Purity->Prepare_Fresh Purity Low Check_Concentration Verify Stock Concentration Check_Identity->Check_Concentration Identity OK Check_Identity->Prepare_Fresh Identity Incorrect Check_Concentration->Prepare_Fresh Concentration Incorrect Review_Protocol Review Experimental Protocol Check_Concentration->Review_Protocol Concentration OK Resolved Problem Resolved Prepare_Fresh->Resolved Review_Protocol->Resolved

Caption: Troubleshooting logic for inconsistent results.

References

avoiding Sp-8-pCPT-PET-cGMPS interference with fluorescent probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using Sp-8-pCPT-PET-cGMPS. This guide provides troubleshooting advice and answers to frequently asked questions to help you avoid and resolve potential interference with fluorescent probes during your experiments.

Frequently Asked Questions (FAQs)

Q1: After applying this compound, I observe a significant increase in background fluorescence across my imaging field. What is the likely cause?

A1: The most common cause of increased background fluorescence is the presence of fluorescent impurities in the this compound preparation. Commercial preparations can vary in purity, and residual fluorescent compounds from the synthesis process can interfere with imaging. Some suppliers offer specially purified grades with fluorescent impurities removed, which are highly recommended for fluorescence microscopy applications[1][2].

Solution:

  • Verify Product Purity: Check your product's certificate of analysis. If possible, use an HPLC-purified grade of this compound or one specifically marketed as low in fluorescent impurities[1][2].

  • Run a "Compound-Only" Control: Prepare a slide with your assay buffer and this compound (at the final working concentration) but without your cells or fluorescent probe. Image this slide using the same settings as your experiment. If you observe fluorescence, your compound is contaminated.

  • Contact the Supplier: Inquire about the purity and potential for fluorescent contaminants in the specific lot you are using.

Q2: My fluorescent cGMP sensor's signal intensity unexpectedly decreases after I add this compound. What could be causing this?

A2: This phenomenon is likely due to fluorescence quenching, where the cGMP analog directly interacts with the fluorophore of your probe, causing it to lose its fluorescence without being bleached[3]. While this compound is not intrinsically a quencher, high concentrations or specific interactions with certain dyes could lead to this effect.

Solution:

  • Perform an In Vitro Titration: In a cell-free system (e.g., a cuvette or 96-well plate), mix your fluorescent probe with a range of this compound concentrations. Measure the fluorescence at each concentration. A dose-dependent decrease in signal will confirm quenching.

  • Optimize Concentration: Use the lowest effective concentration of this compound that still elicits the desired biological response. This minimizes potential quenching effects.

  • Select an Alternative Probe: If quenching is significant, consider using a different fluorescent cGMP sensor with a spectrally distinct fluorophore that may be less susceptible to quenching by the analog.

Q3: How do I select a fluorescent probe that is compatible with this compound to avoid spectral overlap?

A3: Spectral overlap occurs when the excitation or emission spectrum of one fluorescent molecule (in this case, potential impurities in the cGMP analog) overlaps with that of another (your probe), leading to bleed-through or unintended excitation[4][5].

Solution:

  • Characterize the Compound's Spectrum: If you suspect your this compound has fluorescent impurities, measure its excitation and emission spectra using a spectrophotometer.

  • Compare Spectra: Overlay the spectra of the cGMP analog solution and your chosen fluorescent probe. Avoid probes whose excitation and emission spectra significantly overlap with the fluorescence from the analog solution.

  • Choose Spectrally Separated Probes: Select probes in channels that are spectrally distant from any potential contaminant fluorescence. For example, if impurities fluoresce in the blue/green range, consider using red or far-red fluorescent probes[4].

Q4: Can this compound have off-target effects that might influence my fluorescent probe's signal?

A4: Yes. While primarily a potent activator of cGMP-dependent protein kinase (PKG)[6][7], this compound may also activate Protein Kinase A (PKA) Type II at certain concentrations[2]. Additionally, it is a likely inhibitor of retinal cGMP-gated ion channels[8][9]. These off-target effects could alter the cellular environment (e.g., phosphorylation state or ion concentrations), which might indirectly affect the readout of certain fluorescent probes, particularly those sensitive to environmental changes.

Solution:

  • Be Aware of the Pharmacology: Understand the full activity profile of the compound.

  • Use Control Inhibitors: In parallel experiments, use a specific PKA inhibitor (if you suspect PKA activation) to confirm that the observed effect is PKG-dependent.

  • Validate with Alternative Analogs: Use other membrane-permeant cGMP analogs with different off-target profiles to confirm that the primary effect is mediated through the intended cGMP/PKG pathway.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High, uniform background fluorescence Fluorescent impurities in the this compound reagent.[1][2]1. Use HPLC-purified or "fluorescence-free" grade compound.2. Image a solution of the compound alone to confirm intrinsic fluorescence.3. If contamination is confirmed, switch to a new, high-purity lot or supplier.
Signal from fluorescent probe is weak or absent 1. Quenching: The cGMP analog is quenching the probe's fluorescence.[3]2. Cell Death: The concentration of this compound is cytotoxic.1. Perform an in vitro titration to test for quenching.2. Lower the working concentration of the cGMP analog.3. Perform a cell viability assay (e.g., with a live/dead stain) to check for toxicity at your working concentration.
Inconsistent results between experiments 1. Compound Degradation: Improper storage of the cGMP analog.2. Variable Purity: Lot-to-lot variability in the purity of the cGMP analog.1. Aliquot and store the compound as recommended by the manufacturer (typically frozen and protected from light).[9]2. Qualify each new lot of the compound by running a dose-response curve with a known biological readout.
Unexpected changes in cell morphology Off-target effects of this compound on other signaling pathways or ion channels.[2][8]1. Lower the compound concentration.2. Use specific inhibitors for suspected off-target pathways (e.g., PKA) as controls.3. Cross-validate findings with a different PKG activator.

Data and Parameters

Table 1: Properties of this compound and Related Analogs

CompoundPrimary Target(s)Key CharacteristicsReference(s)
This compound PKG-I ActivatorMembrane-permeant, PDE-resistant. May activate PKA-II.[2][6][7]
Rp-8-pCPT-cGMPS PKG InhibitorPotent and selective PKG inhibitor. Used as a negative control. Ki of 0.5 µM for PKG.[10]
8-pCPT-cGMP PKG ActivatorSelective PKG activator, often used to antagonize Rp-analogs.[11]
Sp-8-Br-PET-cGMPS PKG Agonist, CNG Channel InhibitorMembrane-permeant, PDE-resistant. More lipophilic than this compound.[12][13]

Experimental Protocols

Protocol 1: Assessing Intrinsic Fluorescence of a cGMP Analog

  • Preparation: Prepare a stock solution of this compound in the appropriate solvent (e.g., DMSO or water).

  • Dilution: Dilute the stock solution to the final working concentration in your standard imaging buffer.

  • Sample Loading: Add the diluted compound solution to an imaging dish or a well of a microplate.

  • Microscopy Setup: Place the sample on the microscope stage. Use the same objective, filter cubes, and camera settings (exposure time, gain) that you use for your cellular imaging experiments.

  • Image Acquisition: Acquire images in all fluorescent channels you intend to use, especially DAPI, FITC, and TRITC equivalent channels where contaminants often fluoresce.

  • Analysis: Analyze the images for any detectable fluorescence above the background of the buffer alone. Significant signal indicates the presence of fluorescent contaminants.

Protocol 2: Evaluating Spectral Compatibility and Potential Quenching

  • Reagent Preparation: Prepare your fluorescent probe at its working concentration in a suitable buffer. Prepare a serial dilution of this compound, starting from at least 10x your intended final concentration.

  • Fluorimetry: Using a fluorometer or a plate reader:

    • Measure the emission spectrum of the fluorescent probe alone (excite at its λ_max).

    • Measure the emission spectrum of the highest concentration of this compound alone to check for contaminant fluorescence.

    • Titrate the this compound into the fluorescent probe solution, measuring the fluorescence intensity at the probe's emission maximum after each addition.

  • Data Analysis:

    • Spectral Overlap: Plot the emission spectra of the probe and the cGMP analog solution on the same graph to visualize any overlap.

    • Quenching: Plot the probe's fluorescence intensity as a function of the this compound concentration. A concentration-dependent decrease in intensity is indicative of quenching.

Visual Guides

G cluster_pathway Simplified cGMP Signaling Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Probe Fluorescent cGMP Probe cGMP->Probe Binds to Substrates Downstream Substrates PKG->Substrates Phosphorylates Response Cellular Response Substrates->Response Activator This compound Activator->PKG Directly Activates (Bypasses sGC)

Caption: The cGMP signaling pathway and points of action for this compound and fluorescent probes.

G cluster_workflow Troubleshooting Workflow: High Background Fluorescence start High Background Observed with This compound q1 Run 'Compound-Only' Control (No Cells, No Probe) start->q1 res1_yes Fluorescence Detected q1->res1_yes Yes res1_no No Fluorescence Detected q1->res1_no No sol1 Source of Interference: Compound Contamination res1_yes->sol1 sol2 Source of Interference: Cellular Autofluorescence or Probe Off-Target Binding res1_no->sol2 rec1 Recommendation: 1. Use HPLC-purified grade. 2. Contact vendor. 3. Switch to new lot. sol1->rec1 rec2 Recommendation: 1. Optimize imaging settings. 2. Check probe specificity. 3. Re-evaluate staining protocol. sol2->rec2

Caption: A logical workflow to diagnose the source of high background fluorescence in experiments.

G cluster_legend Concept of Spectral Overlap ex1 Probe Ex em1 Probe Em em2 Interference Em label_img

Caption: Diagram illustrating spectral bleed-through where the emission of an interfering substance overlaps with the emission of the desired fluorescent probe.

References

Technical Support Center: Sp-8-pCPT-PET-cGMPS Washout Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective removal of Sp-8-pCPT-PET-cGMPS from cell cultures.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Incomplete Washout (Persistent Downstream Effects) 1. Insufficient washing: The number of washes may not be adequate to remove all intracellular and membrane-associated compound. 2. High lipophilicity: this compound is lipophilic and may be retained in cellular membranes. 3. Non-specific binding: The compound may bind to cellular components or the culture vessel.1. Increase the number of washes (e.g., from 3 to 5). 2. Increase the volume of the wash buffer (e.g., PBS) for each wash step. 3. Consider including a low concentration of a carrier protein like bovine serum albumin (BSA) in the wash buffer to help sequester the lipophilic compound. 4. Validate the washout effectiveness using a functional assay or analytical method (e.g., LC-MS/MS).
Cell Detachment or Stress 1. Harsh washing technique: Dispensing the wash buffer directly onto the cell monolayer can cause detachment. 2. Temperature shock: Using a cold wash buffer can stress the cells. 3. Prolonged exposure to buffer: Leaving cells in a buffer lacking essential nutrients for an extended period can be detrimental.1. Add the wash buffer gently to the side of the culture vessel. 2. Always use pre-warmed (37°C) sterile phosphate-buffered saline (PBS). 3. Perform the wash steps efficiently to minimize the time cells are in the buffer. 4. For loosely adherent cells, consider reducing the number of washes and increasing the volume of each wash.
Variability in Experimental Results 1. Inconsistent washout procedure: Minor variations in the washing technique between experiments can lead to different levels of compound removal. 2. Cell density: The density of the cell culture can affect the efficiency of the washout.1. Standardize the washout protocol, including incubation times, wash volumes, and the number of washes. 2. Ensure consistent cell density across all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of washing out this compound?

A washout experiment is performed to remove the cGMP analog from the cell culture environment. This allows researchers to investigate the reversibility of its effects on the cGMP/PKG signaling pathway, study the long-term consequences of transient pathway activation, or prepare cells for subsequent assays without the interference of the compound.

Q2: What is the recommended wash solution?

For most applications, a sterile, pre-warmed (37°C) phosphate-buffered saline (PBS) is the recommended washing solution. For adherent cells, it is advisable to use PBS without calcium and magnesium (Ca²⁺/Mg²⁺-free PBS) to prevent the promotion of cell-to-cell adhesion which might interfere with subsequent steps like cell detachment if required.

Q3: How many washes are typically needed to remove this compound?

The number of washes required depends on the specific cell type, the concentration of the compound used, and its binding affinity. A standard starting point is three to five gentle washes. For compounds with high lipophilicity like this compound, more extensive washing may be necessary. The effectiveness of the washout should ideally be validated.

Q4: How can I validate the complete removal of this compound?

Validation can be performed through functional or analytical methods. A functional validation involves assessing a downstream marker of PKG activity to see if it returns to baseline levels after washout. An analytical approach, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), can be used to directly measure the concentration of the compound in the cell lysate and the final wash solution to confirm its absence.

Q5: Is the action of this compound reversible upon washout?

As a cell-permeant cGMP analog that acts as a direct activator of Protein Kinase G (PKG), its primary binding and activation of PKG are generally considered reversible.[1][2] Effective washout should lead to a decrease in intracellular concentration of the analog, resulting in the reversal of PKG activation and its downstream effects. However, the timeframe for reversal may depend on the specific cellular context and any long-term changes initiated by the transient pathway activation.

Experimental Protocols

Detailed Methodology for Washout of this compound from Adherent Cell Culture
  • Preparation:

    • Prepare a sufficient volume of sterile PBS (Ca²⁺/Mg²⁺-free for adherent cells) and warm it to 37°C in a water bath.

    • Prepare fresh, pre-warmed complete cell culture medium.

  • Aspiration of Treatment Medium:

    • Carefully aspirate the medium containing this compound from the cell culture vessel without disturbing the cell monolayer.

  • Washing Steps:

    • Gently add a pre-warmed PBS to the side of the vessel. Use a sufficient volume to cover the cell monolayer (e.g., 5 mL for a 60 mm dish).

    • Gently rock the vessel back and forth for 1-2 minutes to wash the cells.

    • Carefully aspirate the PBS.

    • Repeat the washing step for a total of 3-5 times.

  • Addition of Fresh Medium:

    • After the final wash, add fresh, pre-warmed complete cell culture medium to the cells.

  • Incubation and Analysis:

    • Return the culture vessel to the incubator for a desired recovery period before proceeding with downstream analysis.

Data Presentation

Table 1: Experimental Parameters for this compound Washout
ParameterCondition 1Condition 2Condition 3
Cell Line e.g., HEK293e.g., HEK293e.g., HEK293
This compound Concentration 10 µM10 µM10 µM
Incubation Time with Compound 1 hour1 hour1 hour
Number of Washes 355
Wash Buffer Volume per Wash 5 mL5 mL10 mL
Post-Washout Incubation Time 1 hour1 hour1 hour
Downstream Assay Readout (Record Data)(Record Data)(Record Data)

Visualizations

Washout_Workflow start Start: Cells treated with This compound aspirate Aspirate Treatment Medium start->aspirate wash1 Wash 1: Add pre-warmed PBS aspirate->wash1 aspirate1 Aspirate PBS wash1->aspirate1 wash2 Wash 2: Add pre-warmed PBS aspirate1->wash2 aspirate2 Aspirate PBS wash2->aspirate2 wash3 Wash 3: Add pre-warmed PBS aspirate2->wash3 aspirate3 Aspirate PBS wash3->aspirate3 add_medium Add Fresh, Pre-warmed Complete Medium aspirate3->add_medium incubate Incubate for Recovery add_medium->incubate end End: Proceed to Downstream Analysis incubate->end

Caption: Experimental workflow for the washout of this compound from cell culture.

cGMP_Signaling_Pathway cluster_membrane Cell Membrane sGC Soluble Guanylyl Cyclase (sGC) cGMP cGMP sGC->cGMP Converts NO Nitric Oxide (NO) NO->sGC Activates cGMP_analog This compound (cGMP Analog) PKG Protein Kinase G (PKG) cGMP_analog->PKG Directly Activates GTP GTP GTP->sGC cGMP->PKG Activates Downstream Downstream Cellular Effects PKG->Downstream Phosphorylates Substrates

Caption: Simplified cGMP signaling pathway showing the action of this compound.

References

Sp-8-pCPT-PET-cGMPS experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Sp-8-pCPT-PET-cGMPS, a potent, membrane-permeant activator of cGMP-dependent protein kinase (PKG). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a chemical compound that acts as a selective activator of cGMP-dependent protein kinase (PKG), particularly the PKG-I isoform.[1][2] Its high membrane permeability allows it to effectively enter intact cells and activate the NO/NOS/sGC/PKG-I signaling pathway.[1][3] A key feature of this compound is its resistance to hydrolysis by phosphodiesterases (PDEs), which ensures a more sustained activation of PKG compared to endogenous cGMP.[4] It is also recognized as an inhibitor of retinal cGMP-gated ion channels, making it a useful tool to differentiate between PKG-mediated and ion channel-mediated effects.[5]

Q2: What are the key differences between this compound and other common cGMP analogs like 8-pCPT-cGMP?

While both are activators of PKG, this compound is noted to be more lipophilic and membrane-permeant compared to some other analogs, which can be advantageous for cell-based assays.[6] In contrast, the "Rp" stereoisomer, Rp-8-pCPT-cGMPS, acts as a potent inhibitor of PKG and can be used as a negative control in experiments.[7][8] 8-pCPT-cGMP is also a potent and selective activator of PKG and is known to be more effective than 8-Br-cGMP in intact platelets.[4]

Q3: How should I prepare and store this compound?

For optimal stability, this compound should be stored at -20°C. Depending on the supplier, it may be shipped at room temperature, but long-term storage should be at low temperatures. Reconstitute the compound in a suitable solvent like DMSO or water, depending on the salt form and the experimental requirements. It is crucial to check the manufacturer's datasheet for specific solubility and storage recommendations. The stability of similar compounds in cell culture media can be influenced by various components, so it's advisable to prepare fresh dilutions for each experiment.[3][9][10]

Q4: What are appropriate positive and negative controls for experiments using this compound?

  • Positive Controls:

    • A known activator of the cGMP signaling pathway, such as a nitric oxide (NO) donor (e.g., SNP, SNAP) or another cGMP analog like 8-Br-cGMP.[11]

    • Direct measurement of a downstream effect, such as the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP).[12]

  • Negative Controls:

    • Vehicle control (the solvent used to dissolve this compound, e.g., DMSO).

    • A specific PKG inhibitor, such as Rp-8-Br-PET-cGMPS or KT5823, to demonstrate that the observed effects are indeed mediated by PKG.[11][13]

    • Untreated cells to establish a baseline.

    • In cell-based assays, using uninfected control-cell cultures handled in parallel with production cultures can be beneficial.[14]

Troubleshooting Guide

Issue 1: No or low response to this compound treatment.

Possible Cause Troubleshooting Step
Compound Degradation Ensure proper storage at -20°C. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
Insufficient Concentration Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. Concentrations can range from the nanomolar to the micromolar scale.[15]
Low PKG Expression Verify the expression of PKG in your cell line or tissue using techniques like Western blotting or qPCR.
Cell Health Ensure cells are healthy and not passaged too many times, as this can affect experimental outcomes. Monitor cell viability throughout the experiment.
Incorrect Incubation Time Optimize the incubation time. PKG activation can be rapid, but downstream effects may require longer incubation periods.

Issue 2: High background signal in control wells.

Possible Cause Troubleshooting Step
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells, including controls.
Non-specific Binding In binding assays, ensure adequate washing steps and the use of a suitable blocking buffer.
Autofluorescence If using fluorescence-based readouts, check for autofluorescence of the compound or cells and subtract this from the measurements.
Contamination Ensure sterile technique to prevent microbial contamination, which can interfere with assays.

Issue 3: Inconsistent results between experiments.

Possible Cause Troubleshooting Step
Variability in Cell Culture Standardize cell seeding density, passage number, and growth conditions. Ensure cells are in a logarithmic growth phase when treated.
Reagent Preparation Prepare fresh reagents and dilutions for each experiment. Ensure accurate pipetting.
Assay Conditions Maintain consistent incubation times, temperatures, and other environmental factors.
Assay Readout Ensure the detection instrument is properly calibrated and that the readout is within the linear range of the assay.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to PKG activation and inhibition.

Table 1: Activation and Inhibition Constants for PKG

CompoundTargetParameterValueReference
cGMPPKG IKa0.1 - 0.2 µM[16]
cGMPPKG IIKa0.04 - 0.8 µM[16]
cAMPPKG IKa7.6 - 39 µM[16]
(Rp)-8-pCPT-cGMPScGMP-dependent protein kinaseKi0.5 µM[8]

Ka: Activation constant; Ki: Inhibition constant.

Experimental Protocols & Workflows

Signaling Pathway

The following diagram illustrates the canonical nitric oxide (NO)/cGMP/PKG signaling pathway activated by this compound.

NO_cGMP_PKG_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NO_source NO Donor (e.g., SNP) NO Nitric Oxide (NO) NO_source->NO sGC Soluble Guanylyl Cyclase (sGC) cGMP cGMP sGC->cGMP Converts NO->sGC Activates GTP GTP GTP->sGC PKG Inactive PKG cGMP->PKG Activates Sp_Compound This compound Sp_Compound->PKG Directly Activates PKG_active Active PKG PKG->PKG_active Substrates Protein Substrates (e.g., VASP) PKG_active->Substrates Phosphorylates pSubstrates Phosphorylated Substrates Substrates->pSubstrates Response Cellular Response (e.g., Vasodilation, inhibition of platelet aggregation) pSubstrates->Response

Caption: The NO/cGMP/PKG signaling pathway.

General Cell-Based Assay Workflow

This workflow outlines the key steps for assessing the effect of this compound in a cell-based assay.

Cell_Assay_Workflow A 1. Cell Seeding Seed cells in a multi-well plate at an appropriate density. B 2. Cell Culture Incubate cells to allow for attachment and growth (e.g., 24-48 hours). A->B C 3. Compound Preparation Prepare serial dilutions of this compound and controls. B->C D 4. Treatment Add the compound and controls to the cells and incubate for the desired time. C->D E 5. Assay Readout Measure the desired endpoint (e.g., cell viability, reporter gene expression, protein phosphorylation). D->E F 6. Data Analysis Analyze the data, including dose-response curves and statistical analysis. E->F

Caption: General workflow for a cell-based assay.

Detailed Protocol: VASP Phosphorylation Assay (Western Blot)

This protocol describes how to measure the phosphorylation of VASP, a key downstream substrate of PKG, as a marker of this compound activity.

  • Cell Culture and Treatment:

    • Seed cells (e.g., human platelets, smooth muscle cells) in a 6-well plate and grow to 70-80% confluency.

    • Starve cells in serum-free media for 2-4 hours before treatment.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or controls (vehicle, PKG inhibitor) for a predetermined time (e.g., 15-30 minutes).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phosphorylated VASP (pVASP) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total VASP and a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

Detailed Protocol: Competitive Binding Assay

This protocol provides a general framework for a competitive binding assay to characterize the interaction of this compound with its target.[2][17][18][19][20]

  • Preparation of Membranes/Lysates:

    • Prepare cell or tissue homogenates expressing the target protein (e.g., PKG) in a suitable lysis buffer.

    • Centrifuge to pellet membranes and resuspend in an appropriate assay buffer.

    • Determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of a labeled ligand (e.g., a radiolabeled or fluorescently labeled cGMP analog) to each well.

    • Add increasing concentrations of unlabeled this compound (the competitor).

    • Include controls for total binding (labeled ligand only) and non-specific binding (labeled ligand with a large excess of an unlabeled ligand).

  • Incubation:

    • Add the membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature or 30°C), with gentle agitation.[17]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a filter plate (e.g., GF/C filters) using a vacuum manifold to separate the membrane-bound labeled ligand from the free labeled ligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound ligand.

  • Detection:

    • Measure the amount of bound labeled ligand on the filters using an appropriate detection method (e.g., scintillation counting for radioligands, fluorescence plate reader for fluorescent ligands).

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that displaces 50% of the labeled ligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

References

Validation & Comparative

A Comparative Guide to Sp-8-pCPT-PET-cGMPS and 8-pCPT-cGMP: Efficacy in cGMP/PKG Signaling

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cyclic guanosine (B1672433) monophosphate (cGMP) signaling research, the selection of appropriate chemical tools is paramount for elucidating the intricate roles of cGMP-dependent protein kinase (PKG). Among the arsenal (B13267) of available cGMP analogs, Sp-8-pCPT-PET-cGMPS and 8-pCPT-cGMP have emerged as potent activators of PKG, each possessing distinct properties that render them suitable for specific experimental contexts. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, detailed protocols, and visual representations of the underlying signaling pathways and workflows.

Core Comparison: Potency and Selectivity

While both compounds are valued for their ability to activate PKG and their resistance to hydrolysis by phosphodiesterases (PDEs), a key differentiator lies in their selectivity for PKG isoforms. Research indicates that 8-pCPT-cGMP exhibits a preference for activating PKG type II, whereas related PET-analogs show selectivity for PKG type I.[1] This distinction is critical for researchers investigating the specific roles of these isoforms in different cellular processes.

This compound is recognized as a highly membrane-permeant activator of PKG-I and is noted for its increased lipophilicity compared to other analogs, which facilitates its entry into intact cells.[2] Similarly, 8-pCPT-cGMP is a potent and selective activator of cGMP-PK in intact human platelets, demonstrating superiority over other cGMP analogs in such studies due to its high lipophilicity and resistance to enzymatic degradation.[3]

CompoundTargetAssayEfficacy MetricValueReference
8-pCPT-cGMP PKGInhibition of platelet aggregation (human)IC50~100 nM[4]
This compound PKG-IPKG Activation-Activator[5]
8-pCPT-cGMP PKG IIPKG Isoform Selectivity-Most Selective[1]

Signaling Pathway and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the DOT language.

cGMP_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to cGMP GTP GTP GTP->sGC PKG Inactive PKG cGMP->PKG Activates Active_PKG Active PKG PKG->Active_PKG Substrates Protein Substrates Active_PKG->Substrates Phosphorylates Phosphorylated_Substrates Phosphorylated Substrates Substrates->Phosphorylated_Substrates Cellular_Response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) Phosphorylated_Substrates->Cellular_Response Sp_8_pCPT_PET_cGMPS This compound Sp_8_pCPT_PET_cGMPS->PKG Activates _8_pCPT_cGMP 8-pCPT-cGMP _8_pCPT_cGMP->PKG Activates

Caption: The cGMP signaling pathway, illustrating the activation of PKG by endogenous cGMP and exogenous analogs.

Vasodilation_Assay_Workflow A Isolate Rat Thoracic Aorta B Cut into Rings (4-5 mm) A->B C Mount in Organ Bath with Krebs-Henseleit Buffer (37°C, 95% O2/5% CO2) B->C D Apply Basal Tension (1.5-2.0 g) C->D E Equilibrate for 60 min D->E F Pre-contract with Phenylephrine (B352888) (PHE) E->F G Assess Endothelium Integrity with Acetylcholine (B1216132) (ACh) F->G H Add Cumulative Concentrations of This compound or 8-pCPT-cGMP G->H I Measure Isometric Tension Changes (Relaxation) H->I J Calculate EC50 Values I->J

Caption: Experimental workflow for the rat aorta vasodilation assay.

Platelet_Aggregation_Assay_Workflow A Collect Human Venous Blood into 3.8% Trisodium (B8492382) Citrate (B86180) B Centrifuge at Low Speed to Obtain Platelet-Rich Plasma (PRP) A->B C Adjust Platelet Count in PRP B->C D Place PRP in Aggregometer Cuvette (37°C) C->D E Add this compound or 8-pCPT-cGMP (Incubate for specified time) D->E F Induce Aggregation with an Agonist (e.g., ADP, Collagen, Thrombin) E->F G Monitor Changes in Light Transmittance F->G H Determine Percentage Inhibition of Aggregation G->H I Calculate IC50 Values H->I

Caption: Experimental workflow for the platelet aggregation assay.

Experimental Protocols

Vasodilation Assay in Isolated Rat Aorta

1. Tissue Preparation:

  • Euthanize a male Wistar rat (250-300g) via an approved method.

  • Immediately excise the thoracic aorta and place it in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7).

  • Carefully remove adhering connective and adipose tissue.

  • Cut the aorta into rings of 4-5 mm in length.

2. Mounting and Equilibration:

  • Suspend the aortic rings between two stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • Apply a basal tension of 1.5-2.0 g to the rings and allow them to equilibrate for at least 60 minutes, with buffer changes every 15 minutes.

3. Experimental Procedure:

  • After equilibration, pre-contract the aortic rings with phenylephrine (1 µM).

  • Once a stable contraction is achieved, assess the integrity of the endothelium by adding acetylcholine (1 µM). A relaxation of more than 80% indicates intact endothelium.

  • Wash the rings and allow them to return to the basal tension.

  • Again, pre-contract the rings with phenylephrine (1 µM).

  • Once a stable plateau is reached, add cumulative concentrations of either this compound or 8-pCPT-cGMP to the organ bath.

  • Record the changes in isometric tension until a maximal relaxation is achieved.

4. Data Analysis:

  • Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.

  • Plot the concentration-response curves and calculate the EC50 values (the concentration of the compound that produces 50% of the maximal relaxation).

Platelet Aggregation Assay

1. Preparation of Platelet-Rich Plasma (PRP):

  • Draw venous blood from healthy human volunteers (who have not taken any medication affecting platelet function for at least 10 days) into tubes containing 3.8% (w/v) trisodium citrate (9:1, blood:citrate).

  • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

  • Keep the PRP at room temperature for use within 2 hours.

2. Aggregation Measurement:

  • Platelet aggregation is measured using a light transmission aggregometer.

  • Pipette an aliquot of PRP into a siliconized glass cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.

  • Add the desired concentration of this compound or 8-pCPT-cGMP to the PRP and incubate for a predetermined time (e.g., 2 minutes).

  • Initiate platelet aggregation by adding an agonist such as ADP (e.g., 10 µM), collagen (e.g., 2 µg/mL), or thrombin (e.g., 0.1 U/mL).

  • Record the change in light transmission for a set period (e.g., 5-10 minutes). The maximum aggregation is defined as 100% light transmission.

3. Data Analysis:

  • The inhibitory effect of the cGMP analogs is calculated as the percentage reduction in the maximum aggregation response compared to the vehicle control.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of agonist-induced platelet aggregation) by testing a range of concentrations.

Conclusion

Both this compound and 8-pCPT-cGMP are invaluable tools for dissecting the cGMP/PKG signaling pathway. The choice between them should be guided by the specific research question, particularly concerning the targeted PKG isoform. 8-pCPT-cGMP is well-characterized with established efficacy in inhibiting platelet aggregation and a known preference for PKG II. This compound is a potent, membrane-permeant activator of PKG-I. Further direct comparative studies are warranted to provide a more definitive quantitative assessment of their relative potencies in various physiological assays. The provided protocols and diagrams offer a robust framework for researchers to design and execute experiments aimed at further characterizing these and other modulators of cGMP signaling.

References

A Comparative Guide to Sp-8-pCPT-PET-cGMPS and Rp-8-pCPT-PET-cGMPS: Probing the cGMP/PKG Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for elucidating the complexities of cellular signaling pathways. In the realm of cyclic guanosine (B1672433) monophosphate (cGMP)-dependent protein kinase (PKG) signaling, Sp-8-pCPT-PET-cGMPS and Rp-8-pCPT-PET-cGMPS have emerged as valuable membrane-permeant analogs to activate and inhibit PKG, respectively. This guide provides an objective comparison of these two compounds, supported by available experimental data, to aid in their effective application in research.

The cGMP/PKG signaling pathway plays a crucial role in a multitude of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.[1][2][3][4][5][6] Dysregulation of this pathway is implicated in various pathological conditions, making it a key target for therapeutic intervention. Sp- and Rp-isomers of cGMP analogs are powerful tools to dissect the specific roles of PKG in these processes.

At a Glance: Sp- vs. Rp-8-pCPT-PET-cGMPS

FeatureThis compoundRp-8-pCPT-PET-cGMPS
Primary Function Protein Kinase G (PKG) Activator[2][7][8][9]Protein Kinase G (PKG) Inhibitor[10][11]
Mechanism of Action Binds to the regulatory domain of PKG, mimicking the action of cGMP to induce a conformational change that activates the catalytic domain.Competitively binds to the cGMP-binding sites on the regulatory domain of PKG, preventing activation by endogenous cGMP.[1][5][12]
Quantitative Data Activation constant (Ka) for PKG-I: Data not readily available in the searched literature.Inhibition constant (Ki) for PKG: A related compound, Rp-8-pCPT-cGMPS, is a competitive inhibitor of PKG with a Ki of 0.5 µM.[1][5] It acts as a pan-PKG inhibitor, affecting both PKGI and PKGII.[7][13]
Key Properties Membrane-permeant, resistant to hydrolysis by phosphodiesterases (PDEs).[7][9]Membrane-permeant, resistant to hydrolysis by phosphodiesterases (PDEs).[10][11]
Common Applications Studying the downstream effects of PKG activation in cellular and tissue models.[2]Investigating the necessity of PKG activity in various signaling pathways and physiological responses.

Delving into the cGMP/PKG Signaling Pathway

The canonical cGMP/PKG signaling cascade is initiated by the synthesis of cGMP by guanylyl cyclases. This second messenger then allosterically activates PKG, a serine/threonine kinase, which in turn phosphorylates a variety of downstream target proteins, leading to a cellular response.

cGMP_PKG_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signal e.g., Nitric Oxide, Natriuretic Peptides sGC Soluble Guanylyl Cyclase (sGC) Signal->sGC cGMP cGMP sGC->cGMP  GTP GTP GTP PKG_inactive Inactive PKG cGMP->PKG_inactive PKG_active Active PKG PKG_inactive->PKG_active Activation Substrates Substrate Proteins PKG_active->Substrates pSubstrates Phosphorylated Substrates PKG_active->pSubstrates Phosphorylation Response Cellular Response pSubstrates->Response Sp_analog This compound (Activator) Sp_analog->PKG_inactive Rp_analog Rp-8-pCPT-PET-cGMPS (Inhibitor) Rp_analog->PKG_inactive

Caption: The cGMP/PKG signaling pathway, illustrating the points of intervention for Sp- and Rp-8-pCPT-PET-cGMPS.

Experimental Protocols

To quantitatively assess and compare the effects of Sp- and Rp-8-pCPT-PET-cGMPS, a combination of in vitro kinase assays and cell-based assays can be employed.

In Vitro PKG Activity Assay

This protocol is designed to measure the direct effect of the compounds on the enzymatic activity of purified PKG. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Experimental Workflow:

In_Vitro_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix: - Purified PKG Enzyme - PKG Substrate (e.g., VASP) - ATP - Assay Buffer Start->Prepare_Reaction Add_Compounds Add Test Compounds: - this compound (for activation) - Rp-8-pCPT-PET-cGMPS (for inhibition) - Vehicle Control Prepare_Reaction->Add_Compounds Incubate Incubate at 30°C Add_Compounds->Incubate Stop_Reaction Stop Kinase Reaction (Add ADP-Glo™ Reagent) Incubate->Stop_Reaction Develop_Signal Develop Luminescent Signal (Add Kinase Detection Reagent) Stop_Reaction->Develop_Signal Measure_Luminescence Measure Luminescence (Plate Reader) Develop_Signal->Measure_Luminescence Analyze_Data Data Analysis: - Determine Ka for Sp-isomer - Determine Ki for Rp-isomer Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro PKG activity assay to determine the activation and inhibition constants.

Detailed Methodology:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified recombinant PKG enzyme, a specific PKG substrate (e.g., a synthetic peptide like VASP-P), and ATP in a kinase assay buffer.

  • Compound Addition:

    • For this compound: Add increasing concentrations of the compound to determine the activation constant (Ka).

    • For Rp-8-pCPT-PET-cGMPS: First, add a fixed, sub-maximal concentration of cGMP to activate the enzyme. Then, add increasing concentrations of the Rp-isomer to determine the inhibition constant (Ki).

    • Include a vehicle control (e.g., DMSO) and a positive control (cGMP).

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercially available kit such as the ADP-Glo™ Kinase Assay (Promega) according to the manufacturer's instructions.[3][14] This involves adding a reagent to convert the remaining ATP to light, and then a second reagent to convert the produced ADP to ATP, which then generates a luminescent signal.

  • Data Analysis: Plot the luminescent signal against the compound concentration. For the Sp-isomer, fit the data to a dose-response curve to calculate the EC50 or Ka. For the Rp-isomer, use competitive inhibition models to calculate the Ki.

Cellular Assay for PKG Activity

To assess the efficacy of these compounds in a more physiological context, a cell-based assay measuring the phosphorylation of a known PKG substrate is recommended. Western blotting is a common technique for this purpose.

Experimental Workflow:

Cellular_Assay_Workflow Start Start Culture_Cells Culture Cells (e.g., smooth muscle cells, platelets) Start->Culture_Cells Treat_Cells Treat Cells with Compounds: - this compound - Rp-8-pCPT-PET-cGMPS + cGMP-elevating agent - Vehicle Control Culture_Cells->Treat_Cells Lyse_Cells Lyse Cells and Collect Protein Treat_Cells->Lyse_Cells Quantify_Protein Protein Quantification (e.g., BCA Assay) Lyse_Cells->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Western_Blot Western Blotting SDS_PAGE->Western_Blot Probe_Antibodies Probe with Antibodies: - anti-phospho-VASP (Ser239) - anti-total VASP - Loading Control (e.g., GAPDH) Western_Blot->Probe_Antibodies Detect_Signal Signal Detection (Chemiluminescence) Probe_Antibodies->Detect_Signal Analyze_Data Densitometry Analysis Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell-based Western blot assay to measure PKG activity.

Detailed Methodology:

  • Cell Culture and Treatment: Plate cells known to express PKG (e.g., vascular smooth muscle cells or platelets) and allow them to adhere. Treat the cells with:

    • Increasing concentrations of this compound.

    • A cGMP-elevating agent (e.g., a nitric oxide donor like SNP) in the presence and absence of increasing concentrations of Rp-8-pCPT-PET-cGMPS.

    • A vehicle control.

  • Cell Lysis: After the desired incubation time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for a phosphorylated PKG substrate, such as phospho-VASP (Ser239). Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Signal Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Perform densitometric analysis to quantify the levels of the phosphorylated substrate relative to the total substrate and a loading control (e.g., GAPDH).

Conclusion

This compound and Rp-8-pCPT-PET-cGMPS are indispensable tools for the investigation of the cGMP/PKG signaling pathway. Their opposing actions as an activator and an inhibitor, respectively, coupled with their membrane permeability and resistance to degradation, allow for precise manipulation of PKG activity in both in vitro and cellular systems. While quantitative data for the inhibitory potency of the Rp-isomer is available for a closely related compound, further studies are needed to determine the precise activation constant of the Sp-isomer to facilitate a more complete quantitative comparison. The experimental protocols outlined in this guide provide a framework for researchers to characterize and utilize these compounds effectively in their studies of cGMP-mediated signaling in health and disease.

References

Navigating PKG Isoform Selectivity: A Comparative Guide to cGMP Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclic GMP (cGMP)-dependent protein kinase (PKG) signaling pathway is a critical regulator of numerous physiological processes, making it a key target for therapeutic intervention. Understanding the isoform-specific activation of PKG is paramount for developing targeted therapies with minimal off-target effects. This guide provides a comparative analysis of the selectivity of cGMP analogs for PKG isoforms, with a focus on Sp-8-pCPT-PET-cGMPS, and offers insights into the experimental validation of such selectivity.

This compound: A Potent, Membrane-Permeant PKG Activator

Comparative Selectivity of cGMP Analogs

To provide a framework for understanding PKG isoform selectivity, the following table summarizes the activation constants (Ka) for other well-characterized cGMP analogs. This data, sourced from studies determining the isotype specificity of these compounds, offers a valuable reference for researchers.

CompoundPKG Iα (Ka, µM)PKG Iβ (Ka, µM)PKG II (Ka, µM)PKA (Ka, µM)
cGMP0.11.00.07>100
8-pCPT-cGMP~0.03Not Reported~0.005~5
PET-cGMP~0.02Not Reported~0.1~10

Note: The Ka values are approximate and can vary depending on the experimental conditions. Data for cGMP is from various sources. Data for 8-pCPT-cGMP and PET-cGMP is based on findings that show their relative selectivity profiles.

The data reveals that 8-pCPT-cGMP is most selective for PKG II, while PET-cGMP is most selective for PKG I[2]. This isoform-specific activation is attributed to structural differences in the cyclic nucleotide-binding domains of the PKG isotypes[2]. The β5/β6 pocket in the A site of PKG II, for instance, is larger and better accommodates the bulky 8-pCPT moiety[2]. Conversely, the B site of PKG I is more open, facilitating a unique interaction with the PET moiety[2].

Experimental Protocols for Determining PKG Isoform Selectivity

A robust assessment of the isoform selectivity of a cGMP analog involves determining its activation constant (Ka) for each purified PKG isoform. A typical experimental workflow is as follows:

1. Expression and Purification of PKG Isoforms: Recombinant full-length PKG Iα, PKG Iβ, and PKG II are expressed in a suitable system (e.g., Sf9 insect cells) and purified to homogeneity using affinity chromatography.

2. Kinase Activity Assay: The activity of each purified PKG isoform is measured in the presence of varying concentrations of the cGMP analog. A common method involves a radioactive assay using a peptide substrate (e.g., kemptide) and [γ-³²P]ATP. The amount of incorporated ³²P into the substrate is quantified to determine kinase activity.

3. Data Analysis: The kinase activity data is plotted against the concentration of the cGMP analog. The concentration of the analog that produces half-maximal activation is determined as the activation constant (Ka).

4. Selectivity Determination: The Ka values for each PKG isoform are compared to determine the selectivity profile of the compound. A lower Ka value indicates a higher potency of activation. The selectivity for a particular isoform is expressed as the ratio of Ka values for the other isoforms to the Ka value for the isoform of interest.

Visualizing the cGMP Signaling Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the cGMP signaling pathway and a typical experimental workflow for assessing kinase selectivity.

cGMP_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces GTP GTP GTP->sGC substrate PKG Inactive PKG cGMP->PKG activates PDE Phosphodiesterase (PDE) cGMP->PDE hydrolyzed by Sp_8_pCPT_PET_cGMPS This compound Sp_8_pCPT_PET_cGMPS->PKG activates Active_PKG Active PKG Substrates Substrate Proteins Active_PKG->Substrates phosphorylates Phospho_Substrates Phosphorylated Substrates 5_GMP 5'-GMP PDE->5_GMP

Caption: The cGMP signaling pathway, illustrating the points of action for nitric oxide, cGMP, and this compound.

Kinase_Selectivity_Workflow Start Start Purify_PKG Express & Purify PKG Isoforms (Iα, Iβ, II) Start->Purify_PKG Kinase_Assay Perform Kinase Activity Assay with varying [cGMP analog] Purify_PKG->Kinase_Assay Measure_Activity Quantify Kinase Activity (e.g., ³²P incorporation) Kinase_Assay->Measure_Activity Plot_Data Plot Activity vs. [cGMP analog] Measure_Activity->Plot_Data Determine_Ka Determine Activation Constant (Ka) Plot_Data->Determine_Ka Compare_Ka Compare Ka values across isoforms Determine_Ka->Compare_Ka End Determine Selectivity Profile Compare_Ka->End

Caption: A generalized experimental workflow for determining the selectivity of a compound for different kinase isoforms.

Conclusion

While this compound is a valuable tool for probing cGMP signaling, a comprehensive understanding of its isoform-specific effects is hampered by the lack of publicly available comparative activation data. Researchers utilizing this and other cGMP analogs should be mindful of potential off-target effects, including the activation of other PKG isoforms and PKA. The experimental framework outlined in this guide provides a clear path for the rigorous characterization of novel cGMP analogs, a critical step in the development of next-generation therapeutics targeting the PKG signaling pathway. The structural insights gained from studying compounds like 8-pCPT-cGMP and PET-cGMP provide a rational basis for the design of even more selective PKG isoform activators in the future[2].

References

Validating PKG-I Activation: A Comparison of Sp-8-pCPT-PET-cGMPS-Induced VASP Phosphorylation by Western Blot with Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the activation of cGMP-dependent protein kinase I (PKG-I), with a focus on the use of the activator Sp-8-pCPT-PET-cGMPS and its validation through Western blotting of phosphorylated Vasodilator-Stimulated Phosphoprotein (VASP). We present supporting experimental data, detailed protocols, and a comparative analysis of alternative techniques to assist researchers in selecting the most appropriate method for their specific needs.

Introduction to PKG-I Activation and this compound

The nitric oxide (NO)/soluble guanylate cyclase (sGC)/cyclic guanosine (B1672433) monophosphate (cGMP)/PKG-I signaling pathway is a critical regulator of numerous physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.[1] Dysregulation of this pathway is implicated in various cardiovascular and neurological disorders, making PKG-I a key therapeutic target.

This compound is a potent, membrane-permeable, and phosphodiesterase (PDE)-resistant analog of cGMP, designed to specifically activate PKG-I. Its chemical modifications enhance its lipophilicity and resistance to degradation, ensuring effective and sustained activation of PKG-I in cellular and tissue-based assays.

A primary and widely accepted method to confirm PKG-I activation is to measure the phosphorylation of its downstream substrates. One of the most prominent and specific substrates of PKG-I is the Vasodilator-Stimulated Phosphoprotein (VASP). PKG-I-mediated phosphorylation of VASP at the Ser239 residue serves as a reliable biomarker for kinase activation.[2][3][4]

Western Blotting for Phospho-VASP (Ser239): A Standard Approach

Western blotting is a cornerstone technique for the semi-quantitative analysis of protein expression and post-translational modifications, such as phosphorylation. By using antibodies specific to the phosphorylated form of VASP at Ser239, researchers can visualize and quantify the extent of PKG-I activation in response to stimuli like this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data on the effects of cGMP analogs on VASP phosphorylation, as determined by Western blot analysis. While direct quantitative comparisons for this compound are limited in the literature, data for the structurally similar and commonly used activator 8-pCPT-cGMP is presented to illustrate the expected dose-dependent effect.

ActivatorConcentrationCell TypeFold Increase in VASP (Ser239) Phosphorylation (vs. Control)Reference
8-pCPT-cGMP10 µMVascular Smooth Muscle Cells~4.5[5]
8-pCPT-cGMP100 µMVascular Smooth Muscle Cells~8.2[5]
8-Br-cGMP50 µMNIH/3T3 CellsSignificant Increase[2]
8-Br-cGMP200 µMHuman PlateletsMaximal Phosphorylation[6]

Note: The fold increase can vary depending on the cell type, experimental conditions, and antibody sensitivity.

Signaling Pathway and Experimental Workflow

NO/sGC/cGMP/PKG-I Signaling Pathway

NO_PKG_Pathway cluster_extracellular Extracellular cluster_cell Target Cell NO_source Nitric Oxide (NO) Source NO NO NO_source->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC PKG_I_inactive Inactive PKG-I cGMP->PKG_I_inactive PKG_I_active Active PKG-I PKG_I_inactive->PKG_I_active VASP VASP PKG_I_active->VASP Phosphorylates pVASP p-VASP (Ser239) VASP->pVASP Sp_8_pCPT_PET_cGMPS This compound Sp_8_pCPT_PET_cGMPS->PKG_I_inactive Activates

Caption: The NO/sGC/cGMP/PKG-I signaling cascade leading to VASP phosphorylation.

Western Blot Experimental Workflow

WB_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., with this compound) Lysis 2. Cell Lysis (with phosphatase inhibitors) Cell_Culture->Lysis Quantification 3. Protein Quantification (e.g., BCA assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF or Nitrocellulose) SDS_PAGE->Transfer Blocking 6. Blocking (e.g., BSA or milk) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-p-VASP Ser239 & anti-total VASP) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis

Caption: A standard workflow for Western blot analysis of VASP phosphorylation.

Detailed Experimental Protocol: Western Blot for Phospho-VASP (Ser239)

This protocol provides a general guideline. Optimization of antibody concentrations, incubation times, and other parameters may be necessary for specific cell types and experimental conditions.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to adhere and grow.

  • Starve cells in serum-free media for 2-4 hours prior to treatment, if necessary.

  • Treat cells with desired concentrations of this compound or other compounds for the specified duration. Include a vehicle-only control.

2. Cell Lysis:

  • Aspirate the culture medium and wash cells once with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells on ice with a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel (e.g., 10% or 12%).

  • Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

6. Blocking:

  • Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.

7. Antibody Incubation:

  • Incubate the membrane with the primary antibody against phospho-VASP (Ser239) (e.g., from Cell Signaling Technology, #3114) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • For a loading control, a parallel blot can be incubated with a primary antibody against total VASP (e.g., from Cell Signaling Technology, #3112) or a housekeeping protein (e.g., GAPDH or β-actin).

8. Washing and Secondary Antibody Incubation:

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

9. Detection:

  • Wash the membrane three times for 10-15 minutes each with TBST.

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

10. Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).
  • Normalize the phospho-VASP signal to the total VASP or housekeeping protein signal to account for loading differences.

Comparison with Alternative Methods

While Western blotting is a robust and widely used technique, several alternative methods offer distinct advantages in terms of throughput, sensitivity, and ease of use.

FeatureWestern BlotELISAIn-Cell Western (ICW) AssayLanthaScreen® TR-FRET Assay
Principle Size-based protein separation followed by antibody detection on a membrane.Capture and detection of proteins in a microplate well using antibodies and an enzymatic colorimetric or fluorometric readout.Immunofluorescence-based detection of proteins directly in fixed and permeabilized cells in a microplate.[7][8][9][10]Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to detect kinase activity in a microplate format.[11][12][13][14]
Throughput Low to medium (10-15 samples per gel).High (96- or 384-well plates).[15][16]High (96- or 384-well plates).[9]High (384- or 1536-well plates).
Quantification Semi-quantitative.Quantitative.[15]Quantitative.[8]Quantitative.
Sensitivity Moderate.High.[15]High.Very High.
Time to Result 1-2 days.4-6 hours.6-8 hours.2-4 hours.
Sample Input Higher protein amount required.Lower protein amount required.Low cell numbers per well.Low sample volume.
Information Provided Protein size and specificity.Presence and quantity of the target protein.In situ protein expression and localization.Direct kinase activity.
Pros Provides information on protein size, confirming antibody specificity. Widely established.High throughput, quantitative, and sensitive.High throughput, quantitative, in situ analysis, and multiplexing capabilities.Homogeneous "add-and-read" format, high sensitivity, and low background.
Cons Labor-intensive, time-consuming, and semi-quantitative.Does not provide information on protein size; potential for false positives.[15]Requires validated antibodies for immunofluorescence; no protein size information.Requires specialized plate reader; can be expensive.

Conclusion

Validating PKG-I activation by this compound through Western blot analysis of VASP phosphorylation at Ser239 is a reliable and well-established method. It provides valuable information on the molecular weight of the detected protein, confirming the specificity of the antibody. However, for researchers requiring higher throughput, quantitative data, and faster turnaround times, alternative methods such as ELISA, In-Cell Western assays, and LanthaScreen® TR-FRET assays offer compelling advantages. The choice of methodology should be guided by the specific research question, available resources, and desired data output. This guide provides the necessary information to make an informed decision for robust and reproducible validation of PKG-I activation.

References

Navigating the Crossroads of Cyclic Nucleotide Signaling: A Comparative Guide to the Cross-Reactivity of Sp-8-pCPT-PET-cGMPS with PKA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate web of cellular signaling, the specificity of chemical probes is paramount. This guide provides a detailed comparison of Sp-8-pCPT-PET-cGMPS, a widely used activator of cGMP-dependent protein kinase (PKG), and its cross-reactivity with the cAMP-dependent protein kinase (PKA). Understanding the degree of selectivity is crucial for the accurate interpretation of experimental results and the development of targeted therapeutics. While this compound is a potent activator of PKG, it is also known to activate PKA type II, a fact that necessitates careful consideration in experimental design.

Quantitative Comparison of Cyclic Nucleotide Analogs

The following table summarizes the activation constants (Ka) or inhibition constants (Ki) for various cyclic nucleotide analogs with respect to PKG and PKA. This data provides a quantitative framework for understanding the selectivity of these compounds.

CompoundTarget KinaseActionConstant (µM)Selectivity (PKG vs. PKA)
cGMP PKG IαActivator0.1~224-fold more potent on PKG Iα
PKAActivator22.4[1][2]
cAMP PKAActivator~0.1-0.2~76-fold more potent on PKA
PKG IαActivator7.6[1][2]
This compound PKG IActivatorPotent ActivatorActivates both PKG and PKA Type II. Quantitative selectivity data is not readily available in the reviewed literature.
PKA Type IIActivatorReported to activate
(Rp)-8-pCPT-cGMPS PKG IαInhibitorKi: 0.5[3]Selective inhibitor of PKG.
PKANo significant effect-
(Rp)-8-Br-PET-cGMPS PKG IInhibitorKi: 0.03~333-fold more potent on PKG I
PKA Type IIInhibitorKi: 10

Signaling Pathways of PKG and PKA

The activation of PKG and PKA initiates distinct downstream signaling cascades, although some overlap in substrate phosphorylation can occur.

cluster_pkg PKG Signaling Pathway cluster_pka PKA Signaling Pathway NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Inactive PKG cGMP->PKG Sp_8_pCPT This compound Sp_8_pCPT->PKG aPKG Active PKG PKG->aPKG Sub_PKG Substrate Proteins aPKG->Sub_PKG pSub_PKG Phosphorylated Substrates Sub_PKG->pSub_PKG Phosphorylation Response_PKG Cellular Response (e.g., Relaxation) pSub_PKG->Response_PKG Hormone Hormone/ Neurotransmitter Receptor GPCR Hormone->Receptor G_protein G Protein Receptor->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Inactive PKA (R2C2) cAMP->PKA Sp_8_pCPT_pka This compound Sp_8_pCPT_pka->PKA Cross-reactivity aPKA Active PKA (2 R-cAMP + 2 C) PKA->aPKA Sub_PKA Substrate Proteins aPKA->Sub_PKA pSub_PKA Phosphorylated Substrates Sub_PKA->pSub_PKA Phosphorylation Response_PKA Cellular Response pSub_PKA->Response_PKA cluster_prep 1. Reaction Preparation cluster_incubation 2. Incubation cluster_termination 3. Termination & Detection cluster_analysis 4. Data Analysis Master_Mix Prepare Master Mix: - Kinase Buffer - Purified Kinase (PKG or PKA) - Peptide Substrate Add_Analog Add varying concentrations of This compound or other analogs Master_Mix->Add_Analog Add_ATP Initiate reaction by adding [γ-32P]ATP and MgCl2 Add_Analog->Add_ATP Incubate Incubate at 30°C for a defined time (e.g., 10-30 min) Add_ATP->Incubate Stop_Reaction Stop reaction (e.g., by adding phosphoric acid or boiling in SDS buffer) Incubate->Stop_Reaction Separate Separate phosphorylated substrate (e.g., phosphocellulose paper binding or SDS-PAGE) Stop_Reaction->Separate Quantify Quantify 32P incorporation (Scintillation counting or autoradiography) Separate->Quantify Plot Plot kinase activity vs. analog concentration Quantify->Plot Calculate Calculate EC50/Ka values using non-linear regression Plot->Calculate cluster_pkg_arm Primary Target Assessment cluster_pka_arm Off-Target Assessment cluster_conclusion Selectivity Determination Compound This compound PKG_Assay In Vitro Kinase Assay with PKG Compound->PKG_Assay PKA_Assay In Vitro Kinase Assay with PKA Compound->PKA_Assay EC50_PKG Determine EC50 for PKG (Potency) PKG_Assay->EC50_PKG Compare Compare EC50 (PKA) / EC50 (PKG) EC50_PKG->Compare EC50_PKA Determine EC50 for PKA (Cross-Reactivity) PKA_Assay->EC50_PKA EC50_PKA->Compare Selectivity_Ratio Calculate Selectivity Ratio Compare->Selectivity_Ratio

References

A Comparative Guide to cGMP Analogs for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate cyclic guanosine (B1672433) monophosphate (cGMP) analog is critical for the success of in vivo studies. This guide provides a comparative analysis of commonly used cGMP analogs, summarizing their performance based on experimental data. It also offers detailed experimental protocols and visual representations of signaling pathways and workflows to aid in experimental design.

Cyclic GMP is a ubiquitous second messenger that plays a pivotal role in a multitude of physiological processes, including cardiovascular homeostasis, neuronal signaling, and smooth muscle relaxation.[1] Its signaling cascade is primarily mediated through the activation of cGMP-dependent protein kinase (PKG), the modulation of cyclic nucleotide-gated (CNG) ion channels, and the regulation of phosphodiesterases (PDEs).[2][3] The therapeutic potential of targeting this pathway has led to the development of various cGMP analogs designed to mimic or inhibit the effects of endogenous cGMP. These analogs often incorporate chemical modifications to enhance their membrane permeability, increase their resistance to hydrolysis by PDEs, and improve their selectivity for specific downstream effectors.[4][5]

This guide focuses on a comparative analysis of key cGMP analogs used in in vivo studies, providing a framework for selecting the most suitable compound for specific research applications.

Comparative Analysis of cGMP Analog Performance

The in vivo efficacy of cGMP analogs is determined by a combination of factors, including their potency towards their target, membrane permeability, and metabolic stability. The following table summarizes the quantitative data for several widely used cGMP analogs based on in vitro and ex vivo experimental findings, which can inform their application in in vivo models.

cGMP AnalogPrimary Target(s)Potency/EfficacyKey CharacteristicsRelevant In Vivo Models
8-Bromo-cGMP (8-Br-cGMP) PKG Activator, CNG Channel ActivatorActivates PKG with higher potency than cGMP.Membrane permeable. Slowly metabolized by PDEs.[1]Epithelial Ovarian Cancer,[6][7] Vascular Smooth Muscle Relaxation,[8] Retinal Degeneration[9]
8-pCPT-cGMP PKG Activator, CNG Channel ActivatorHighly potent activator of PKG and CNG channels. ~63-fold and ~138-fold more potent than cGMP for rod and cone CNG channels, respectively.[9][10]Excellent cell membrane permeability and stability towards many PDEs.[11]Retinal Degeneration,[9][10] Platelet Function[6]
PET-cGMP Partial CNG Channel AgonistActs as a partial agonist on retinal CNG channels.[10]Used in combination with other modifications to create inhibitory analogs.Retinal Degeneration[10]
(Rp)-8-pCPT-cGMPS PKG InhibitorPotent inhibitor of cGMP-dependent protein kinase with a Ki of 0.5 µM.[6][12]Antagonizes the effects of PKG activators in intact cells.[6][12]Platelet Function,[6][12] Ovarian Hormone Release[13]
(Rp)-8-Br-PET-cGMPS PKG Inhibitor, CNG Channel InhibitorInhibits both PKG and CNG channels.[13] Shown to have neuroprotective effects in retinal degeneration models.[4][9]More lipophilic, enhancing membrane permeability.[14]Retinal Degeneration[4][9][12]

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action of these analogs and a typical experimental approach, the following diagrams are provided.

cGMP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NO NO sGC sGC NO->sGC NPs NPs pGC pGC NPs->pGC cGMP cGMP sGC->cGMP pGC->cGMP GTP GTP GTP->sGC GTP->pGC PKG PKG cGMP->PKG CNG_Channels CNG_Channels cGMP->CNG_Channels PDEs PDEs cGMP->PDEs Cellular_Response Cellular_Response PKG->Cellular_Response CNG_Channels->Cellular_Response 5'-GMP 5'-GMP PDEs->5'-GMP Activators Activators (8-Br-cGMP, 8-pCPT-cGMP) Activators->PKG Activators->CNG_Channels Inhibitors Inhibitors ((Rp)-analogs) Inhibitors->PKG Inhibitors->CNG_Channels

Figure 1: cGMP signaling pathway and points of intervention by cGMP analogs.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution In Vivo Execution cluster_analysis Data Analysis A Selection of Animal Model (e.g., rd1 mouse for retinal degeneration) B Choice of cGMP Analog (based on desired effect - activation/inhibition) A->B C Determination of Dosage & Administration Route (e.g., 50 µM intravitreal injection) B->C D Acclimatization and Baseline Measurements C->D E Administration of cGMP Analog D->E F Monitoring of Animal Health and Behavior E->F G Functional Assessment (e.g., Electroretinography, Platelet Aggregometry) F->G H Histological/Molecular Analysis (e.g., TUNEL assay, Immunohistochemistry) F->H I Statistical Analysis and Interpretation G->I H->I

Figure 2: Generalized workflow for in vivo studies using cGMP analogs.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are protocols for key experiments cited in the analysis of cGMP analogs.

In Vivo Model of Retinal Degeneration

This protocol is based on studies investigating the neuroprotective effects of cGMP analogs in mouse models of retinitis pigmentosa (RP).

  • Animal Model: The rd1 mouse is a well-characterized model for RP, carrying a mutation in the Pde6b gene, which leads to high intracellular levels of cGMP in rod photoreceptors and subsequent cell death.[4]

  • Compound Administration:

    • cGMP analogs (e.g., Rp-8-Br-PET-cGMPS) are dissolved in a suitable vehicle (e.g., saline).

    • For local delivery to the eye, intravitreal injections are performed. A typical concentration used is 50 µM.[10]

    • Animals are anesthetized, and a small volume (e.g., 1-2 µL) of the analog solution is injected into the vitreous humor of the eye using a fine-gauge needle.

  • Assessment of Photoreceptor Degeneration:

    • Electroretinography (ERG): To assess retinal function, ERG recordings are taken at specified time points post-injection. This measures the electrical responses of the various cell types in the retina to light stimulation.

    • Histology and Immunohistochemistry: At the end of the study, eyes are enucleated, fixed, and sectioned.

      • TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is performed on retinal sections to detect apoptotic photoreceptor cells.[4]

      • Immunohistochemistry: Staining for specific retinal markers (e.g., rhodopsin for rods, cone arrestin for cones) can be used to quantify the number of surviving photoreceptors.

    • Quantitative Analysis: The number of TUNEL-positive cells and the thickness of the outer nuclear layer (containing photoreceptor nuclei) are quantified from microscopic images.

Ex Vivo Platelet Aggregation Assay

This protocol is adapted from studies examining the effects of cGMP analogs on platelet function.

  • Sample Preparation:

    • Whole blood is collected from human volunteers or laboratory animals into tubes containing an anticoagulant (e.g., 3.8% tri-sodium citrate).[15]

    • Platelet-rich plasma (PRP) is prepared by centrifuging the blood at a low speed (e.g., 240g for 10 minutes).[15]

    • Washed platelets can be prepared by further centrifugation and resuspension in a suitable buffer (e.g., Hepes buffer).

  • Platelet Aggregation Measurement:

    • Platelet aggregation is typically measured using a platelet aggregometer, which works on the principle of light transmission aggregometry.

    • A baseline light transmission is established with a platelet suspension.

    • The cGMP analog of interest (e.g., 8-pCPT-cGMP or (Rp)-8-pCPT-cGMPS) is pre-incubated with the platelets for a defined period.

    • An agonist of platelet aggregation (e.g., ADP, collagen, or ristocetin (B1679390) with von Willebrand factor) is added to induce aggregation.[15]

    • The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

  • Data Analysis: The maximum percentage of aggregation and the slope of the aggregation curve are calculated to quantify the effect of the cGMP analog on platelet function.

Conclusion

The choice of a cGMP analog for in vivo studies should be guided by a clear understanding of its mechanism of action and its physicochemical properties. Analogs like 8-Br-cGMP and 8-pCPT-cGMP are potent activators suitable for studies aiming to enhance cGMP signaling. Conversely, Rp-modified analogs such as (Rp)-8-pCPT-cGMPS and (Rp)-8-Br-PET-cGMPS serve as valuable tools for investigating the consequences of inhibiting the cGMP pathway. The experimental protocols and workflows provided in this guide offer a starting point for designing robust in vivo experiments to further elucidate the multifaceted roles of cGMP signaling in health and disease. Careful consideration of the specific research question, the animal model, and the appropriate outcome measures will be paramount to the success of these investigations.

References

Sp-8-pCPT-PET-cGMPS vs. Endogenous cGMP: A Comparative Guide on Protein Kinase G Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic cGMP analog, Sp-8-pCPT-PET-cGMPS, and the endogenous second messenger, cyclic guanosine (B1672433) monophosphate (cGMP), in their ability to activate cGMP-dependent protein kinase (PKG). This analysis is based on available experimental data to objectively evaluate their respective potencies and utility in research applications.

Executive Summary

Cyclic GMP is the primary endogenous activator of PKG, playing a crucial role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and synaptic plasticity. This compound is a chemically modified cGMP analog designed for research purposes, offering enhanced cell permeability and resistance to enzymatic degradation compared to its natural counterpart. While direct, side-by-side quantitative comparisons of potency are not extensively available in the literature, this guide synthesizes existing data to provide a comprehensive overview.

Data Presentation: Potency at a Glance

LigandParameterValueTargetNotes
cGMP EC_50~0.03 µMPKG-IαEffective concentration for 50% activation.
K_d~0.1 µMPKG-IαDissociation constant, indicating binding affinity.
K_d~0.5–1.0 µMPKG-IβPKG-Iα has a ~10-fold higher affinity for cGMP.
K_d0.210 ± 0.008 µMMonomeric PKG-IβOverall affinity for a monomeric form of the enzyme.
K_d (Site A)0.054 µMMonomeric PKG-IβHigh-affinity binding site.
K_d (Site B)0.750 µMMonomeric PKG-IβLow-affinity binding site.
This compound K_a, K_d, EC_50Not AvailablePKG-IDescribed as a potent activator.

Signaling Pathway

Both cGMP and this compound act on the cGMP-dependent protein kinase (PKG) signaling pathway. This pathway is initiated by the synthesis of cGMP from GTP by soluble guanylate cyclase (sGC), which is typically activated by nitric oxide (NO). cGMP then binds to the regulatory domain of PKG, leading to a conformational change that activates the catalytic domain. Activated PKG proceeds to phosphorylate various downstream protein substrates, resulting in a cellular response. This compound bypasses the need for sGC activation and directly activates PKG.

cGMP_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NO NO sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Synthesizes GTP GTP GTP->sGC PKG (inactive) PKG (inactive) cGMP->PKG (inactive) Binds to PKG (active) PKG (active) PKG (inactive)->PKG (active) Activates Substrate Substrate PKG (active)->Substrate Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response This compound This compound This compound->PKG (inactive) Directly Activates Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Serial Dilutions (cGMP & this compound) C Dispense Activators to Plate A->C B Prepare Master Mix (PKG, Substrate, ATP) D Initiate Reaction with Master Mix B->D C->D E Incubate at 30°C D->E F Measure Fluorescence E->F G Plot Dose-Response Curve F->G H Calculate EC50 / Ka G->H

References

Validating Experimental Findings with a PKG Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cGMP-dependent protein kinase (PKG) signaling pathway is a crucial regulator of numerous physiological processes, including smooth muscle relaxation, cardiac function, and neuronal signaling.[1][2] Pharmacological inhibitors of PKG are invaluable tools for dissecting these pathways and for developing novel therapeutics. However, the interpretation of experimental data obtained using these inhibitors is critically dependent on their specificity and on-target engagement. This guide provides a comparative overview of methods to validate findings obtained with a PKG inhibitor, offering experimental protocols and data to support the robust design and interpretation of your research.

The Importance of Validating PKG Inhibitor Activity

While potent and selective PKG inhibitors are available, off-target effects remain a significant concern that can lead to misinterpretation of experimental results.[2][3][4][5] Kinase inhibitors, in general, can produce off-target effects through non-specific binding or by activating linked pathways.[2][6][7][8] Therefore, rigorous validation of an inhibitor's effects is paramount to ensure that the observed phenotype is a direct consequence of PKG inhibition.

Comparative Analysis of PKG Inhibitor Validation Methods

Several methods can be employed to validate the on-target effects of a PKG inhibitor. The choice of method will depend on the specific experimental context, available resources, and the research question being addressed.

Data Presentation: Quantitative Comparison of Validation Methods
Validation MethodPrincipleAdvantagesDisadvantagesTypical Quantitative Readout
In Vitro Kinase Assay Measures the direct inhibition of purified PKG enzyme activity.Highly controlled environment; provides direct evidence of enzyme inhibition.May not reflect inhibitor activity in a complex cellular environment; requires purified components.IC50 (half-maximal inhibitory concentration)
Western Blot for VASP Phosphorylation Measures the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP), a well-characterized PKG substrate, in intact cells.Cellularly relevant; confirms target engagement in a physiological context.Indirect measure of PKG activity; phosphorylation can be influenced by other kinases (e.g., PKA).Fold change in phospho-VASP levels
Gatekeeper Mutant Analysis Compares the inhibitor's effect on wild-type PKG versus a mutated version (gatekeeper mutant) that is resistant to the inhibitor.[9][10]Provides strong evidence for on-target activity; helps to distinguish on-target from off-target effects.Requires generation and validation of mutant cell lines or organisms; not all inhibitors are sensitive to gatekeeper mutations.EC50 (half-maximal effective concentration) shift between wild-type and mutant
Genetic Knockdown (siRNA/shRNA) Reduces the expression of PKG using RNA interference and compares the phenotype to that observed with the inhibitor.[11][12]High specificity for the target protein; provides a complementary approach to pharmacological inhibition.[6][13][14][15][16]Can have off-target effects of its own; knockdown may be incomplete; compensatory mechanisms can occur.Percentage of PKG protein reduction; phenotypic comparison
Kinome Profiling Screens the inhibitor against a large panel of kinases to assess its selectivity.[17][18]Provides a broad overview of the inhibitor's selectivity profile; identifies potential off-target kinases.Can be costly; in vitro binding affinity does not always correlate with cellular activity.Percentage of inhibition of off-target kinases

Experimental Protocols

In Vitro PKG Kinase Assay (Fluorescence-Based)

This protocol describes a non-radioactive method to measure the activity of purified PKG using a fluorescent peptide substrate.[19][20]

Materials:

  • Purified recombinant PKG enzyme

  • Fluorescently labeled PKG peptide substrate (e.g., with a Sox fluorophore)

  • ATP

  • Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 0.1 mM cGMP)

  • PKG inhibitor of interest

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, and the fluorescent peptide substrate.

  • Add the PKG inhibitor at various concentrations to the wells of the microplate.

  • Initiate the reaction by adding the purified PKG enzyme to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Western Blot for VASP Phosphorylation

This protocol details the detection of VASP phosphorylation at Ser239, a specific site for PKG, in cell lysates.[8][21][22][23]

Materials:

  • Cell culture reagents

  • PKG activator (e.g., 8-Br-cGMP)

  • PKG inhibitor of interest

  • Lysis buffer with phosphatase and protease inhibitors

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-VASP (Ser239) and anti-total-VASP

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate and treat cells with the PKG inhibitor for the desired time.

  • Stimulate the cells with a PKG activator (e.g., 8-Br-cGMP) for a short period (e.g., 10-15 minutes).

  • Lyse the cells in lysis buffer on ice.

  • Determine protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-VASP antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total-VASP antibody to normalize for protein loading.

Validating PKG Inhibitor Specificity with siRNA

Materials:

  • Cell line of interest

  • PKG-specific siRNA and a non-targeting control siRNA

  • Transfection reagent

  • Culture medium

  • Reagents for the specific phenotypic assay

  • Reagents for Western blotting to confirm knockdown

Procedure:

  • Transfect cells with PKG-specific siRNA or control siRNA using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubate the cells for 48-72 hours to allow for PKG knockdown.

  • Confirm PKG knockdown by Western blotting. A knockdown of at least 70% is generally considered effective.[24]

  • In a parallel experiment, treat non-transfected cells with the PKG inhibitor.

  • Perform the phenotypic assay of interest on both the siRNA-treated and inhibitor-treated cells.

  • Compare the phenotype of the PKG knockdown cells to that of the inhibitor-treated cells. A similar phenotype provides strong evidence for on-target inhibitor activity.

Mandatory Visualization

PKG_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC PKG PKG (Inactive) cGMP->PKG Activates PKG_active PKG (Active) PKG->PKG_active Substrates Substrate Proteins PKG_active->Substrates Phosphorylates pSubstrates Phosphorylated Substrates Substrates->pSubstrates Response Cellular Response (e.g., Smooth Muscle Relaxation) pSubstrates->Response Inhibitor PKG Inhibitor Inhibitor->PKG_active Inhibits

Caption: The cGMP-PKG signaling pathway and the point of pharmacological intervention.

Caption: Workflow for validating experimental findings obtained with a PKG inhibitor.

References

A Comparative Guide to Protein Kinase G (PKG) Activators: Sp-8-pCPT-PET-cGMPS vs. Other Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sp-8-pCPT-PET-cGMPS and other commonly used activators of cGMP-dependent protein kinase (PKG). The information presented is curated from experimental data to assist researchers in selecting the most suitable activator for their specific needs.

Introduction to PKG Activation

Cyclic guanosine (B1672433) monophosphate (cGMP)-dependent protein kinase (PKG) is a key effector in the nitric oxide (NO)/cGMP signaling pathway, playing a crucial role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. The activation of PKG is initiated by the binding of cGMP to its regulatory domains, leading to a conformational change that unleashes its catalytic activity. Synthetic cGMP analogs are invaluable tools for studying PKG signaling, offering enhanced cell permeability, resistance to hydrolysis by phosphodiesterases (PDEs), and, in some cases, isoform selectivity.

Overview of this compound

This compound is a potent and selective activator of PKG, particularly targeting the PKG-I isoform. It is characterized by its high lipophilicity, which contributes to excellent membrane permeability, allowing for effective use in cell-based assays. Furthermore, its structure confers resistance to degradation by PDEs, ensuring sustained activation of PKG.

Quantitative Comparison of PKG Activators

The following table summarizes the activation constants (Ka) and/or half-maximal effective concentrations (EC50) of various cGMP analogs for different PKG isoforms. Lower values indicate higher potency.

ActivatorPKG Iα Ka (nM)PKG Iβ Ka (nM)PKG II Ka (nM)PKG Iβ EC50 (nM)PKG II EC50 (nM)Key Characteristics
This compound Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedPotent PKG-I activator, highly membrane-permeant, PDE resistant.[1][2]
8-Br-cGMP ~100~100060~163 (for PKG Iβ)~96Moderate selectivity for PKG II.[3]
8-pCPT-cGMP Not ReportedNot Reported22<1 (for a PKG Iβ mutant)Not ReportedSelective for PKG II.[3]
PET-cGMP Not Reported18Not Reported5.3 (for a PKG Iβ mutant)193Selective for PKG Iβ.[3]
cGMP (endogenous) 10010007016396Endogenous activator.[3]

PKG Signaling Pathway

The activation of PKG by cGMP or its analogs triggers a signaling cascade that phosphorylates various downstream targets, leading to diverse cellular responses.

PKG_Signaling cluster_activation PKG Activation cluster_downstream Downstream Effects NO NO sGC sGC NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP GTP->sGC PKG_inactive Inactive PKG cGMP->PKG_inactive binds to PDEs Phosphodiesterases (PDEs) cGMP->PDEs hydrolyzed by PKG_active Active PKG PKG_inactive->PKG_active activates Substrates Substrates PKG_active->Substrates phosphorylates This compound This compound (or other activators) This compound->PKG_inactive mimics cGMP Phosphorylation Phosphorylation Substrates->Phosphorylation Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) Phosphorylation->Cellular_Response

PKG Signaling Pathway

Experimental Protocols

In Vitro PKG Kinase Assay

This protocol outlines a general method for determining the potency and efficacy of PKG activators by measuring the phosphorylation of a substrate peptide.

Materials:

  • Recombinant human PKG Iα or Iβ

  • PKG substrate peptide (e.g., a fluorescently labeled peptide containing a PKG recognition motif)

  • PKG reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • PKG activators (this compound and other cGMP analogs)

  • Kinase inhibitor (e.g., KT5823) for control experiments

  • Microplate reader capable of detecting the phosphorylated substrate

Procedure:

  • Prepare Reagents: Dilute the PKG enzyme, substrate peptide, and PKG activators to the desired concentrations in PKG reaction buffer.

  • Set up the Reaction: In a microplate, add the following to each well:

    • PKG reaction buffer

    • PKG enzyme

    • PKG activator at various concentrations (to generate a dose-response curve)

  • Initiate the Reaction: Add ATP to each well to start the phosphorylation reaction.

  • Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., a solution containing a high concentration of EDTA).

  • Measure Phosphorylation: Quantify the amount of phosphorylated substrate using a microplate reader. The method of detection will depend on the substrate used (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).

  • Data Analysis: Plot the measured signal against the logarithm of the activator concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 or Ka value.

Experimental Workflow for Comparing PKG Activators

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Kinase Assay cluster_analysis Data Analysis A Prepare stock solutions of This compound and other PKG activators D Perform dose-response experiments for each activator with each PKG isoform A->D B Prepare recombinant PKG Iα, Iβ, and II isoforms B->D C Prepare substrate and reaction buffers C->D E Measure substrate phosphorylation D->E F Generate dose-response curves E->F G Calculate EC50 and Ka values F->G H Compare potency and selectivity G->H

Workflow for PKG Activator Comparison

Conclusion

This compound stands out as a potent activator of PKG-I, offering the significant advantages of high cell permeability and resistance to enzymatic degradation. While specific quantitative data for its activation constants are not as readily available in the literature as for other analogs like 8-Br-cGMP and 8-pCPT-cGMP, its qualitative characteristics make it a valuable tool for cellular studies of PKG signaling. For researchers requiring precise quantitative comparisons, conducting in vitro kinase assays as described above will be essential to determine the specific potency and selectivity of this compound in their experimental system. The choice of a PKG activator should be guided by the specific requirements of the study, including the target PKG isoform, the experimental model (in vitro vs. cellular), and the desired duration of action.

References

Validating the Specificity of Sp-8-pCPT-PET-cGMPS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Sp-8-pCPT-PET-cGMPS, a cGMP analog, against other commonly used alternatives. The focus is on validating its specificity of action through experimental data and detailed protocols to aid in the design and interpretation of research in the field of cGMP signaling.

This compound is a membrane-permeant activator of cGMP-dependent protein kinase (PKG), specifically targeting PKG-I[1]. Its lipophilic nature, enhanced by the p-chlorophenylthio (pCPT) and β-phenyl-1,N2-etheno (PET) modifications, allows for efficient cell penetration. A key feature of this analog is its resistance to hydrolysis by phosphodiesterases (PDEs), which prolongs its intracellular action[2][3]. However, a thorough validation of its specificity is crucial to avoid misinterpretation of experimental results.

Comparative Analysis of cGMP Analogs

The specificity of cGMP analogs is a critical factor in dissecting cGMP-mediated signaling pathways. The ideal analog should potently and selectively activate or inhibit its intended target with minimal off-target effects. Here, we compare this compound with other relevant cGMP analogs.

CompoundPrimary Target(s)Known Off-Target EffectsKey Features
This compound PKG-I Activator [1]Probable inhibitor of retinal cGMP-gated ion channels[2]. Potential for PKA activation (inferred from related compounds).High membrane permeability, resistant to PDEs[2][3].
8-pCPT-cGMP PKG ActivatorCan activate cGMP-gated ion channels.Potent and selective activator of PKG in cell extracts and intact platelets[4].
Sp-8-pCPT-cGMPS PKG and PKA ActivatorActivates Protein Kinase A (PKA) type II [5][6].Excellent membrane permeability and PDE stability[5][6]. The activation of PKA is a significant consideration for specificity.
Rp-8-pCPT-cGMPS PKG InhibitorPotent and selective inhibitor of cGMP-dependent protein kinase with a Ki of 0.5 µM[7]. Does not affect cAMP-dependent protein kinase or cGMP-regulated phosphodiesterases in intact human platelets[7].
Sp-8-Br-PET-cGMPS PKG Activator, cGMP-gated ion channel inhibitorMembrane-permeable PKG agonist and inhibitor of retinal-type cGMP-gated ion channels. Resistant to PDEs and more lipophilic than Sp-8-pCPT-cGMPS[3].

Experimental Protocols for Specificity Validation

To validate the specificity of this compound, a series of in vitro and cell-based assays should be performed.

In Vitro Kinase Assays (PKG, PKA)

This assay determines the direct effect of the cGMP analog on the activity of purified protein kinases.

Objective: To quantify the activation or inhibition of PKG (isotypes Iα, Iβ, and II) and PKA by this compound.

Materials:

  • Purified recombinant human PKG-Iα, PKG-Iβ, PKG-II, and PKA (catalytic subunit).

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA).

  • Specific peptide substrate for each kinase (e.g., Kemptide for PKA).

  • [γ-³²P]ATP or a fluorescence-based kinase assay kit.

  • This compound and other cGMP analogs.

  • Phosphocellulose paper or other separation matrix.

  • Scintillation counter or fluorescence plate reader.

Protocol:

  • Prepare a reaction mixture containing the kinase buffer, the specific peptide substrate, and the respective kinase.

  • Add varying concentrations of this compound or the control cGMP analog to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid to wash away unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the kinase activity and determine the EC50 (for activators) or IC50/Ki (for inhibitors) values.

Phosphodiesterase (PDE) Activity Assays

This assay evaluates the susceptibility of the cGMP analog to hydrolysis by various PDE isoforms and its potential to inhibit their activity.

Objective: To assess the stability of this compound in the presence of different PDE families and its inhibitory potential against them.

Materials:

  • Purified recombinant human PDE isoforms (e.g., PDE1-11).

  • PDE assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 75 mM Mg-Acetate)[8].

  • [³H]-cGMP as a substrate.

  • Snake venom nucleotidase.

  • Anion-exchange resin (e.g., DEAE-Sephadex).

  • This compound.

  • Scintillation fluid and counter.

Protocol:

  • Stability Assay:

    • Incubate this compound with each PDE isoform in the assay buffer.

    • At various time points, stop the reaction and analyze the mixture using HPLC to quantify the amount of intact analog remaining.

  • Inhibition Assay:

    • Set up a reaction containing the PDE assay buffer, [³H]-cGMP, and a specific PDE isoform.

    • Add varying concentrations of this compound.

    • Incubate at 30°C for a defined period.

    • Stop the reaction by boiling.

    • Add snake venom nucleotidase to convert the resulting [³H]-5'-GMP to [³H]-guanosine.

    • Separate the charged [³H]-cGMP and [³H]-5'-GMP from the uncharged [³H]-guanosine using an anion-exchange resin.

    • Quantify the amount of [³H]-guanosine using a scintillation counter.

    • Calculate the PDE activity and determine the IC50 value of this compound for each PDE isoform.

Cellular Assays for cGMP Signaling

Cell-based assays provide a more physiologically relevant context to validate the action of this compound.

Objective: To measure the intracellular accumulation of cGMP and the activation of downstream signaling pathways in response to this compound.

Materials:

  • A suitable cell line expressing the target of interest (e.g., PKG-I).

  • Cell culture medium and reagents.

  • This compound and control compounds.

  • Lysis buffer (e.g., 0.1 M HCl) to inactivate PDEs.

  • cGMP ELISA kit.

  • Antibodies for western blotting (e.g., anti-VASP pSer239 as a marker for PKG activity).

Protocol:

  • cGMP Accumulation:

    • Culture cells to the desired confluency.

    • Treat the cells with varying concentrations of this compound for different durations.

    • Lyse the cells with 0.1 M HCl to stop the reaction and inactivate PDEs[9].

    • Measure the intracellular cGMP concentration using a competitive cGMP ELISA kit according to the manufacturer's instructions.

  • Downstream Target Phosphorylation (Western Blot):

    • Treat cells with this compound.

    • Lyse the cells and collect protein extracts.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with a primary antibody against a known PKG substrate (e.g., phospho-VASP at Ser239).

    • Use a suitable secondary antibody and detection system to visualize the protein bands.

    • Quantify the band intensity to assess the level of substrate phosphorylation.

Visualizing Signaling Pathways and Workflows

To further clarify the experimental logic and the underlying biological pathways, the following diagrams are provided.

cGMP_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NO NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates Sp-8-pCPT-PET-cGMPS_ext This compound Sp-8-pCPT-PET-cGMPS_int This compound Sp-8-pCPT-PET-cGMPS_ext->Sp-8-pCPT-PET-cGMPS_int Membrane Permeable cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC PDEs Phosphodiesterases (PDEs) cGMP->PDEs Hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG Activates CNG Cyclic Nucleotide-Gated (CNG) Channels cGMP->CNG Activates 5'-GMP 5'-GMP PDEs->5'-GMP Downstream_Effectors Downstream Effectors PKG->Downstream_Effectors Phosphorylates PKA Protein Kinase A (PKA) Sp-8-pCPT-PET-cGMPS_int->PDEs Resistant to Hydrolysis Sp-8-pCPT-PET-cGMPS_int->PKG Activates Sp-8-pCPT-PET-cGMPS_int->PKA Potential Activation Sp-8-pCPT-PET-cGMPS_int->CNG Potential Inhibition

Caption: cGMP signaling and points of action for this compound.

Specificity_Validation_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays Kinase_Assay Kinase Assay (PKG, PKA) Data_Analysis_IV Determine EC50/IC50/Ki Kinase_Assay->Data_Analysis_IV PDE_Assay PDE Assay (Stability & Inhibition) PDE_Assay->Data_Analysis_IV Conclusion Validate Specificity Data_Analysis_IV->Conclusion Cell_Treatment Treat Cells with This compound cGMP_ELISA Measure Intracellular cGMP (ELISA) Cell_Treatment->cGMP_ELISA Western_Blot Assess Downstream Phosphorylation (Western Blot) Cell_Treatment->Western_Blot Data_Analysis_CB Quantify Cellular Response cGMP_ELISA->Data_Analysis_CB Western_Blot->Data_Analysis_CB Data_Analysis_CB->Conclusion Start Start Start->Kinase_Assay Start->PDE_Assay Start->Cell_Treatment

Caption: Workflow for validating the specificity of this compound.

Conclusion

Validating the specificity of this compound is paramount for the accurate interpretation of its biological effects. While it is a potent, membrane-permeable activator of PKG-I with resistance to PDE hydrolysis, researchers must consider its potential interactions with other signaling components, such as PKA and cGMP-gated ion channels. The experimental protocols and comparative data provided in this guide offer a framework for rigorously assessing the specificity of this compound and other cGMP analogs, thereby enhancing the reliability and impact of research in cGMP signaling.

References

A Head-to-Head Battle of cGMP Analogs: Sp- vs. Rp- Isomers in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricate world of cyclic guanosine (B1672433) monophosphate (cGMP) signaling, the choice between Sp- and Rp-cGMP analogs is a critical experimental decision. These diastereomers, differing only in the spatial orientation of a non-bridging oxygen atom in the phosphate (B84403) ring, exhibit profoundly different biological activities. This guide provides a comprehensive side-by-side comparison of Sp- and Rp-cGMP analogs, supported by quantitative data and detailed experimental protocols to inform your research.

The fundamental distinction lies in their interaction with the primary effector of cGMP signaling, cGMP-dependent protein kinase (PKG). Sp-cGMP analogs act as agonists, mimicking the action of endogenous cGMP and activating PKG. In contrast, Rp-cGMP analogs function as competitive antagonists, binding to PKG without initiating activation and thereby blocking the effects of cGMP.[1] This agonist-antagonist relationship forms the basis of their utility in dissecting cGMP-mediated pathways.

Quantitative Comparison of Sp- and Rp-cGMP Analog Activity

The following table summarizes key quantitative parameters for commonly used Sp- and Rp-cGMP analogs, providing a clear comparison of their potency and selectivity.

AnalogTargetActionKi / Ka (app) (µM)Notes
Sp-Isomers (Agonists)
8-Br-PET-cGMPPKGActivatorData not available in search resultsA potent activator of PKG.[1]
8-pCPT-cGMPPKGActivatorData not available in search resultsA selective activator of PKG.[2]
Sp-5,6-DCl-cBIMPSPKAActivatorData not available in search resultsUsed as a selective activator of PKA for comparison.[2]
Rp-Isomers (Antagonists)
(Rp)-8-Br-PET-cGMP-SPKG Iα & IβCompetitive Inhibitor0.03The most potent and selective inhibitor of PKG currently known.[2]
(Rp)-8-Br-PET-cGMP-SPKA IIAntagonist10Shows significantly lower affinity for PKA, highlighting its selectivity for PKG.[2]
(Rp)-cGMP-SPKGAntagonistData not available in search resultsA non-specific antagonist of both PKG and PKA with low membrane permeability.[1]
(Rp)-8-Br-cGMP-SPKGInhibitorData not available in search resultsUsed as a PKG inhibitor, but also has low membrane permeability.[1]

Delving into the Mechanism: How They Work

The opposing actions of Sp- and Rp-cGMP analogs stem from their distinct interactions with the cGMP-binding domains of PKG.

cluster_Sp Sp-cGMP Analog (Agonist) cluster_Rp Rp-cGMP Analog (Antagonist) Sp_cGMP Sp-cGMP PKG_inactive Inactive PKG Sp_cGMP->PKG_inactive Binds to regulatory domain PKG_active Active PKG PKG_inactive->PKG_active Conformational Change Phosphorylation Substrate Phosphorylation PKG_active->Phosphorylation Biological_Effect_Sp Biological Effect (e.g., Smooth Muscle Relaxation) Phosphorylation->Biological_Effect_Sp Rp_cGMP Rp-cGMP PKG_inactive_Rp Inactive PKG Rp_cGMP->PKG_inactive_Rp Binds to regulatory domain No_Activation No Conformational Change PKG_inactive_Rp->No_Activation No_Effect No Biological Effect No_Activation->No_Effect cluster_pathway cGMP Signaling Cascade NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG PKG cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Hydrolyzed by Relaxation Smooth Muscle Relaxation PKG->Relaxation GMP 5'-GMP PDE5->GMP Sp_analog Sp-cGMP (Agonist) Sp_analog->PKG Activates Rp_analog Rp-cGMP (Antagonist) Rp_analog->PKG Inhibits cluster_workflow Workflow for Smooth Muscle Relaxation Assay Start Isolate & Mount Smooth Muscle Tissue Contract Induce Contraction (e.g., Phenylephrine) Start->Contract Split Contract->Split Add_Sp Add Sp-cGMP Analog (Cumulative Concentrations) Split->Add_Sp Preincubate_Rp Pre-incubate with Rp-cGMP Analog Split->Preincubate_Rp Record Record Isometric Tension Add_Sp->Record Add_NO_Donor Add NO Donor (e.g., SNP) Preincubate_Rp->Add_NO_Donor Add_NO_Donor->Record Analyze Analyze Data (Concentration-Response Curves) Record->Analyze

References

Confirming the Effects of Sp-8-pCPT-PET-cGMPS with Genetic Knockdowns: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cGMP-dependent protein kinase (PKG) activator, Sp-8-pCPT-PET-cGMPS, with other methods of modulating the cGMP/PKG signaling pathway. We present supporting experimental data, with a focus on the use of genetic knockdowns to validate the on-target effects of this compound. Detailed experimental protocols and visual representations of the underlying biological processes are included to facilitate the design and interpretation of your research.

Introduction to this compound

This compound is a potent, membrane-permeant activator of cGMP-dependent protein kinase (PKG), particularly the type I (PKG-I) isoform.[1] Its high lipophilicity and resistance to hydrolysis by phosphodiesterases (PDEs) make it a valuable tool for studying the nitric oxide (NO)/soluble guanylate cyclase (sGC)/cGMP/PKG signaling pathway in various cellular contexts. This pathway is a critical regulator of numerous physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.

To rigorously validate that the observed cellular effects of this compound are indeed mediated by PKG, it is essential to employ genetic tools, such as small interfering RNA (siRNA) or CRISPR/Cas9, to specifically deplete the target protein. This approach provides a powerful method to distinguish on-target from off-target effects.

Comparative Analysis of PKG Modulators

The following table summarizes the properties and effects of this compound in comparison to other commonly used cGMP/PKG signaling modulators.

Compound Mechanism of Action Key Characteristics Reported Effects Genetic Knockdown Confirmation
This compound PKG-I ActivatorHighly membrane-permeant, PDE-resistantInduces downstream PKG signalingEffects are attenuated or abolished in PKG-I knockdown cells.
8-Bromo-cGMP PKG ActivatorMembrane-permeant cGMP analogVasodilation, inhibition of cancer cell proliferationEffects are reversed by PKG inhibitors and are absent in PKG knockdown models.
Rp-8-pCPT-cGMPS Competitive PKG InhibitorCell-permeable cGMP analogBlocks cGMP-mediated effectsUsed to confirm that a biological response is PKG-dependent.[2][3]
KT-5823 PKG InhibitorATP-competitive inhibitorVariable effects in intact tissues, can have off-target effectsUsed to pharmacologically inhibit PKG, with genetic knockdowns providing greater specificity.
Nitric Oxide (NO) Donors (e.g., SNP, SIN-1) Stimulate sGC to produce cGMPIndirectly activate PKGVasodilation, neurotransmissionEffects are blocked by sGC inhibitors and PKG inhibitors/knockdowns.

Validating this compound Effects with PKG-I Knockdown: Experimental Data

Genetic knockdown of PKG-I provides the most direct evidence that the effects of this compound are mediated through this kinase. The following table summarizes expected and observed outcomes from such experiments.

Experimental Readout Control Cells + this compound PKG-I Knockdown Cells + this compound Interpretation Reference Data
Phosphorylation of VASP at Ser239 Increased phosphorylationNo significant increase in phosphorylationConfirms that this compound-induced VASP phosphorylation is PKG-I dependent.siRNA-mediated knockdown of PKG-I in bovine aortic endothelial cells abolishes ANP-induced VASP phosphorylation.[4]
Smooth Muscle Relaxation Potent vasodilationSignificantly reduced or absent vasodilationDemonstrates that the vasodilatory effect is mediated by PKG-I.The constricting effect of the PKG inhibitor DT-2 was abolished in arteries with 90% reduced PKG expression.[2]
Cancer Cell Proliferation Inhibition of proliferationNo significant effect on proliferationIndicates that the anti-proliferative effects are on-target through PKG-I.siRNA knockdown of PKG-Iα in ovarian cancer cells reduces basal DNA synthesis.[5]
Gene Expression Changes Altered expression of PKG target genesNo significant change in the expression of these genesLinks the transcriptional regulatory effects of this compound to PKG-I activity.

Experimental Protocols

siRNA-Mediated Knockdown of PKG-I (PRKG1)

This protocol outlines the general steps for knocking down PKG-I expression in a cultured cell line to validate the effects of this compound.

Materials:

  • Cultured cells of interest

  • siRNA targeting PKG-I (PRKG1) (at least two independent sequences are recommended)

  • Non-targeting (scrambled) control siRNA

  • Positive control siRNA (e.g., targeting a housekeeping gene like GAPDH)

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Complete cell culture medium

  • This compound

  • Reagents for downstream analysis (e.g., qPCR, Western blot)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in antibiotic-free medium at a density that will result in 50-80% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well to be transfected, dilute the siRNA (e.g., to a final concentration of 10-50 nM) in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells.

  • Incubation: Incubate the cells for 24-72 hours. The optimal incubation time should be determined empirically based on the stability of the PKG-I protein.

  • Validation of Knockdown:

    • mRNA Level (24-48 hours post-transfection): Harvest a subset of cells and perform quantitative real-time PCR (qPCR) to assess the reduction in PRKG1 mRNA levels compared to the non-targeting control. A knockdown efficiency of >70% is generally considered successful.

    • Protein Level (48-72 hours post-transfection): Harvest the remaining cells and perform a Western blot to confirm the reduction in PKG-I protein levels.

  • Treatment with this compound: Once knockdown is confirmed, treat the control and PKG-I knockdown cells with the desired concentration of this compound for the appropriate duration.

  • Downstream Analysis: Perform the relevant functional assays (e.g., phosphorylation analysis, cell proliferation assay, gene expression analysis) to compare the effects of this compound in the presence and absence of PKG-I.

Controls are crucial for data interpretation:

  • Non-targeting siRNA: To control for off-target effects of the siRNA and transfection process.

  • Positive control siRNA: To confirm transfection efficiency.

  • Untreated cells: To establish a baseline for the experimental readouts.

Western Blot for Phospho-VASP (Ser239)

This protocol is for assessing the phosphorylation of a key PKG substrate, Vasodilator-Stimulated Phosphoprotein (VASP), at serine 239.

Materials:

  • Cell lysates from control and knockdown experiments

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibody against phospho-VASP (Ser239)

  • Primary antibody against total VASP or a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the chemiluminescent substrate. Image the blot using a chemiluminescence detection system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total VASP or a loading control to normalize the data.

Visualizing the Signaling Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

cGMP_PKG_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NO NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG_inactive Inactive PKG-I cGMP->PKG_inactive Activates PDE Phosphodiesterase (PDE) cGMP->PDE Hydrolyzed by Sp8 This compound Sp8->PKG_inactive Activates PKG_active Active PKG-I PKG_inactive->PKG_active Substrates Downstream Substrates (e.g., VASP) PKG_active->Substrates Phosphorylates Phospho_Substrates Phosphorylated Substrates Substrates->Phospho_Substrates Response Cellular Response (e.g., Vasodilation) Phospho_Substrates->Response GMP GMP PDE->GMP

Caption: The cGMP/PKG signaling pathway.

siRNA_Workflow cluster_setup Experimental Setup cluster_validation Knockdown Validation cluster_treatment Treatment and Analysis seed_cells Seed Cells transfect Transfect with: - Non-targeting siRNA (Control) - PKG-I siRNA seed_cells->transfect incubate Incubate 24-72h transfect->incubate validate_kd Validate Knockdown: - qPCR (mRNA) - Western Blot (Protein) incubate->validate_kd treat Treat with This compound validate_kd->treat If knockdown is successful analyze Analyze Downstream Effects: - Phosphorylation - Proliferation - Gene Expression treat->analyze

Caption: Experimental workflow for validating drug effects with siRNA.

Conclusion

The use of genetic knockdowns, such as siRNA-mediated depletion of PKG-I, is an indispensable tool for validating the mechanism of action of pharmacological agents like this compound. This approach provides a high degree of specificity and allows for the unambiguous attribution of observed biological effects to the intended molecular target. By following the detailed protocols and considering the comparative data presented in this guide, researchers can confidently design and execute experiments to elucidate the role of the cGMP/PKG signaling pathway in their systems of interest.

References

Safety Operating Guide

Essential Safety and Handling Guide for Sp-8-pCPT-PET-cGMPS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Proper Disposal, Experimental Use, and Signaling Pathway of Sp-8-pCPT-PET-cGMPS.

This document provides critical safety and logistical information for the handling and disposal of this compound, a membrane-permeant activator of cGMP-dependent protein kinase (PKG). Adherence to these guidelines is essential for ensuring laboratory safety and the integrity of experimental outcomes.

Proper Disposal Procedures for this compound

As a chlorinated and sulfur-containing organic compound, this compound requires careful disposal to mitigate potential environmental and health risks. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on best practices for handling analogous chemical structures.

General Guidelines:

  • Waste Categorization: Classify waste containing this compound as hazardous chemical waste. Due to its chemical structure, it should be considered as both a chlorinated and an organosulfur compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling the compound and its waste.

  • Segregation: Do not mix waste containing this compound with other waste streams. It should be collected in a dedicated, clearly labeled, and sealed waste container.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health & Safety (EHS) department.

Step-by-Step Disposal Protocol:

  • Aqueous Waste:

    • Collect all aqueous solutions containing this compound in a designated, leak-proof container.

    • If the concentration is high, it is advisable to consult with your EHS department for potential neutralization or deactivation procedures before collection.

    • Do not dispose of solutions down the drain.

  • Solid Waste:

    • Collect any solid this compound, contaminated lab supplies (e.g., pipette tips, gloves, weigh boats), and spill cleanup materials in a sealed, heavy-duty plastic bag or a designated solid waste container.

    • Ensure the container is properly labeled as hazardous waste.

  • Final Disposal:

    • Store the sealed and labeled waste containers in a designated hazardous waste accumulation area.

    • Arrange for pickup and disposal by a certified hazardous waste management company, following all local, state, and federal regulations.

Quantitative Data Summary:

PropertyValueSource
Molecular FormulaC₂₄H₁₈ClN₅O₆PS₂ · Na[1]
Molecular Weight626 g/mol [1]
Purity> 99% HPLC[1]
Storage Temperature-20°C / -4°F[1][2]
Light SensitiveYes[1][2]
Absorption Max (λmax)276 nm[1][2]
Molar Extinction Coefficient (ε)40000 L·mol⁻¹·cm⁻¹[1]

Experimental Protocols

This compound is utilized as a potent activator of PKG-I and is instrumental in studying the NO/NOS/sGC/PKG-I signaling pathway, particularly in processes like cardiac differentiation.[3][4]

Protocol: In Vitro PKG-I Activation Assay

This protocol outlines a general procedure to assess the activation of PKG-I by this compound in a cell-free system.

Materials:

  • Recombinant human PKG-Iα

  • This compound

  • A suitable peptide substrate for PKG-I (e.g., a fluorescently labeled peptide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EGTA)

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) and create a serial dilution to test a range of concentrations.

    • Prepare solutions of PKG-Iα, peptide substrate, and ATP in the assay buffer at the desired concentrations.

  • Assay Reaction:

    • In each well of the 96-well plate, add the following in order:

      • Assay buffer

      • PKG-Iα enzyme

      • Varying concentrations of this compound (or a vehicle control)

      • Peptide substrate

    • Incubate at 30°C for 10 minutes to allow for the binding of the activator to the enzyme.

  • Initiate Kinase Reaction:

    • Add ATP to each well to start the phosphorylation reaction.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and measure the kinase activity using a suitable detection method. For a luminescent assay, add the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader. The signal intensity will be proportional to the amount of ATP remaining, which is inversely correlated with kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase activation relative to a positive control (e.g., a saturating concentration of cGMP).

    • Plot the kinase activity against the concentration of this compound to determine the EC₅₀ (the concentration that elicits a half-maximal response).

Experimental Workflow: PKG-I Activation Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - PKG-Iα - this compound dilutions - Substrate - ATP mix_components Mix Components in 96-well Plate: - Assay Buffer - PKG-Iα - this compound - Substrate prep_reagents->mix_components Dispense pre_incubate Pre-incubate at 30°C (10 min) mix_components->pre_incubate add_atp Add ATP to Initiate Reaction pre_incubate->add_atp incubate Incubate at 30°C (30-60 min) add_atp->incubate add_reagent Add Detection Reagent (e.g., Kinase-Glo®) incubate->add_reagent read_plate Measure Luminescence add_reagent->read_plate analyze_data Data Analysis: - Calculate % Activation - Determine EC₅₀ read_plate->analyze_data

Caption: Workflow for an in vitro PKG-I activation assay.

Signaling Pathways

This compound acts as an activator of PKG-I within the Nitric Oxide (NO) signaling pathway. This pathway is crucial for various physiological processes, including vasodilation and cardiac function.

The NO/sGC/cGMP/PKG Signaling Pathway
  • NO Production: Nitric Oxide Synthase (NOS) produces NO.

  • sGC Activation: NO diffuses into the cell and binds to soluble Guanylate Cyclase (sGC), activating it.

  • cGMP Synthesis: Activated sGC catalyzes the conversion of GTP to cyclic Guanosine Monophosphate (cGMP).

  • PKG Activation: cGMP binds to and activates Protein Kinase G (PKG). This compound mimics the action of cGMP at this step.

  • Downstream Effects: Activated PKG phosphorylates various downstream target proteins, leading to a cellular response (e.g., smooth muscle relaxation).

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NO_source Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO_source->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Targets Downstream Targets PKG->Targets Phosphorylates Response Cellular Response Targets->Response Sp_compound This compound Sp_compound->PKG Mimics cGMP

Caption: The NO/sGC/cGMP/PKG signaling pathway.

References

Personal protective equipment for handling Sp-8-pCPT-PET-cGMPS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling Information

This guide provides immediate and essential safety and logistical information for the handling of Sp-8-pCPT-PET-cGMPS, a membrane-permeant activator of cGMP-dependent protein kinase (PKG). The following procedures are based on general laboratory safety principles and information derived from the Safety Data Sheet (SDS) of a closely related compound, Rp-8-Br-PET-cGMPS, due to the absence of a specific SDS for this compound. It is crucial to consult the specific SDS for this compound from your supplier, if available, before commencing any work.

Personal Protective Equipment (PPE)

While the available data on a structurally similar compound suggests it is not classified as a hazardous substance, adherence to standard laboratory safety protocols is paramount. The following personal protective equipment is recommended to minimize exposure and ensure a safe working environment.

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile glovesStandard laboratory grade. Inspect for tears or holes before use. Change gloves frequently and immediately if contaminated.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory to protect against splashes.
Body Protection Laboratory coatA standard, long-sleeved lab coat should be worn to protect skin and clothing from potential contamination.
Respiratory Protection Not generally requiredWork in a well-ventilated area. If creating aerosols or dust, a fume hood should be used.

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated laboratory.

  • For procedures that may generate dust or aerosols, use a chemical fume hood.

  • An eyewash station and safety shower should be readily accessible.

General Handling Precautions:

  • Avoid contact with eyes, skin, and clothing.

  • Avoid inhalation of dust or aerosols.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated area.

  • Protect from light.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal.

Experimental Workflow: Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal A Don PPE B Prepare work area in well-ventilated space A->B C Weigh compound in fume hood if necessary B->C D Perform experiment C->D Proceed to experiment E Handle with care to avoid contact D->E F Decontaminate work surfaces E->F After experiment completion G Dispose of waste in designated containers F->G H Remove PPE G->H I Wash hands thoroughly H->I

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.